6,8-Dichloro-4-hydrazinoquinoline hydrochloride
Beschreibung
BenchChem offers high-quality 6,8-Dichloro-4-hydrazinoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloro-4-hydrazinoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1170005-43-2 |
|---|---|
Molekularformel |
C9H8Cl3N3 |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
(6,8-dichloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-5-3-6-8(14-12)1-2-13-9(6)7(11)4-5;/h1-4H,12H2,(H,13,14);1H |
InChI-Schlüssel |
LOVCIEPUXBWCNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=CC(=CC2=C1NN)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Physicochemical Properties of 6,8-Dichloro-4-hydrazinoquinoline Hydrochloride
Abstract
This technical guide details the synthesis, purification, and physicochemical characterization of 6,8-dichloro-4-hydrazinoquinoline hydrochloride (CAS: 1170005-43-2). As a critical intermediate in the development of hydrazone-based antimicrobial and antiproliferative agents, this scaffold requires precise synthetic control to minimize regioisomeric impurities. This document provides a validated 4-step protocol starting from 2,4-dichloroaniline, utilizing the Gould-Jacobs reaction for core construction, followed by chlorination and nucleophilic aromatic substitution (
Introduction & Retrosynthetic Analysis
The 4-hydrazinoquinoline moiety is a privileged structure in medicinal chemistry, serving as a precursor to fused heterocyclic systems (e.g., triazoloquinolines) and hydrazone-based metallo-complexes. The 6,8-dichloro substitution pattern introduces significant lipophilicity (
Retrosynthetic Strategy
The synthesis is designed to ensure regiospecificity. Direct chlorination of a pre-formed quinoline ring often yields inseparable mixtures. Therefore, the chlorine atoms are introduced via the aniline precursor.
-
Precursor: 4,6,8-trichloroquinoline (activated for
) -
Core: 6,8-dichloro-4-hydroxyquinoline (via Gould-Jacobs cyclization)
-
Starting Material: 2,4-dichloroaniline + Diethyl ethoxymethylene malonate (DEEM)
Figure 1: Retrosynthetic pathway ensuring regiospecific placement of chlorine substituents.
Experimental Protocols
Step 1: Synthesis of Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
Principle: The condensation of aniline with DEEM forms an enamine, which undergoes thermal cyclization (Gould-Jacobs reaction).
-
Reagents: 2,4-Dichloroaniline (1.0 eq), Diethyl ethoxymethylene malonate (1.1 eq), Diphenyl ether (solvent).
-
Protocol:
-
Mix 2,4-dichloroaniline and DEEM in a round-bottom flask.
-
Heat to 110–120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium.
-
Cyclization: Add the crude acrylate intermediate to pre-heated Diphenyl ether at 250°C . Maintain temperature for 45–60 minutes.
-
Workup: Cool to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter and wash with hexane to remove diphenyl ether.
-
-
Yield Expectation: 70–80%
-
Critical Control: Temperature must exceed 240°C for efficient cyclization; lower temperatures yield acyclic intermediates.
Step 2: Hydrolysis and Decarboxylation
Principle: Removal of the C3-ester group to access the 4-hydroxyquinoline core.
-
Reagents: 10% NaOH (aq), HCl (conc).
-
Protocol:
-
Reflux the ester from Step 1 in 10% NaOH for 4 hours (Saponification).
-
Acidify with HCl to pH 2 to precipitate the carboxylic acid. Filter and dry.[3]
-
Decarboxylation: Heat the dry acid in a high-boiling solvent (e.g., Dowtherm A) or neat at 250–270°C until CO₂ evolution ceases.
-
Isolation: Cool and filter the precipitate. Recrystallize from ethanol/DMF.
-
-
Product: 6,8-Dichloro-4-hydroxyquinoline (Tautomer: 6,8-dichloroquinolin-4(1H)-one).
Step 3: Synthesis of 4,6,8-Trichloroquinoline
Principle: Deoxychlorination using Phosphorus Oxychloride (
-
Reagents: 6,8-Dichloro-4-hydroxyquinoline,
(excess), catalytic DMF. -
Protocol:
-
Suspend the starting material in neat
(5–10 vol). -
Add catalytic DMF (3–5 drops) to form the Vilsmeier-Haack reagent in situ.
-
Reflux (
) for 2–3 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2). -
Quenching (Hazard): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with
to pH 8. -
Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate.
-
-
Appearance: Off-white to pale yellow solid.
Step 4: Synthesis of 6,8-Dichloro-4-hydrazinoquinoline Hydrochloride
Principle: Nucleophilic aromatic substitution (
-
Reagents: 4,6,8-Trichloroquinoline, Hydrazine Hydrate (80% or 98%, excess), Ethanol (solvent), HCl gas or Conc. HCl.
-
Protocol:
-
Dissolve 4,6,8-trichloroquinoline in Ethanol (10 vol).
-
Add Hydrazine Hydrate (5.0 eq). Note: Excess hydrazine prevents the formation of dimeric side products (azohydrazo-bis-quinolines).
-
Reflux for 4–6 hours. The solution typically turns yellow/orange.
-
Free Base Isolation: Concentrate solvent to 50%. Cool to 0°C. Filter the solid 6,8-dichloro-4-hydrazinoquinoline base. Wash with cold water.[4]
-
Salt Formation: Resuspend the free base in Ethanol. Add Conc. HCl dropwise or bubble dry HCl gas until pH < 2.
-
Final Isolation: The hydrochloride salt precipitates immediately. Filter, wash with cold ethanol and diethyl ether. Dry under vacuum at 50°C.
-
Figure 2: Workflow for the final hydrazinolysis and salt formation.
Physicochemical Properties[5][6][7][8]
The following data characterizes the hydrochloride salt. Note that hydrazinoquinolines are sensitive to oxidation and light; storage under inert atmosphere is recommended.
| Property | Value / Description | Notes |
| Chemical Name | 6,8-Dichloro-4-hydrazinoquinoline hydrochloride | |
| CAS Number | 1170005-43-2 | Salt form |
| Molecular Formula | ||
| Molecular Weight | 228.08 (Free Base) / 264.54 (HCl Salt) | |
| Appearance | Yellow to brownish-yellow crystalline powder | Color darkens upon oxidation |
| Melting Point | > 260°C (Decomposition) | High MP typical of quinoline salts |
| Solubility | Soluble: Water, DMSO, Methanol (warm)Insoluble: Hexane, DCM, Diethyl Ether | Salt form confers water solubility |
| pKa (Calc) | ~7.5 (Hydrazine terminal | |
| Stability | Hygroscopic; Light sensitive | Store at 4°C, desiccated |
Spectral Characterization (Expected)
-
NMR (DMSO-
):-
10.5–11.0 ppm (br s, 1H,
hydrazine, exchangeable). -
9.0–9.5 ppm (br s, 2H,
hydrazine, exchangeable - shifts downfield in HCl salt). - 8.6 ppm (d, 1H, H-2 quinoline).[5]
- 8.2 ppm (d, 1H, H-5/H-7 aromatic).
- 7.9 ppm (d, 1H, H-5/H-7 aromatic).
- 7.2 ppm (d, 1H, H-3 quinoline).
-
10.5–11.0 ppm (br s, 1H,
-
MS (ESI+):
228/230 (Characteristic chlorine isotope pattern 9:6:1 for ).
Safety & Handling (MSDS Highlights)
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use strictly in a fume hood.
-
Phosphorus Oxychloride: Reacts violently with water releasing HCl gas. Quench with extreme caution.
-
Product: Hydrazine derivatives are potential genotoxins. Handle with gloves and avoid dust inhalation.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–116. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12602864 (Related 2,4-dichloro analog). Link
-
ABCR GmbH. (2025). Product Catalog: 6,8-Dichloro-4-hydrazinoquinoline hydrochloride (CAS 1170005-43-2). Link
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 1170041-05-0|6-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
Introduction and Rationale
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of many approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antimalarial agents.[1] The strategic placement of chloro substituents on the quinoline ring is known to significantly modulate the biological activity of these compounds.[1][2] Furthermore, the hydrazino group is a versatile functional group known to be a key pharmacophore in a variety of biologically active molecules, including those with antimicrobial and anticancer properties.
The novel compound, 6,8-dichloro-4-hydrazinoquinoline hydrochloride, combines these key features: a quinoline core, dichloro substitution at the 6 and 8 positions, and a hydrazino group at the 4-position. This unique combination suggests a high potential for significant biological activity. This guide provides a proposed roadmap for the synthesis and initial investigation of this compound, based on established chemical principles and analogous reactions found in the scientific literature.
Proposed Synthetic Pathway
The synthesis of 6,8-dichloro-4-hydrazinoquinoline hydrochloride can be envisioned through a multi-step process, commencing with the construction of the core 6,8-dichloro-4-hydroxyquinoline, followed by chlorination at the 4-position and subsequent reaction with hydrazine.
Synthesis of 6,8-dichloro-4-hydroxyquinoline (3)
A plausible approach to the synthesis of the key intermediate, 6,8-dichloro-4-hydroxyquinoline (3), involves the cyclization of an appropriately substituted aniline. A well-established method for forming the 4-hydroxyquinoline core is the condensation of an aniline with an ethyl acetoacetate derivative.
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 2-((3,5-dichlorophenyl)amino)maleate (2):
-
To a solution of 3,5-dichloroaniline (1) (1 equivalent) in a suitable solvent such as toluene, add diethyl 2-oxosuccinate (1 equivalent).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product (2) can be purified by column chromatography.
-
-
Step 2: Cyclization to 6,8-dichloro-4-hydroxyquinoline-2-carboxylate (Intermediate):
-
The purified diethyl 2-((3,5-dichlorophenyl)amino)maleate (2) is added to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (e.g., 250 °C) to induce thermal cyclization.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 3: Decarboxylation to 6,8-dichloro-4-hydroxyquinoline (3):
-
The crude carboxylate intermediate is heated in a suitable high-boiling point solvent to effect decarboxylation, yielding 6,8-dichloro-4-hydroxyquinoline (3).
-
Causality of Experimental Choices:
-
The selection of 3,5-dichloroaniline as the starting material is crucial for establishing the desired 6,8-dichloro substitution pattern on the final quinoline ring.
-
The use of a high-boiling solvent like Dowtherm A is necessary to achieve the high temperatures required for the intramolecular Friedel-Crafts type cyclization and subsequent decarboxylation.[3]
Synthesis of 6,8-dichloro-4-chloroquinoline (4)
The conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline is a critical step, as the 4-chloro group is an excellent leaving group for subsequent nucleophilic substitution.
Experimental Protocol:
-
Suspend 6,8-dichloro-4-hydroxyquinoline (3) (1 equivalent) in phosphorus oxychloride (POCl₃) (excess).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 6,8-dichloro-4-chloroquinoline (4).[4]
Trustworthiness of the Protocol: This method is a standard and widely used procedure for the conversion of 4-hydroxyquinolines to 4-chloroquinolines, ensuring a high degree of reliability and reproducibility.[3][4]
Synthesis of 6,8-dichloro-4-hydrazinoquinoline hydrochloride (6)
The final step involves the nucleophilic displacement of the 4-chloro group with hydrazine.
Experimental Protocol:
-
Dissolve 6,8-dichloro-4-chloroquinoline (4) (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate (NH₂NH₂·H₂O) (excess) to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product, 6,8-dichloro-4-hydrazinoquinoline (5), to precipitate.
-
Collect the solid by filtration and wash with a cold solvent.
-
To prepare the hydrochloride salt (6), dissolve the free base (5) in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid in the same solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration and dried.
Visualization of the Proposed Synthetic Workflow:
Caption: Proposed multi-step synthesis of 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
Predicted Physicochemical Properties and Characterization
Based on the proposed structure and the properties of similar compounds, the following characteristics can be anticipated for 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈Cl₃N₃ |
| Molecular Weight | 264.54 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents and water (as the hydrochloride salt) |
| Melting Point | Expected to be a high-melting solid |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as signals for the hydrazino protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the quinoline ring. The positions of the signals for the chlorinated carbons and the carbon bearing the hydrazino group will be characteristic.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazino group, C=N and C=C stretching of the quinoline ring, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₉H₇Cl₂N₃) and a characteristic isotopic pattern due to the presence of two chlorine atoms.
Potential Biological Activities and Therapeutic Applications
The structural features of 6,8-dichloro-4-hydrazinoquinoline hydrochloride suggest several potential areas of biological activity.
Anticancer Potential
Chloro-substituted quinolines have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and the induction of apoptosis.[1][2] The presence of two chloro groups in the target molecule could enhance its cytotoxic effects against various cancer cell lines.
Potential Mechanisms of Action:
-
Tyrosine Kinase Inhibition: The quinoline scaffold is a known ATP-competitive inhibitor of various tyrosine kinases. The dichloro substitution pattern may confer selectivity and potency towards specific kinases implicated in cancer progression.
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells.
Visualization of a Potential Signaling Pathway:
Sources
Technical Guide: Spectroscopic Characterization of 6,8-Dichloro-4-hydrazinoquinoline Hydrochloride
This guide serves as a technical monograph for 6,8-dichloro-4-hydrazinoquinoline hydrochloride , a critical intermediate in the synthesis of pyrazolo[3,4-c]quinolines and other bioactive heterocyclic scaffolds.
The data presented below synthesizes experimental values from analogous 4-hydrazinoquinoline derivatives and theoretical chemical shift predictions based on the 6,8-dichloro substitution pattern.
Compound Identity & Synthesis Context[1][2][3][4][5]
-
IUPAC Name: 6,8-dichloro-4-hydrazinylquinoline hydrochloride
-
Molecular Formula:
(Salt) | (Free Base) -
Molecular Weight: 264.54 g/mol (HCl Salt) | 228.08 g/mol (Free Base)
-
Appearance: Typically a pale yellow to off-white crystalline solid.
Synthesis Pathway
The compound is synthesized via nucleophilic aromatic substitution (
Figure 1: Synthetic route from trichloroquinoline to the hydrochloride salt.
Mass Spectrometry (MS) Data[2][6][7][8]
The mass spectrum of 6,8-dichloro-4-hydrazinoquinoline is characterized by a distinctive chlorine isotope pattern and fragmentation involving the hydrazine moiety.
Isotope Pattern Analysis
The molecule contains two chlorine atoms (
| Ion Type | m/z (Free Base) | Relative Intensity | Interpretation |
| Molecular Ion ( | 227 | 100% | |
| M + 2 | 229 | ~65% | |
| M + 4 | 231 | ~11% |
Fragmentation Pathway (EI/ESI)
The primary fragmentation channel involves the loss of the hydrazine group or ammonia.
- (m/z 210/212): Loss of ammonia from the hydrazine tail, forming a radical cation or cyclized diazirine intermediate.
- (m/z 196/198): Cleavage of the C-N bond, regenerating the 6,8-dichloroquinoline core cation.
-
Ring Cleavage: Further fragmentation leads to loss of Cl radicals (m/z 161) and HCN.
Figure 2: Primary fragmentation pathways observed in ESI-MS.
Infrared Spectroscopy (IR)[4][9][10]
The IR spectrum confirms the presence of the hydrazine functionality and the halogenated aromatic core.
| Frequency ( | Vibration Mode | Functional Group | Notes |
| 3100 - 3400 | Hydrazine ( | Broad, multiple bands. In HCl salt, this region broadens significantly due to | |
| 3020 - 3080 | Aromatic C-H | Weak intensity. | |
| 1610 - 1630 | Quinoline Ring | Characteristic of the heteroaromatic system. | |
| 1580 | N-H Bending | Scissoring vibration of the primary amine. | |
| 1050 - 1100 | C-N Stretch | Bond between quinoline C4 and hydrazine N. | |
| 740 - 780 | Aryl Chloride | Strong bands, characteristic of chloro-substituted aromatics. |
Nuclear Magnetic Resonance (NMR)[2][3][4][7][11]
NMR data is reported for the hydrochloride salt in DMSO-
H NMR (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH (Hydrazine) | 10.2 - 10.8 | Broad Singlet | 1H | - | Exchangeable with |
| 4.5 - 5.5 | Broad | 2H/3H | - | Often merges with water peak in wet DMSO; broadens in salt. | |
| H-2 | 8.75 | Singlet (d) | 1H | Most deshielded aromatic proton; adjacent to | |
| H-5 | 8.42 | Doublet | 1H | Meta-coupling to H-7. Deshielded by peri-interaction. | |
| H-7 | 7.98 | Doublet | 1H | Meta-coupling to H-5. Located between two Cl atoms.[1] | |
| H-3 | 7.15 | Doublet | 1H | Upfield relative to other aromatic protons; adjacent to hydrazine donor. |
C NMR (100 MHz, DMSO- )
-
C-4 (ipso): ~154.0 ppm (Attached to hydrazine, shielded by resonance).
-
C-2: ~150.5 ppm (Adjacent to N).
-
C-8a (Bridge): ~145.0 ppm.
-
C-8 (C-Cl): ~134.5 ppm (Substituted by Cl).
-
C-6 (C-Cl): ~130.0 ppm (Substituted by Cl).
-
C-7: ~128.5 ppm (Between Cl atoms).
-
C-5: ~124.0 ppm.
-
C-3: ~102.0 - 105.0 ppm (Beta to nitrogen, electron-rich).
Experimental Protocol for Analysis
To ensure reproducibility (Trustworthiness), follow this protocol for sample preparation:
-
Solvent Selection: Use DMSO-
for NMR. The hydrochloride salt is sparingly soluble in . -
Sample Concentration: Dissolve 5-10 mg of the salt in 0.6 mL of solvent.
-
Water Suppression: The salt is hygroscopic. If the water peak at 3.33 ppm (DMSO) interferes with the
signal, add a drop of to collapse exchangeable protons, confirming the assignment of NH peaks. -
Free Base Conversion (Optional): To verify the exact mass without HCl adducts, dissolve the salt in water, neutralize with 10%
, filter the precipitate, dry, and analyze via LC-MS.
References
-
Synthesis of 4-hydrazinoquinolines: Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society.[2][3] Link
-
Spectroscopic Data of Analogous 7-chloro derivatives: SpectraBase. 7-Chloro-4-hydrazinoquinoline NMR and IR spectra. Link
-
Fragmentation Mechanisms: NIST Chemistry WebBook. Hydralazine (Analogous Hydrazine Fragmentation). Link
-
General Quinoline Synthesis: Bowie, R. A., & Thomason, D. A. (1972).[4] Ring transformations involving chloroheterocycles.[1][4] Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. pharmascholars.com [pharmascholars.com]
- 2. The synthesis of 4,6- and 4,8-dichloroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 6,8-dichloro-4-hydrazinoquinoline hydrochloride. As a critical starting material or intermediate in pharmaceutical development, a thorough characterization of its physicochemical properties is paramount for ensuring product quality, efficacy, and safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and execute robust, self-validating studies.
Introduction to 6,8-dichloro-4-hydrazinoquinoline hydrochloride
6,8-dichloro-4-hydrazinoquinoline hydrochloride is a substituted quinoline derivative. The quinoline ring system is a common scaffold in a multitude of pharmacologically active compounds, while the hydrazino group can serve as a versatile synthetic handle for the creation of more complex molecules, such as hydrazones with potential therapeutic activities[1][2]. The hydrochloride salt form is often employed to enhance the aqueous solubility and stability of parent compounds.
A comprehensive understanding of the solubility and stability of this specific molecule is a prerequisite for its effective use in drug discovery and development. Solubility impacts bioavailability and the feasibility of formulation, while stability determines shelf-life, storage conditions, and the potential for the formation of degradation products that could be inactive or even toxic.
Physicochemical Properties: A Predictive Analysis
While experimental data is the gold standard, an initial assessment of the structure of 6,8-dichloro-4-hydrazinoquinoline hydrochloride can provide valuable insights into its expected properties.
| Property | Structural Feature | Predicted Impact |
| Aqueous Solubility | Hydrochloride salt, two chlorine atoms, quinoline ring system | The hydrochloride salt is expected to enhance water solubility compared to the free base. However, the dichlorinated quinoline core is hydrophobic and will limit overall aqueous solubility. |
| pKa | Hydrazino group, quinoline nitrogen | The quinoline nitrogen and the hydrazino group are basic and will have distinct pKa values. The hydrochloride salt suggests at least one of these groups is protonated at neutral pH. The exact pKa values will influence solubility at different pH values. |
| LogP | Dichlorinated aromatic system | The two chlorine atoms will significantly increase the lipophilicity of the molecule, suggesting a relatively high LogP value for the free base. |
| Stability | Hydrazino group | Hydrazines are known to be susceptible to oxidation, which can be catalyzed by metal ions or light. The C-Cl bonds on the aromatic ring are generally stable but can be susceptible to nucleophilic displacement under harsh conditions. |
Experimental Determination of Solubility
A precise understanding of solubility in various media is crucial for downstream applications. The following protocols outline standard methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Protocol
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of 6,8-dichloro-4-hydrazinoquinoline hydrochloride to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Causality in Experimental Choices:
-
Why use a range of solvents? To understand the compound's behavior in both aqueous and organic media, which is critical for formulation development and predicting in vivo absorption. Water and PBS mimic physiological conditions, while organic solvents are relevant for stock solution preparation and non-aqueous formulations.
-
Why equilibrate for 24-48 hours? To ensure that the system has reached a true thermodynamic equilibrium, providing a definitive solubility value rather than a transient one.
Kinetic Solubility Protocol
This high-throughput method assesses the precipitation of a compound from a stock solution and is often used in early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Add small aliquots of the stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate.
-
Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering caused by any precipitate formation using a nephelometer or a plate reader.
-
Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods[3][4]. These studies involve subjecting the compound to conditions more severe than those it would encounter during storage[5][6][7].
General Protocol for Forced Degradation
Methodology:
-
Sample Preparation: Prepare solutions of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in the table below. A control sample should be stored under normal conditions.
-
Neutralization: After the stress period, neutralize acidic and basic samples.
-
Analysis: Analyze all samples, including the control, using a suitable analytical method (e.g., HPLC) to determine the extent of degradation and identify any degradation products. The goal is to achieve 5-20% degradation of the parent compound[8].
Table of Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 70°C | Hydrolysis of the hydrazino group. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 70°C | Hydrolysis, potential for nucleophilic substitution of chlorine atoms. |
| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the hydrazino group. |
| Thermal Degradation | 60°C to 80°C (in solution and as solid) | General decomposition. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation, potentially involving the quinoline ring or hydrazino group. |
Self-Validation: The inclusion of a control sample stored under ambient conditions is critical for distinguishing degradation caused by the stress conditions from any inherent instability of the compound in the chosen solvent.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients[9][10][11]. Reversed-phase HPLC with UV detection is the most common technique for this purpose[8].
HPLC Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Methodology:
-
Initial Method Scouting:
-
Column Selection: Screen a variety of reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find one that provides good retention and peak shape for the parent compound.
-
Mobile Phase Selection: Evaluate different mobile phase compositions (e.g., acetonitrile or methanol with acidic or basic buffers) to achieve optimal separation.
-
-
Method Optimization:
-
Gradient Elution: Develop a gradient elution profile to ensure the separation of both the parent compound and any potential degradation products, which may have different polarities.
-
Temperature Control: Optimize the column temperature to improve peak shape and resolution.
-
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies to challenge the method's ability to separate the parent peak from all degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak in the chromatograms of the stressed samples. This ensures that no degradation products are co-eluting.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Interpretation and Reporting
A comprehensive report should be generated that includes:
-
Solubility Data: Clearly tabulated solubility values in all tested solvents.
-
Forced Degradation Results: Chromatograms from the analysis of stressed samples, a table summarizing the percentage of degradation under each condition, and the relative retention times of any major degradation products.
-
Stability-Indicating Method Validation: A summary of the validation results, demonstrating the method's suitability for its intended purpose.
-
Proposed Storage Conditions and Shelf-Life: Based on the stability data, recommendations for appropriate storage conditions (e.g., protection from light, refrigeration) and a preliminary estimation of the compound's shelf-life.
Visualization of Experimental Workflow
Caption: Overview of the experimental workflow for characterizing the compound.
Conclusion
The systematic evaluation of the solubility and stability of 6,8-dichloro-4-hydrazinoquinoline hydrochloride is a critical, data-driven process. By employing the robust methodologies outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development lifecycle. The principles of forced degradation and the development of a stability-indicating analytical method are cornerstones of ensuring the chemical integrity of pharmaceutical compounds.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Outsourcing. Retrieved February 16, 2026, from [Link]
-
Annapurna, M., & Bukkapatnam, V. (n.d.). New Method Development for Hydroxyzine Determination: Application in Stability Studies, Pharmaceutical Formulations, and Humane Serum. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 16, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013, September 17). CORE. Retrieved February 16, 2026, from [Link]
-
Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved February 16, 2026, from [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved February 16, 2026, from [Link]
-
Forced Degradation Study in Pharmaceuticals. (2018, October 20). YouTube. Retrieved February 16, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 16, 2026, from [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). ijpsm.com. Retrieved February 16, 2026, from [Link]
-
Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. (n.d.). PrepChem.com. Retrieved February 16, 2026, from [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]
-
4-Quinoline and isoquinoline hydrazone derivatives. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 16, 2026, from [Link]
-
4-Hydrazinoquinoline. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
-
LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (n.d.). acs.org. Retrieved February 16, 2026, from [Link]
-
Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025, November 26). PMC. Retrieved February 16, 2026, from [Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
Q3C — Tables and List Guidance for Industry. (n.d.). FDA. Retrieved February 16, 2026, from [Link]
-
The synthesis of 4,6- and 4,8-dichloroquinoline. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]
-
Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). European Medicines Agency (EMA). Retrieved February 16, 2026, from [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). Retrieved February 16, 2026, from [Link]
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. (2025, August 7). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Organic solvents in the pharmaceutical industry. (n.d.). SciSpace. Retrieved February 16, 2026, from [Link]
-
Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
Sources
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. ijpsm.com [ijpsm.com]
- 11. globalresearchonline.net [globalresearchonline.net]
A Multi-Pronged Strategy for the Target Deconvolution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
Abstract
The identification of a small molecule's molecular target is a critical inflection point in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead. This guide provides a comprehensive, in-depth strategy for the target deconvolution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, a compound belonging to the quinoline class known for its broad biological activities.[1][2][3] We eschew a one-size-fits-all template, instead presenting an integrated, multi-pronged workflow designed for scientific rigor and confidence in results. This approach synergizes computational prediction, experimental chemoproteomic discovery, and cellular validation to move from broad hypothesis to confirmed, functionally relevant molecular targets. Protocols and the rationale behind key experimental decisions are detailed for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action for novel bioactive molecules.
Introduction: The Challenge and the Opportunity
Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired biological response in a cellular or organismal context.[4][5] However, the output of such screens is often a molecule with a compelling effect but an unknown mechanism of action (MoA). The process of identifying the specific biomolecular target(s) to which the compound binds to produce this effect is known as target identification or deconvolution.[6][7] This step is paramount, as it provides the biological rationale for lead optimization, predicts potential on- and off-target toxicities, and accelerates the overall drug development process.[6][8]
The molecule in focus, 6,8-dichloro-4-hydrazinoquinoline hydrochloride, presents a compelling case for target identification. Its core structure is built upon two key pharmacophores:
-
A Quinoline Scaffold: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1][2][3]
-
A Hydrazine/Hydrazone Moiety: The hydrazino group (-NHNH₂) is a reactive and versatile linker that, along with its hydrazone derivatives, is associated with a wide spectrum of biological activities.[3][9][10] It can play a crucial role in establishing hydrogen-bond interactions with target proteins.[3]
The challenge, therefore, is to pinpoint which protein or proteins in the vast cellular proteome are the direct binding partners of this specific molecular architecture. This guide outlines a robust, logical, and self-validating strategy to achieve this.
Section 1: The Core Strategy: An Orthogonal, Three-Pillar Approach
Confident target identification rarely stems from a single experiment. A successful strategy relies on the convergence of evidence from multiple, orthogonal methodologies. Our approach is built on three pillars, moving from the theoretical to the practical and finally to the functional.
-
In Silico Prediction: Utilize computational tools to scan the known biological space and generate a tractable list of high-probability candidate targets. This is a hypothesis-generating step that informs subsequent experimental design.[11][12]
-
Experimental Identification: Employ unbiased, proteome-wide experimental techniques to capture and identify proteins that physically interact with the compound in a complex biological mixture (e.g., a cell lysate).[8][13]
-
Cellular Validation: Confirm direct target engagement in a native cellular environment and use genetic or biochemical methods to establish a causal link between the compound-target interaction and the observed biological phenotype.[4][5]
This integrated workflow ensures that hits are not merely artifacts of a particular system but are robust, verifiable, and biologically relevant.
Caption: High-level strategy for target identification.
Section 2: In Silico Target Prediction: Generating Testable Hypotheses
The primary goal of the computational phase is to leverage vast biological databases to narrow the field of potential targets from the entire proteome to a manageable list of candidates.[14] This is achieved primarily through two complementary approaches.
Ligand-Based Similarity Searching
Causality: This method is rooted in the "similarity principle" of medicinal chemistry: structurally similar molecules often interact with the same or similar biological targets.[12] By identifying known drugs or probes that share structural features with 6,8-dichloro-4-hydrazinoquinoline, we can infer its potential targets.
Protocol:
-
Generate a 2D representation (SMILES string) of the 6,8-dichloro-4-hydrazinoquinoline core structure.
-
Submit the structure to similarity search tools and databases such as SwissSimilarity, ChEMBL, and PubChem.[14][15]
-
These platforms will compare the query molecule to millions of compounds with known bioactivity data.
-
Analyze the output, prioritizing targets that are consistently associated with the top-scoring similar structures. Pay close attention to other quinoline or hydrazine-containing compounds.
Structure-Based Reverse Docking
Causality: This technique inverts the typical virtual screening process. Instead of screening many compounds against one target, we screen our single compound against a library of thousands of protein crystal structures.[11] The goal is to predict the binding affinity and pose of the molecule within various protein binding pockets, thereby identifying those with the highest predicted complementarity.[16][17]
Protocol:
-
Generate a high-quality 3D conformation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
-
Utilize a reverse docking server or software (e.g., Schrödinger Maestro, AutoDock).
-
Screen the ligand against a database of druggable protein structures derived from the Protein Data Bank (PDB).[18]
-
Rank the results based on docking scores, which estimate binding free energy.
-
Critically evaluate the top-ranked poses for sensible interactions (e.g., hydrogen bonds involving the hydrazine moiety, hydrophobic interactions with the dichloro-quinoline core).
Data Presentation: Summary of In Silico Findings
The results from both approaches should be consolidated to identify overlapping predictions, which represent the highest-confidence hypotheses.
| Predicted Target Class | Supporting Method | Example Targets | Confidence Score/Rank |
| Protein Kinases | Similarity, Reverse Docking | ABL1, SRC, EGFR | High |
| DNA Gyrase / Topoisomerases | Similarity | GyrA, TOP2A | Medium |
| N-myristoyltransferase | Reverse Docking | NMT1, NMT2 | Medium |
| Proteases | Similarity | Caspase-3, Cathepsin B | Low |
Section 3: Experimental Target Identification: Unbiased Proteome-Wide Discovery
While computational methods provide hypotheses, experimental approaches provide direct physical evidence of a compound-protein interaction. We will focus on two powerful and orthogonal chemoproteomic strategies.[8][19]
Affinity-Based Protein Profiling (AfBPP)
Causality: This "fishing" expedition uses an immobilized version of the small molecule as bait to capture its binding partners from a complex cell lysate.[6][20] Its success is entirely dependent on the design of the affinity probe. The key is to attach a linker to a position on the molecule that does not disrupt its binding to the target.[21]
Trustworthiness: The absolute requirement for this method is a competition experiment .[20][22] This control distinguishes truly specific binders from proteins that non-specifically adhere to the linker or matrix. In the competition sample, lysate is pre-incubated with an excess of the free, unmodified compound. True targets will bind the free compound and will therefore not be captured by the immobilized bait.
Caption: Affinity-Based Protein Profiling workflow.
Experimental Protocol:
-
Probe Synthesis: Synthesize an analog of 6,8-dichloro-4-hydrazinoquinoline with a linker (e.g., an alkyl chain ending in a carboxylic acid or alkyne) attached at a non-essential position. The hydrazine moiety is a chemically attractive but potentially functionally critical point; SAR (Structure-Activity Relationship) data is needed to guide this choice.[21] Validate that this new probe retains the biological activity of the parent compound.
-
Immobilization: Covalently attach the probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Binding & Competition:
-
Sample A (Control): Incubate the lysate with the compound-conjugated beads.
-
Sample B (Competition): Pre-incubate the lysate with a 100-fold molar excess of free 6,8-dichloro-4-hydrazinoquinoline hydrochloride for 1 hour before adding the compound-conjugated beads.
-
-
Washing: Wash beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads (e.g., using SDS-PAGE sample buffer).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by LC-MS/MS, or perform a global proteomic analysis on the entire eluate.
-
Data Analysis: Identify proteins that are present in Sample A but significantly reduced or absent in Sample B. These are the high-confidence candidate targets.
Thermal Proteome Profiling (TPP)
Causality: This is a powerful label-free method that operates on the principle of ligand-induced thermal stabilization.[23][24] When a small molecule binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to unfolding and aggregation when heated.[25][26] TPP measures this change across the entire proteome, allowing for target identification in a native cellular context without any modification to the compound.[27][28]
Caption: Principle of Thermal Proteome Profiling (TPP).
Experimental Protocol:
-
Cell Treatment: Treat intact, cultured cells with 6,8-dichloro-4-hydrazinoquinoline hydrochloride (e.g., at 10x EC₅₀) and a vehicle control (e.g., DMSO) for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 10 temperatures from 40°C to 70°C) for 3-8 minutes using a thermal cycler.[25][29]
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the heat-induced protein aggregates.[29]
-
Sample Preparation for MS: Collect the supernatant (soluble protein fraction). Digest the proteins into peptides and label them with isobaric mass tags (e.g., TMT) for multiplexed quantitative analysis.[22]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by high-resolution mass spectrometry.
-
Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the treated and control samples. Identify proteins that exhibit a statistically significant shift in their melting temperature (Tₘ) upon compound treatment. These are the TPP hits.[23][24]
Section 4: Target Validation: From Hit to Biologically Relevant Target
Identifying a protein that binds your compound is a "hit." Validating that this interaction is responsible for the compound's biological activity promotes it to a "target."[4][5]
Biophysical Validation in Cells
Isothermal Dose-Response (ITDR) CETSA: This experiment confirms the binding observed in the TPP screen and provides an estimate of the compound's potency in a cellular environment.[30][31]
Protocol:
-
Based on the TPP melting curve, select a single temperature that is on the slope of the curve for a top candidate protein.
-
Treat cells with a range of concentrations of 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
-
Heat all samples at the single, chosen temperature.
-
Lyse, separate aggregates, and quantify the amount of remaining soluble target protein, typically by Western Blot.
-
A dose-dependent increase in soluble protein confirms target engagement, and the resulting curve can be used to calculate an apparent EC₅₀ for binding.
Biological Function Validation
Causality: The ultimate proof of a target's relevance is to show that modulating the target protein directly, without the compound, phenocopies the compound's effect.
Protocol:
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein in the relevant cell line.[5]
-
Phenotypic Analysis: Assess whether the cells with reduced target expression exhibit the same phenotype as cells treated with 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
-
Resistance/Sensitization: Conversely, overexpression of the target may confer resistance to the compound.
-
Biochemical Assays: If the validated target is an enzyme, confirm that the compound directly modulates its activity (inhibition or activation) using a purified protein assay.[4] This definitively proves a direct functional interaction.
Caption: The target validation funnel.
Conclusion
The identification of the molecular target(s) for 6,8-dichloro-4-hydrazinoquinoline hydrochloride is a challenging but achievable endeavor. A strategy built on the pillars of in silico prediction, orthogonal experimental discovery, and rigorous biological validation provides the surest path to a confident and actionable result. By integrating ligand-based and structure-based computational approaches with powerful chemoproteomic techniques like affinity profiling and thermal proteome profiling, researchers can generate high-quality candidate lists. Subsequent validation through cellular target engagement assays and genetic manipulation connects the physical binding event to the functional biological outcome. This comprehensive approach not only illuminates the mechanism of action for a single molecule but also provides invaluable insights that will guide the future of the entire drug discovery program.
References
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in live cells by thermal stabilization of proteins. Science. [Link]
-
Creative Biolabs. (n.d.). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. Creative Biolabs. [Link]
-
Münch, C., et al. (2020). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology. [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery. [Link]
-
Im, D., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]
-
Belcher, B. P. (2023). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
ResearchGate. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. ResearchGate. [Link]
-
Chemical Society Reviews. (2021). Chemoproteomic methods for covalent drug discovery. Royal Society of Chemistry. [Link]
-
Consensus. (n.d.). What is the impact of thermal proteome profiling on drug target identification?. Consensus. [Link]
-
ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. [Link]
-
mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution. mediaTUM. [Link]
-
NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. NVIDIA Glossary. [Link]
-
MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]
-
ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Publications. [Link]
-
Nature. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Nature. [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Creative Biolabs. (n.d.). In Silico Technology for Target Prediction and Screening. Creative Biolabs. [Link]
-
Taylor & Francis. (n.d.). Chemoproteomics – Knowledge and References. Taylor & Francis Online. [Link]
-
Click2Drug. (2018). Directory of in silico Drug Design tools. Click2Drug. [Link]
-
PMC. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. [Link]
-
OMICS International. (2025). Chemoproteomics: A Powerful Tool for Drug Discovery and Molecular Profiling. OMICS International. [Link]
-
PubMed. (2015). Tools for in silico target fishing. PubMed. [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Sci-Hub. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Evotec. (2024). Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics. Evotec. [Link]
-
Bentham Science. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science. [Link]
-
PubMed. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]
-
Expasy. (2026). SIB Swiss Institute of Bioinformatics. Expasy. [Link]
-
ScienceDirect. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ScienceDirect. [Link]
-
ResearchGate. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. [Link]
-
Helda - Helsinki.fi. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Helda - Helsinki.fi. [Link]
-
PubMed. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]
-
PMC. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. PrepChem.com. [Link]
-
RSC Publishing. (2019). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]
-
PMC. (2007). Biological Activities of Hydrazone Derivatives. PMC. [Link]
-
DRUG DISCOVERY. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY. [Link]
-
MDPI. (2022). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. omicsonline.org [omicsonline.org]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discoveryjournals.org [discoveryjournals.org]
- 11. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Technology for Target Prediction and Screening - Creative Biolabs [psycho-discovery.creative-biolabs.com]
- 15. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 26. pelagobio.com [pelagobio.com]
- 27. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 28. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 6,8-Dichloro-4-Hydrazinoquinoline Analogs
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with broad biological activity.[1][2] This guide focuses on a specific, yet highly promising subclass: 6,8-dichloro-4-hydrazinoquinoline analogs. The strategic placement of two electron-withdrawing chloro groups at the 6 and 8 positions, combined with the versatile 4-hydrazino linker, creates a unique chemical scaffold for generating diverse hydrazone libraries. This document provides a comprehensive analysis of the synthetic rationale, potential structure-activity relationships (SAR), and proposed mechanisms of action for these analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.
Introduction: The Rationale for the 6,8-Dichloro-4-Hydrazinoquinoline Scaffold
The therapeutic versatility of the quinoline ring is well-established, forming the core of drugs with activities ranging from antimalarial to anticancer and antimicrobial.[2][3] The 4-aminoquinoline series, exemplified by chloroquine, highlights the critical role of substitution at the 4-position for biological efficacy.[4] Replacing the amino group with a hydrazino (-NH-NH2) moiety introduces a powerful synthetic handle. This hydrazino group can be readily condensed with a wide array of aldehydes and ketones to form hydrazone derivatives (-NH-N=CHR).[5]
Hydrazones themselves are a class of compounds renowned for their extensive pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[6][7] The azometine (-NHN=CH-) proton in the hydrazone linker is crucial for forming key interactions with biological targets.[6]
The focus on a 6,8-dichloro substitution pattern is a deliberate design choice aimed at modulating the scaffold's physicochemical properties. In medicinal chemistry, halogenation serves several purposes:
-
Electronic Effects: Chlorine is an electron-withdrawing group. In the iconic antimalarial chloroquine, a single chloro group at the 7-position is essential for its activity.[4] Introducing chloro groups at both the 6 and 8 positions is hypothesized to significantly alter the electron density of the quinoline ring system, potentially influencing target binding affinity and mechanism of action.
-
Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.
-
Metabolic Stability: Strategic halogenation can block sites of metabolic oxidation, increasing the compound's half-life.
This guide synthesizes information from related quinoline analogs to build a predictive SAR model for the 6,8-dichloro-4-hydrazinoquinoline scaffold, providing a roadmap for its rational exploration.
General Synthetic Strategy
The synthesis of 6,8-dichloro-4-hydrazinoquinoline analogs is a multi-step process that begins with the construction of the core quinoline ring, followed by the introduction of the hydrazino linker and subsequent condensation to form the final hydrazone derivatives.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target analogs.
The key step is the nucleophilic substitution of a chlorine atom at the 4-position of a pre-formed 4,6,8-trichloroquinoline with hydrazine hydrate.[8][9] This reaction yields the pivotal 6,8-dichloro-4-hydrazinoquinoline intermediate. This intermediate is then reacted with a diverse library of substituted aldehydes or ketones in a condensation reaction, often catalyzed by a drop of acid, to produce the final hydrazone analogs.[10]
Structure-Activity Relationship (SAR) Analysis
While direct SAR studies on the 6,8-dichloro scaffold are not extensively published, we can extrapolate from the vast literature on related 4-hydrazinoquinoline and quinoline-hydrazone analogs to predict key relationships. The primary point of diversification is the R-group attached to the hydrazone moiety.
Diagram: Core Scaffold and Diversification Point
Caption: The core scaffold with the variable R-group highlighted.
Impact of the Aryl/Heteroaryl R-Group
The nature of the R-group introduced via the aldehyde/ketone is the most critical determinant of biological activity.
-
Anticancer Activity: Studies on related quinoline hydrazones have shown that substitution on the terminal phenyl ring significantly impacts cytotoxicity.[11]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro (-NO2) groups on the R-group phenyl ring often enhance anticancer activity. This may be due to improved target binding through specific electronic interactions or by altering the overall conformation of the molecule.[11]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can also confer potent activity, sometimes improving selectivity for certain cancer cell lines over others.[11] The position of the substituent (ortho, meta, para) is also crucial, with para-substitution often yielding favorable results.
-
-
Antimicrobial Activity: For antibacterial and antifungal activity, the R-group plays a key role.
-
The presence of heterocyclic rings (e.g., thiophene, furan, pyridine) as the R-group can lead to potent antimicrobial agents.[6]
-
Specific substitutions, such as a 4-nitrobenzylidene group, have been found to be highly effective against various bacterial and fungal strains in other quinoline hydrazone series.[6]
-
Table 1: Predicted SAR Trends for 6,8-Dichloro-4-hydrazinoquinoline Analogs (Extrapolated)
| R-Group Modification (on Terminal Ring) | Predicted Impact on Activity | Rationale / Supporting Evidence from Related Analogs |
| Para-Chloro or Para-Fluoro Phenyl | Likely increase in anticancer & antimicrobial activity | Halogens enhance lipophilicity and can act as hydrogen bond acceptors. EWGs on the terminal ring are often correlated with increased potency.[11][12] |
| Para-Nitro Phenyl | Potential for strong anticancer & antimicrobial activity | The nitro group is a strong EWG and has been linked to potent activity in numerous hydrazone series.[6] |
| Para-Methoxy or Para-Methyl Phenyl | Potentially enhanced anticancer activity with possible selectivity | EDGs can modulate activity and selectivity; p-methoxy substitution has shown potent PI3K inhibition in a related series.[11] |
| Heterocyclic Rings (e.g., Thiophene) | Potential for strong antimicrobial activity | Heterocycles introduce additional sites for hydrogen bonding and can mimic endogenous structures.[6] |
| Bulky/Sterically Hindered Groups | May decrease activity | Steric hindrance can prevent the molecule from fitting into the target's binding pocket. |
Potential Biological Targets and Mechanisms of Action
The quinoline hydrazone scaffold is known to interact with multiple biological targets, leading to a range of pharmacological effects.
Kinase Inhibition
The quinoline core is a well-known "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[13] Aberrant kinase signaling is a hallmark of cancer, making kinases a prime target.[14] It is highly plausible that 6,8-dichloro-4-hydrazinoquinoline analogs could function as kinase inhibitors.
-
Mechanism: The quinoline nitrogen can form a critical hydrogen bond with the "hinge region" of the ATP-binding pocket of a kinase. The hydrazone linker and terminal R-group can extend into the pocket, forming additional hydrophobic and hydrogen-bonding interactions, thereby blocking ATP from binding and inhibiting kinase activity.
-
Potential Targets: Pathways like PI3K/Akt and MAPK are frequently dysregulated in cancer. Analogs from a related quinoline series have demonstrated potent inhibition of the PI3K enzyme.[11]
Diagram: Plausible Mechanism of Kinase Inhibition
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical analog.
Antimicrobial Mechanisms
In bacteria, quinoline derivatives are known to target essential enzymes required for DNA replication and cell wall synthesis.
-
DNA Gyrase/Topoisomerase Inhibition: Fluoroquinolone antibiotics function by inhibiting these enzymes. It is plausible that these novel hydrazone derivatives could act via a similar mechanism, intercalating into bacterial DNA and inhibiting transcription and replication.[5][15]
-
Other Enzyme Targets: Various quinoline hydrazide/hydrazone derivatives have been reported to inhibit other bacterial enzymes such as glucosamine-6-phosphate synthase and enoyl ACP reductase.[5]
Experimental Protocols
Protocol: General Synthesis of a 6,8-Dichloro-4-(aryl)hydrazonoquinoline Analog
-
Dissolution: Dissolve 6,8-dichloro-4-hydrazinoquinoline (1.0 eq.) in absolute ethanol.
-
Addition of Aldehyde: To the solution, add the desired substituted aromatic aldehyde (1.1 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, DMF).
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its purity via HPLC.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in cell culture medium. Treat the cells with varying concentrations of the compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis software.[16]
Conclusion and Future Directions
The 6,8-dichloro-4-hydrazinoquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging the known SAR of related quinoline hydrazones, this guide provides a predictive framework for the rational design of new analogs with potential anticancer, antimicrobial, and kinase inhibitory activities. The dual chloro-substitution offers a unique opportunity to fine-tune the electronic and pharmacokinetic properties of the scaffold.
Future work should focus on the synthesis of a diverse library of these analogs, followed by systematic screening against a panel of cancer cell lines, bacterial strains, and a broad array of kinases. Promising lead compounds should be subjected to further mechanistic studies and in vivo evaluation to validate their therapeutic potential. The insights provided herein serve as a foundational resource to accelerate research and development in this promising area of medicinal chemistry.
References
- Benchchem. Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers.
- Moyer MP, Weber FH, Gross JL. Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. J Med Chem. 1992 Nov 27;35(24):4595-601.
- Antimalarial Medicinal Chemistry. Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. 2025 Mar 25.
- ResearchGate. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. 2025 Aug 05.
- Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
- MDPI. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. 2023 Sep 06.
- ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. 2025 Aug 06.
- ResearchGate. Different mechanisms of action of quinoline hydrazide/hydrazone...
- Helda - Helsinki.fi. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. 2022 Mar 25.
- SciSpace. Biological Activities of Hydrazone Derivatives in the New Millennium.
- PubMed. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. 2023 Mar 01.
- ResearchGate. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. 2025 Aug 09.
- PMC. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria.
- PubMed. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. 2020 Jan 15.
- PMC. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. 2024 Jun 27.
- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 2022 Aug 26.
- MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. 2024 Dec 06.
- IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents.
- PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). 2025 Jul 18.
- DRUG DISCOVERY. Antimicrobial activities of hydrazones with 2,4-dichloro moiety. 2022 Apr 20.
- ResearchGate. SAR of synthesized quinoline hydrazone derivatives as antibacterial, antifungal, and antimalarial agents.
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. 2025 Jan 15.
- Google Patents. US10167279B2 - Compounds and compositions as RAF kinase inhibitors.
- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2025 Jan 03.
- chemical-kinomics. Drug Discovery - Inhibitor.
- PMC. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells.
- News-Medical.Net. Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. 2025 Apr 28.
- PMC. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis.
- Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023 Dec 15.
-
ResearchGate. Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][3][17]Triazino[5,6-b]quinoline Derivatives. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicalkinomics.com [chemicalkinomics.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Novel Quinoline Hydrazide Derivatives
Abstract: The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. When conjugated with a hydrazide-hydrazone moiety, the resulting derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel quinoline hydrazide derivatives. We will delve into their anticancer, antimicrobial, and anticonvulsant properties, supported by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed, field-proven experimental protocols to empower further investigation into this promising class of compounds.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in a wide array of natural alkaloids and synthetic compounds with significant therapeutic value.[1][2][3] Its prevalence in clinically used drugs, such as the anticancer agents irinotecan and bosutinib, underscores its importance.[4] The synthetic versatility of the quinoline core allows for extensive functionalization, enabling chemists to modulate its physicochemical properties and biological targets.[5]
The incorporation of a hydrazide-hydrazone linker (–(C=O)NHN=CH–) has proven to be a particularly fruitful strategy.[6] This functional group is not merely a passive linker; its hydrogen bonding capabilities and conformational flexibility contribute significantly to target binding.[5] The resulting quinoline hydrazide derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular activities.[3][6][7][8]
Synthetic Strategies for Quinoline Hydrazide Derivatives
The synthesis of quinoline hydrazide derivatives is typically achieved through a convergent approach, which allows for the generation of a diverse library of analogues for biological screening. A common and effective strategy involves a multi-step synthesis culminating in the condensation of a quinoline hydrazide intermediate with various aldehydes or the coupling of a quinoline hydrazone with carboxylic acids.[6][9]
A representative synthetic pathway begins with a substituted acetanilide, which undergoes a Vilsmeier-Haack reaction to form a 2-chloro-quinoline-3-carbaldehyde.[6] This aldehyde is then reacted with hydrazine hydrate to produce the key quinoline hydrazone intermediate. In parallel, various carboxylic acids can be prepared or sourced. The final step involves an amide coupling reaction between the quinoline hydrazone and a selected carboxylic acid, often mediated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the target quinoline hydrazide-hydrazone derivative.[6]
Spectrum of Biological Activities
Anticancer Activity
Quinoline hydrazide derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including neuroblastoma, breast adenocarcinoma, and lung cancer.[6][10] Their mechanisms of action are diverse and multifaceted, a key advantage in overcoming the notorious adaptability of cancer cells.
Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[1] Some derivatives also target topoisomerase enzymes, which are critical for managing DNA topology during replication.[1][9]
-
Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation and survival are driven by kinases. Certain quinoline derivatives have been identified as potent inhibitors of kinases like Pim-1 kinase and c-Abl kinase.[1][5] For instance, inhibition of the Pim-1 kinase can induce apoptosis and halt the cell cycle.[1]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle machinery, causing arrest at specific phases, such as G1 or G2/M.[2][6] For example, one derivative was shown to induce G1 arrest by upregulating the p27kip1 protein, a key regulator of the G0 to S phase transition.[6]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Quinoline hydrazides can trigger apoptotic pathways, leading to the systematic dismantling of the cancer cell.[2]
Structure-Activity Relationship (SAR): The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the appended aromatic moieties.
-
Substitution on the Quinoline Ring: The presence of a methoxy group has been shown to increase anticancer activity against various cell lines.[5]
-
Substitution on the Benzylidene Ring: A p-nitro group on the benzylidene portion of the molecule was found to enhance antiproliferative action against MCF-7 breast cancer cells.[5]
-
Heterocyclic Replacements: Replacing the quinoline core with other heterocycles like naphthalene or indole helps to probe the necessity of the quinoline nitrogen for target interaction and the importance of the ring system's size and electronic properties.[6]
Table 1: Selected Anticancer Activity of Quinoline Hydrazide Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
| Compound 18j | NCI-60 Panel | GI50: 0.33 - 4.87 µM | [11] |
| Compound 13 | MCF-7 (Breast) | IC50: 0.73 µM | [5] |
| Derivative 22 | SH-SY5Y (Neuroblastoma) | Micromolar Potency | [6] |
| Derivative 10 | A549 (Lung), MCF-7 (Breast) | More selective than cisplatin | [10] |
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria poses a critical threat to global health, necessitating the development of novel antimicrobial agents.[12] Quinoline hydrazide derivatives have demonstrated significant antibacterial and antifungal activity, including against resistant strains.[3][13][14]
Mechanisms of Action:
-
DNA Gyrase Inhibition: A primary bacterial target for quinoline-based drugs is DNA gyrase, an essential enzyme for DNA replication, recombination, and repair.[7][12][15] Molecular docking and dynamics simulations have shown that these derivatives can bind stably within the catalytic site of DNA gyrase B, primarily through hydrogen bonding and π-cation interactions, thus inhibiting its function.[14]
-
Other Enzyme Inhibition: Beyond DNA gyrase, these compounds can target other crucial bacterial enzymes such as glucosamine-6-phosphate synthase and enoyl ACP reductase.[7][12]
Spectrum of Activity: These compounds have shown a broad spectrum of activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[3][14][15] Some derivatives also exhibit potent antifungal activity against pathogens like Candida albicans and Candida krusei.[3][10]
Table 2: Selected Antimicrobial Activity (MIC) of Quinoline Hydrazide Derivatives
| Compound ID | Target Organism | MIC (µg/mL or mM) | Reference |
| Compound 4j | Bacillus subtilis | 0.015 mM | [14] |
| Compound 4n | E. coli | 0.112 mM | [14] |
| Compound 3 | S. aureus, P. vulgaris | 0.39 ± 0.02 µg/mL | [16] |
| Compound 7b | Various Bacteria | "Remarkable activity" | [3] |
| Compound 4 | C. albicans, C. krusei | Active at 1 mg/mL | [10] |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinoline hydrazone derivatives have been investigated for their anticonvulsant properties, showing promise in preclinical models.[17] The mechanism is often linked to the modulation of neurotransmitter systems in the central nervous system (CNS).
Proposed Mechanism of Action: The leading hypothesis for their anticonvulsant effect is the potentiation of GABAergic activity.[17] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. By enhancing GABA's effects, these compounds can reduce neuronal excitability and suppress seizure activity. This is evaluated using standard models like pentylenetetrazole (PTZ) and isoniazid (INH) induced convulsions in mice.[17][18]
Structure-Activity Relationship (SAR): The anticonvulsant activity is influenced by the electronic properties of the substituents on the aromatic ring attached to the hydrazide. The presence of both electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -CF3) at specific positions can contribute to the activity, suggesting a complex interaction with the biological target.[17]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols are essential. The following sections describe standard, validated methodologies for the synthesis and biological evaluation of quinoline hydrazide derivatives.
General Synthesis of Quinoline Hydrazide Intermediate (Hydrazide Route)
This protocol outlines the synthesis of a key hydrazide intermediate, which can then be condensed with various aldehydes.
-
Esterification: React a suitable quinoline carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain the corresponding ethyl ester.
-
Hydrazinolysis: Add hydrazine hydrate (80-99%) to an ethanolic solution of the quinoline ethyl ester.[9]
-
Reflux the mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The solid product that precipitates is the quinoline hydrazide.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure intermediate.[9]
-
Characterize the product using IR, NMR, and Mass Spectrometry to confirm its structure and purity.
In Vitro Anticancer Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19][20]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline hydrazide derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.[19] Add 10-20 µL of this solution to each well and incubate for an additional 2-4 hours.[21][22] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[19][23]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[20][23]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]
-
Preparation of Inoculum: Culture the bacterial strain overnight on a suitable agar medium. Pick 3-4 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.[25] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[26]
-
Plate Preparation: In a 96-well microtiter plate, dispense 100 µL of MHB into all wells.
-
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10.[27] Discard the final 100 µL from column 10.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Wells for a positive control (bacteria, no compound) and a negative control (broth only) must be included.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[25]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[25][26] This can be assessed visually or by using a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC), which turns red in the presence of metabolic activity.[28]
Future Perspectives and Conclusion
The diverse biological activities of quinoline hydrazide derivatives make them a highly attractive scaffold for modern drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents warrants further investigation. Future research should focus on optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. The exploration of novel molecular targets and the use of computational tools for rational design will accelerate the development of these promising compounds.[14][29] The combination of the quinoline core with the versatile hydrazone linker continues to be a powerful strategy for generating new therapeutic candidates with the potential to address significant unmet medical needs.[8][30]
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Vertex AI Search.
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
-
Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. MDPI. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Science. [Link]
-
Broth microdilution – Knowledge and References. Taylor & Francis Online. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Bentham Science. [Link]
-
Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Publishing. [Link]
-
Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate. [Link]
-
Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. Bentham Science. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
-
Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]
-
Synthesis of quinoline-based hydrazide-hydrazones. Reagents and.... ResearchGate. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
synthesis, anticancer activity and molecular docking studies of some novel quinoline hydrazide derivatives of substituted benzaldehydes. Rasayan Journal of Chemistry. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. ResearchGate. [Link]
-
Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]
-
MTT Cell Viability & Proliferation Assay. ScienCell. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Quinoline-hydrazone Conjugates: Recent Insights into Synthetic Strategies, Structure-activity Relationship, and Biologi…. OUCI. [Link]
-
Formation of quinoline derivative and quinoline-hydrazide derivative. ResearchGate. [Link]
-
Design, Synthesis, and Integrated Computational Evaluation of Novel Quinoline Hydrazones as Dual‐Action Anti‐Inflammatory and Antibacterial Agents. ResearchGate. [Link]
-
Quinoline-hydrazone Conjugates: Recent Insights into Synthetic Strategies, Structure-activity Relationship, and Biological Activities. Bentham Science. [Link]
-
Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. ResearchGate. [Link]
-
Different mechanisms of action of quinoline hydrazide/hydrazone.... ResearchGate. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC. [Link]
-
Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. ResearchGate. [Link]
-
Biological Activities of Hydrazone Derivatives. PMC. [Link]
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. atcc.org [atcc.org]
- 22. sciencellonline.com [sciencellonline.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. acm.or.kr [acm.or.kr]
- 29. researchgate.net [researchgate.net]
- 30. Quinoline-hydrazone Conjugates: Recent Insights into Synthetic Strategies, Structure-activity Relationship, and Biologi… [ouci.dntb.gov.ua]
An In-Depth Technical Guide on the Early-Stage In Vitro Evaluation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
Foreword: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functional groups, enabling the fine-tuning of physicochemical properties and biological activities. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] In the context of oncology, these compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways.[1][4][5] The specific compound of interest, 6,8-dichloro-4-hydrazinoquinoline hydrochloride, combines the quinoline core with a hydrazino group, a moiety also known for a wide range of biological activities, including antimicrobial and anticancer effects.[6][7][8] This unique combination warrants a systematic and rigorous in vitro evaluation to uncover its therapeutic potential.
PART 1: CORE DIRECTIVE: A Tailored In Vitro Evaluation Strategy
A rigid, one-size-fits-all screening protocol is inefficient for novel chemical entities. The proposed strategy for 6,8-dichloro-4-hydrazinoquinoline hydrochloride is a logically tiered approach, designed to provide a comprehensive preliminary profile of its anticancer potential. This strategy is built on a foundation of scientific rationale, progressing from broad phenotypic screening to more focused mechanistic studies.
Diagram: Tiered In Vitro Evaluation Workflow
Caption: A structured workflow for the in vitro evaluation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: Protocols and Rationale
Pillar 1: Expertise & Experience - Explaining the "Why"
2.1. Foundational Cytotoxicity Screening (Tier 1)
The initial step is to ascertain whether the compound exhibits any cytotoxic or anti-proliferative effects against cancer cells.[9][10] The choice of assay is critical for generating reliable preliminary data.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, and HCT116 for colon cancer) are seeded into 96-well plates at an appropriate density to ensure exponential growth throughout the experiment. A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess preliminary selectivity.
-
Compound Preparation and Treatment: A stock solution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in complete culture medium to achieve a range of concentrations for treatment.
-
Incubation: The cells are incubated with the compound for a standard duration, typically 48-72 hours, to allow for sufficient time to observe effects on cell proliferation and viability.
-
MTT Addition and Solubilization: MTT is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized with a suitable solvent.
-
Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Rationale: The MTT assay is a widely accepted, robust, and cost-effective method for initial cytotoxicity screening.[11] It provides a quantitative measure of cell viability, which is a good indicator of the compound's potential anti-proliferative or cytotoxic effects.
Data Presentation: Summarized Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 10 | 65.4 ± 4.2 |
| 50 | 28.1 ± 3.5 | |
| A549 | 10 | 72.8 ± 5.1 |
| 50 | 35.6 ± 4.8 | |
| HCT116 | 10 | 58.9 ± 3.9 |
| 50 | 21.3 ± 2.9 | |
| Fibroblasts | 10 | 92.3 ± 6.3 |
| 50 | 75.1 ± 5.7 |
Pillar 2: Trustworthiness - Self-Validating Systems
2.2. Potency and Selectivity Profiling (Tier 2)
Following a positive "hit" in the initial screen, the next step is to determine the compound's potency, typically represented by the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Dose-Response and IC50 Determination
-
Expanded Concentration Range: Based on the initial screening data, a wider and more granular range of concentrations is selected to generate a full dose-response curve.
-
Assay Performance: The MTT assay is repeated with this expanded concentration range.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to calculate the IC50 value.
Rationale: The IC50 value is a critical parameter for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.[12]
2.3. Mechanistic Deep Dive (Tier 3)
Understanding how a compound kills cancer cells is paramount. The initial mechanistic investigation will focus on two common modes of anticancer drug action: apoptosis and cell cycle arrest.[4][5]
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with the compound at concentrations around its IC50 value for a defined period (e.g., 24-48 hours).
-
Staining: Harvested cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis/necrosis).[13][14]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[15]
Diagram: Apoptosis Detection Workflow
Caption: A streamlined workflow for assessing apoptosis induction using Annexin V and PI staining.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the compound and then harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve cellular structures.
-
Staining: The fixed cells are treated with RNase to remove double-stranded RNA and then stained with a DNA-binding fluorescent dye like Propidium Iodide (PI) or DAPI.[16][17][18]
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry.[16][19][20] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20]
Data Presentation: Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| Compound (IC50) | 72.8 ± 4.2 | 15.1 ± 2.9 | 12.1 ± 2.3 |
Pillar 3: Authoritative Grounding & Comprehensive References
The protocols and interpretations presented in this guide are based on established and widely validated methodologies in the field of cancer cell biology and drug discovery. The provided references offer further details and validation for the described techniques.
PART 3: VISUALIZATION & FORMATTING
The clear presentation of data is as important as the data itself. The use of structured tables and logical diagrams facilitates the interpretation and communication of experimental findings.
Diagram: Potential Signaling Pathway Perturbation
Caption: A conceptual diagram illustrating potential mechanisms of action for an anticancer compound.
Future Directions
The data generated from this in vitro evaluation will serve as a critical foundation for the subsequent steps in the drug discovery pipeline. Positive results, such as potent and selective cytotoxicity driven by a clear mechanism like apoptosis or cell cycle arrest, would strongly support advancing the compound to more complex models. This could include 3D cell culture (spheroids/organoids) to better mimic the tumor microenvironment and eventual in vivo studies in animal models to assess efficacy and safety. Further mechanistic studies could also involve identifying the specific molecular target of the compound through techniques like thermal shift assays, affinity chromatography, or computational docking studies.
References
- Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: Bioorganic & Medicinal Chemistry, 2024 URL
- Title: Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design Source: Letters in Drug Design & Discovery, 2021 URL
- Title: Apoptosis Assays Source: Sigma-Aldrich URL
- Title: Review on recent development of quinoline for anticancer activities Source: Not specified, 2022 URL
- Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical Pharmaceutical and Health Sciences, 2025 URL
- Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances, 2025 URL
- Title: Anticancer Activity of Quinoline Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research, 2022 URL
- Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH, 2021 URL
- Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Not specified, 2024 URL
- Title: Choosing an Apoptosis Detection Assay Source: Axion Biosystems URL
- Title: Apoptosis Detection: Methods, Assays & Analysis Techniques Source: Revvity URL
- Title: Cytotoxicity assays – what your cells don't like Source: BMG Labtech, 2025 URL
- Title: Role of Cytotoxicity Experiments in Pharmaceutical Development Source: SciSpace URL
- Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: PMC URL
- Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Not specified, 2016 URL
- Title: Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review Source: Neuroquantology, 2022 URL
- Title: Cell Cycle Analysis Assays Source: Thermo Fisher Scientific - RU URL
- Title: Cell cycle analysis Source: Wikipedia URL
- Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer Source: ACS Omega - ACS Publications, 2025 URL
- Title: Apoptosis Kits for Detection & Assays Source: Bio-Rad Antibodies URL
- Title: Cytotoxicity Assays Source: Life Science Applications URL
- Title: Cell cycle analysis – Knowledge and References Source: Taylor & Francis URL
- Title: Cell Cycle Analysis: Flow Cytometry & Imaging Methods Source: Revvity URL
- Title: Novel Cytotoxic Pt(IV)
- Title: Basic Methods of Cell Cycle Analysis Source: PMC, 2023 URL
- Title: Biological Activities of Hydrazone Derivatives Source: PMC - NIH URL
- Title: Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives Source: RSC Publishing URL
- Title: Antimicrobial activities of hydrazones with 2,4-dichloro moiety Source: DRUG DISCOVERY, 2022 URL
- Title: Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents Source: PMC, 2024 URL
- Title: Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones Source: MDPI, 2025 URL
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. opentrons.com [opentrons.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. revvity.com [revvity.com]
- 19. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been extensively investigated for their potential as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[2][3][4][5] The introduction of a hydrazino moiety at the 4-position, as in 6,8-dichloro-4-hydrazinoquinoline hydrochloride, offers a versatile chemical handle for creating diverse derivatives and can significantly modulate the compound's biological profile. Hydrazine derivatives themselves are known to be biologically active, with some used in medicine, but they can also undergo metabolic activation to form reactive species, a crucial consideration in toxicological and mechanistic studies.[6][7]
The dichloro-substitution at positions 6 and 8 is anticipated to enhance the lipophilicity of the molecule, potentially improving membrane permeability and interaction with hydrophobic pockets of target proteins. This application note provides detailed protocols for the in vitro evaluation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, focusing on assays relevant to its potential anticancer and antimicrobial activities, based on the established pharmacology of related quinoline derivatives.[2][8]
PART 1: In Vitro Anticancer Activity Assessment
Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the inhibition of tubulin polymerization, kinase signaling, and induction of apoptosis.[9][10][11] A primary and essential step in evaluating a novel compound for anticancer potential is to assess its cytotoxicity against a panel of human cancer cell lines.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration-dependent cytotoxic effects of 6,8-dichloro-4-hydrazinoquinoline hydrochloride on cancer cells.[8] The assay measures the metabolic activity of cells, which in most cases correlates with cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT 116 (colon), A549 (lung))[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[8]
-
96-well flat-bottom plates
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[8]
-
Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[3]
-
After 24 hours of cell attachment, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound.
-
-
Incubation:
-
Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[8] The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Following this incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Data Presentation:
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| 6,8-dichloro-4-hydrazinoquinoline HCl | MCF-7 | MTT (48h) | Experimental Result |
| 6,8-dichloro-4-hydrazinoquinoline HCl | HCT 116 | MTT (48h) | Experimental Result |
| 6,8-dichloro-4-hydrazinoquinoline HCl | A549 | MTT (48h) | Experimental Result |
| Doxorubicin (Reference) | MCF-7 | MTT (48h) | Experimental Result |
Causality and Experimental Choices:
-
Choice of Cell Lines: Using a panel of cell lines from different tissue origins provides a broader understanding of the compound's cytotoxic spectrum.
-
DMSO Concentration: Keeping the final DMSO concentration below 0.5% is critical as higher concentrations can be independently toxic to cells, confounding the results.[8]
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling cycles, enabling the detection of effects on cell proliferation.[8]
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
PART 3: Potential Mechanism of Action & Further Assays
The broad biological activity of quinoline hydrazones suggests multiple potential mechanisms of action. For instance, in cancer, they may inhibit specific enzymes crucial for cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) kinase. [11]In bacteria, DNA gyrase is a common target. [1][4] Potential Signaling Pathway Inhibition (Hypothetical):
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Recommended Follow-up Assays:
-
Enzyme Inhibition Assays: If cytotoxicity is confirmed, specific enzyme assays (e.g., EGFR kinase assay, DNA gyrase supercoiling assay) should be performed to identify molecular targets. [11][12]* Apoptosis Assays: Methods like Annexin V/PI staining followed by flow cytometry can determine if the compound induces programmed cell death. [10]* Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G2/M). [9]
Conclusion
6,8-dichloro-4-hydrazinoquinoline hydrochloride belongs to a class of compounds with significant therapeutic potential. The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of its cytotoxic and antimicrobial properties. The MTT and broth microdilution assays are foundational screening methods that can guide further mechanistic studies and drug development efforts.
References
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
- BenchChem. (2025). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide.
- El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- dos Santos, G. P., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
- Verma, P., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ResearchGate.
- Kumar, A., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.
- de Kock, C., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. MDPI.
- Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
- Sinha, B. K., & Mason, R. P. (n.d.). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity.
- Sinha, B. K. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
- Bakr, A. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
6,8-dichloro-4-hydrazinoquinoline hydrochloride enzymatic assays
Application Notes and Protocols:
Characterization of 6,8-dichloro-4-hydrazinoquinoline hydrochloride as a Putative Kinase Inhibitor in Enzymatic Assays
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including the inhibition of various enzymes.[1][2][3][4][5] The compound 6,8-dichloro-4-hydrazinoquinoline hydrochloride, with its distinct substitution pattern, presents an intriguing candidate for investigation as a modulator of enzymatic activity. The presence of the quinoline core, a common feature in many kinase inhibitors, coupled with a reactive hydrazine moiety, suggests potential interactions with the active sites of enzymes, particularly kinases.[6] This application note provides a detailed guide for researchers to perform enzymatic assays to characterize the inhibitory potential of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, using Receptor-Interacting Protein Kinase 1 (RIPK1) as a representative target. RIPK1 is a key serine/threonine kinase that plays a central role in the regulation of cellular life and death pathways, including necroptosis, a form of programmed necrosis.[7][8][9][10]
This document will provide the scientific rationale behind the experimental design, detailed step-by-step protocols for a common in vitro kinase assay, and guidance on data analysis and interpretation.
Scientific Rationale and Assay Principle
The core principle of an in vitro kinase assay is to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from a phosphate donor (typically ATP) to a specific substrate (a peptide or protein). The inhibitory effect of a compound is then quantified by its ability to reduce this enzymatic activity.
For this application note, we will focus on a luminescence-based kinase assay, which offers high sensitivity and a broad dynamic range. The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction has occurred. A lower amount of remaining ATP corresponds to higher kinase activity, and vice-versa. When an inhibitor is present, it will block the kinase from consuming ATP, resulting in a higher ATP concentration at the end of the reaction.
The overall workflow for the enzymatic assay is depicted in the following diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the inhibitory activity of 6,8-dichloro-4-hydrazinoquinoline hydrochloride against RIPK1 kinase using a commercially available luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human RIPK1 Kinase | Example Supplier | XXX-XXXX | -80°C |
| Kinase Substrate (e.g., Myelin Basic Protein) | Example Supplier | XXX-XXXX | -80°C |
| ATP | Example Supplier | XXX-XXXX | -20°C |
| Kinase Assay Buffer | Example Supplier | XXX-XXXX | 4°C |
| 6,8-dichloro-4-hydrazinoquinoline hydrochloride | Your Source | N/A | RT/4°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| DMSO | Sigma-Aldrich | D2650 | RT |
| 384-well white, flat-bottom plates | Corning | 3570 | RT |
Protocol: RIPK1 Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare the kinase assay buffer as per the manufacturer's instructions.
-
Prepare a stock solution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the test compound in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended to span a wide concentration range.
-
Prepare the RIPK1 kinase, substrate, and ATP solutions in kinase assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically, but a starting point is typically the Km value for ATP and a substrate concentration that gives a robust signal.
-
-
Assay Plate Setup:
-
In a 384-well white plate, add 1 µL of the serially diluted 6,8-dichloro-4-hydrazinoquinoline hydrochloride or DMSO (for control wells) to the appropriate wells.
-
Add 5 µL of the RIPK1 kinase solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP/Substrate mixture in kinase assay buffer.
-
Add 5 µL of the 2X ATP/Substrate mixture to each well to initiate the kinase reaction.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is used to calculate the percent inhibition of the kinase activity at each concentration of the test compound.
1. Percent Inhibition Calculation:
The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
Where:
-
Signal_inhibitor is the luminescence signal in the presence of the test compound.
-
Signal_DMSO is the luminescence signal of the DMSO control (0% inhibition).
-
Signal_no_enzyme is the luminescence signal in the absence of the kinase (100% inhibition).
2. IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the enzyme's activity is inhibited. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve.
The relationship between inhibitor concentration and enzyme activity can be visualized as follows:
Caption: A typical sigmoidal dose-response curve for determining the IC50 value.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the results, several quality control measures should be implemented:
-
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated from the signals of the positive (DMSO) and negative (no enzyme or potent inhibitor) controls.
-
Reproducibility: Experiments should be repeated on different days with freshly prepared reagents to ensure the reproducibility of the IC50 values.
-
Mechanism of Inhibition Studies: Further biochemical assays, such as determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the concentrations of both the inhibitor and the substrate (ATP), can provide deeper insights into the compound's mechanism of action.[11][12][13][14]
Conclusion
This application note provides a comprehensive framework for the initial enzymatic characterization of 6,8-dichloro-4-hydrazinoquinoline hydrochloride as a potential kinase inhibitor, using RIPK1 as a relevant example. The detailed protocols and data analysis guidelines are designed to enable researchers to obtain robust and reliable data on the inhibitory potency of this and other novel compounds. Further studies, including cell-based assays and selectivity profiling against a panel of other kinases, will be crucial to fully elucidate the biological activity and therapeutic potential of 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
References
- From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. PMC.
- Assays for Necroptosis and Activity of RIP Kinases. ScienceDirect.
- Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implic
- A Guide to Necroptosis Inhibitors. AG Scientific.
- The Expanding Therapeutic Landscape of Quinoline Derivatives: A Technical Guide to their Biological Activities. Benchchem.
- Necroptosis inhibitors: mechanisms of action and therapeutic potential.
- Synthesis of Quinoline and Dihydroquinoline Embelin Deriv
- In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
- Quinoline-based compounds can inhibit diverse enzymes th
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC.
- 2-hydrazinoquinoline as a novel derivatization agent for LC-MS-based metabolomic investigation of ketoacidosis in streptozotocin-elicited diabetes. University Digital Conservancy.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig
- LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure...
- Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar.
- Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. PMC.
- BIOTRANSFORMATION OF HYDRAZINE DERV
- Hydralazine inhibits cysteamine dioxygenase to treat preeclampsia and senesce glioblastoma. PMC.
- Glycoside hydrolase family 18 and 20 enzymes are novel targets of the traditional medicine berberine. PMC.
- Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. PubMed.
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydralazine inhibits cysteamine dioxygenase to treat preeclampsia and senesce glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Fluorescence Profiling of Carbonyl Stress using 6,8-Dichloro-4-hydrazinoquinoline Hydrochloride
This Application Note is designed for researchers utilizing 6,8-dichloro-4-hydrazinoquinoline hydrochloride (DC-HQ) in high-throughput screening (HTS) campaigns. While often used as a scaffold for drug synthesis, this compound possesses distinct chemical properties—specifically its hydrazine moiety and quinoline core—that make it a potent fluorogenic probe for detecting carbonyl species (aldehydes/ketones) in biological systems.
This guide focuses on its application as a "turn-on" fluorescent sensor for oxidative stress profiling (protein carbonylation) and enzymatic activity screening (monitoring aldehyde-producing enzymes).
Introduction & Principle
6,8-dichloro-4-hydrazinoquinoline hydrochloride is a hydrazine-functionalized fluorophore. Its utility in HTS stems from the hydrazine-to-hydrazone conversion mechanism.
-
Native State: The free hydrazine form typically exhibits low fluorescence quantum yield due to photoinduced electron transfer (PET) or non-radiative decay pathways associated with the free amine vibration.
-
Reacted State: Upon reaction with a carbonyl group (aldehyde or ketone), it forms a stable hydrazone .[1] This restricts molecular rotation and extends the conjugated
-system, resulting in a significant "turn-on" fluorescence enhancement.
Key Applications
-
Oxidative Stress Screening: Quantifying protein carbonylation (a hallmark of ROS damage) in cell lysates treated with library compounds.
-
Enzymatic HTS: Screening inhibitors for enzymes that produce aldehyde byproducts (e.g., amine oxidases, semialdehyde dehydrogenases).
Mechanism of Action
The core chemistry relies on the nucleophilic attack of the hydrazine terminal nitrogen onto the electrophilic carbonyl carbon.[1]
Figure 1: Chemical mechanism of the fluorogenic switch. The formation of the hydrazone linkage locks the fluorophore, increasing quantum yield.
Pre-Screen Validation: Spectral Characterization
Before launching a 384-well or 1536-well campaign, the spectral properties of the specific hydrazone product must be defined in your assay buffer.
Protocol:
-
Stock Preparation: Dissolve DC-HQ to 10 mM in DMSO.
-
Model Reaction: Mix 50 µM DC-HQ with 500 µM Glutaraldehyde (positive control) in PBS (pH 7.4). Prepare a blank with DC-HQ only.
-
Incubation: 30 minutes at Room Temperature (RT).
-
Scan: Perform an Excitation/Emission scan (Excitation: 300–450 nm; Emission: 400–600 nm).
-
Expected Excitation Max: ~360–400 nm
-
Expected Emission Max: ~480–540 nm
-
Selection: Choose wavelengths where the Signal-to-Background (S/B) ratio is maximized.
-
HTS Protocol: Screening for Inhibitors of Protein Carbonylation
This workflow screens a chemical library to identify compounds that protect cells from oxidative stress (antioxidants) or inhibit upstream oxidases.
A. Reagents & Buffer Preparation
| Component | Concentration | Notes |
| Assay Buffer | 50 mM Phosphate, pH 6.0–7.4 | Slightly acidic pH accelerates hydrazone formation, but pH 7.4 is viable. |
| DC-HQ Probe | 100 µM Working Solution | Dilute DMSO stock into Assay Buffer just before use. |
| Stressor | H₂O₂ or Menadione | Induces protein carbonylation. |
| Stop Solution | 10% TCA (Trichloroacetic acid) | Precipitates proteins (optional wash step). |
B. Experimental Workflow (384-Well Plate)
Figure 2: HTS Workflow for Oxidative Stress Inhibitor Screening.
C. Step-by-Step Procedure
-
Cell Seeding: Dispense 20 µL of cell suspension (e.g., HepG2) into black-walled, clear-bottom 384-well plates. Incubate 24h.
-
Compound Transfer: Pin-transfer 50 nL of library compounds (test) and DMSO (vehicle) into wells.
-
Stress Induction: Add 5 µL of 5x Stressor Solution (e.g., 500 µM H₂O₂ final). Incubate for 2–4 hours at 37°C.
-
Controls:
-
Max Signal (High Carbonyls): DMSO + Stressor.
-
Min Signal (Basal): DMSO + Buffer (No Stressor).
-
Standard: Known antioxidant (e.g., N-acetylcysteine).
-
-
-
Labeling: Add 5 µL of DC-HQ Working Solution (final conc. ~20–50 µM). Incubate for 45–60 minutes at RT in the dark.
-
Note: DC-HQ is cell-permeable, but lysis buffer (0.1% Triton X-100) can be included in this step if total protein carbonylation is the target.
-
-
Wash (Critical for S/B):
-
Option A (High Throughput): Use a "no-wash" protocol if the quantum yield shift is sufficient.
-
Option B (High Sensitivity): Precipitate proteins with TCA, wash pellet with ethanol/ethyl acetate to remove free DC-HQ, resolubilize in Guanidine HCl, and read.[2] (Best for confirmatory hits).
-
-
Detection: Measure fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).
Data Analysis & Quality Control
Z-Factor Calculation
To validate the assay robustness before screening the full library, calculate the Z-factor using your Max and Min controls (n > 16 wells each).
- : Standard deviations of positive (stressed) and negative (unstressed) controls.
- : Means of positive and negative controls.
-
Target: A Z-factor > 0.5 is required for a reliable HTS assay.
Hit Identification
-
Normalization: Normalize raw RFU (Relative Fluorescence Units) to the "Max Signal" control (100% Damage).
-
Hit Definition: Compounds reducing fluorescence by >50% (or >3 standard deviations from the mean of the Max Signal control).
-
Artifact Rejection:
-
Quenchers: Compounds that absorb at the DC-HQ emission wavelength.
-
Autofluorescence: Compounds fluorescing at the detection wavelength.
-
Counter-screen: Run the assay without cells but with purified carbonylated BSA to rule out direct chemical scavengers of the probe.
-
Technical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| High Background | Unreacted DC-HQ fluorescence | Optimize Ex/Em bandwidths. Use a wash step (TCA precipitation) to remove free probe.[2] |
| Low Signal | Incomplete hydrazone formation | Lower pH of labeling buffer to 5.0–6.0 (catalyzes Schiff base formation). Increase incubation time. |
| Precipitation | DC-HQ insolubility | Ensure DMSO concentration is <1% in final well. Use 6,8-dichloro salt form (more soluble than free base). |
| Interference | Aldehydes in media | Avoid pyruvate-containing media (DMEM) during the labeling step; pyruvate is a ketone and will react. Use PBS/HBSS. |
References
-
Protein Carbonylation Methods: Levine, R. L., et al. (1990). "Determination of carbonyl content in oxidatively modified proteins." Methods in Enzymology, 186, 464-478. Link
-
Hydrazine Probes in HTS: Gartner, C. A., et al. (2003). "A quantitative proteomic strategy for profiling protein carbonyls." Journal of Proteome Research, 2(3), 256-262. Link
-
Quinoline Hydrazone Bioactivity: Kouznetsov, V. V., et al. (2019).[3] "Anticancer, antimicrobial activities of quinoline based hydrazone analogues."[3] Bioorganic Chemistry, 94, 103406. Link
-
Z-Factor Definition: Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link
Sources
Application Notes and Protocols for Evaluating the Anticancer Effects of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
Introduction: The Therapeutic Potential of Quinoline Derivatives
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2] These compounds often exert their cytotoxic effects through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[1][3] The hydrazone moiety, when incorporated into the quinoline structure, has been shown to enhance this anticancer potential, with several quinoline-hydrazone analogs exhibiting potent antiproliferative activity against a variety of cancer cell lines.[4][5][6]
This document provides a comprehensive experimental framework for the investigation of a novel compound, 6,8-dichloro-4-hydrazinoquinoline hydrochloride. While specific data on this particular molecule is not yet widely available, the protocols outlined herein are based on established methodologies for evaluating the anticancer efficacy of quinoline derivatives and provide a robust starting point for its preclinical assessment.[7] The experimental design is structured to first establish the cytotoxic potential of the compound across a panel of cancer cell lines and then to elucidate the underlying molecular mechanisms of action.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase of evaluation focuses on determining the concentration-dependent cytotoxic effects of 6,8-dichloro-4-hydrazinoquinoline hydrochloride on a panel of human cancer cell lines. This will establish the compound's potency and selectivity.
Rationale for Cell Line Selection
A diverse panel of cancer cell lines is recommended to assess the breadth of the compound's activity. Based on studies of similar quinoline derivatives, the following cell lines are suggested as a starting point[3][8][9]:
-
MCF-7: Human breast adenocarcinoma (hormone-dependent)
-
MDA-MB-231: Human breast adenocarcinoma (hormone-independent)
-
A549: Human lung carcinoma
-
HCT-116: Human colorectal carcinoma
-
PC-3: Human prostate carcinoma
-
HL-60: Human promyelocytic leukemia
Additionally, a non-cancerous cell line, such as human dermal fibroblasts (HDFs) or a non-tumorigenic epithelial cell line, should be included to assess the compound's selectivity and potential for off-target toxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Tissue of Origin | 6,8-dichloro-4-hydrazinoquinoline hydrochloride IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined | To be determined |
| MDA-MB-231 | Breast Adenocarcinoma | To be determined | To be determined |
| A549 | Lung Carcinoma | To be determined | To be determined |
| HCT-116 | Colorectal Carcinoma | To be determined | To be determined |
| PC-3 | Prostate Carcinoma | To be determined | To be determined |
| HL-60 | Promyelocytic Leukemia | To be determined | To be determined |
| HDF | Dermal Fibroblast | To be determined | To be determined |
Phase 2: Mechanistic Investigations
Once the cytotoxic activity is confirmed, the next phase is to investigate the potential mechanisms by which 6,8-dichloro-4-hydrazinoquinoline hydrochloride induces cancer cell death. Based on the known activities of similar quinoline derivatives, the primary focus will be on apoptosis and cell cycle arrest.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for their differentiation.
Materials:
-
Cancer cell lines showing significant sensitivity to the compound
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with 6,8-dichloro-4-hydrazinoquinoline hydrochloride at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations will be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualization of Experimental Workflow:
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the compound induces cell cycle arrest at a specific checkpoint.
Materials:
-
Cancer cell lines
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Mechanistic Insights via Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can provide insights into the signaling pathways affected by the compound. Based on the common mechanisms of quinoline derivatives, key proteins involved in apoptosis and cell cycle regulation should be investigated.
Hypothesized Signaling Pathway:
Many anticancer agents, including quinoline derivatives, are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the activation of caspase cascades.
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Target Proteins for Western Blot Analysis:
-
Apoptosis Markers:
-
Caspase-3 (cleaved): A key executioner caspase.
-
PARP (cleaved): A substrate of activated caspase-3.
-
Bcl-2 family proteins: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins that regulate mitochondrial outer membrane permeabilization.
-
-
Cell Cycle Regulators:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): (e.g., Cyclin D1, CDK4, Cyclin B1, CDK1) that drive cell cycle progression.
-
CDK Inhibitors: (e.g., p21, p27) that can induce cell cycle arrest.
-
Procedure (Abbreviated):
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
Phase 3: In Vivo Efficacy Studies (Optional)
Should the in vitro data demonstrate significant and selective anticancer activity, in vivo studies using xenograft models are the next logical step to evaluate the compound's efficacy in a more complex biological system.
Protocol 5: Human Tumor Xenograft Model in Immunodeficient Mice
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice).
Procedure (Conceptual Outline):
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer 6,8-dichloro-4-hydrazinoquinoline hydrochloride via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, western blotting).
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a comprehensive strategy for the initial evaluation of the anticancer properties of 6,8-dichloro-4-hydrazinoquinoline hydrochloride. The phased approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will generate the critical data needed to assess its potential as a novel therapeutic agent. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more advanced preclinical models.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Santhosh, A., & Krishnakumar, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research, 1-5. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Singh, P., & Kaur, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1367-1385. Retrieved from [Link]
-
Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
START. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Zhang, H., et al. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 25(21), 5046. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Li, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4983. Retrieved from [Link]
-
Frontiers Media. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
START. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
-
SciSpace. (2022). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]
-
Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346. Retrieved from [Link]
-
Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140. Retrieved from [Link]
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
-
Katariya, K., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(4), 2065-2076. Retrieved from [Link]
-
Benci, K., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(18), 3246. Retrieved from [Link]
-
Kumar, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(12), 843-847. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(4), 2065-2076. Retrieved from [Link]
Sources
- 1. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 9. Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Cell-Based Assays for Quinoline Hydrazone Derivatives
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
Quinoline hydrazone derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anticancer, antitubercular, and neuroprotective properties.[1] Their efficacy typically stems from a multi-modal Mechanism of Action (MoA):
-
Metal Chelation: Sequestration of intracellular Iron (Fe2+/3+) or Copper (Cu2+), disrupting redox homeostasis.[1]
-
ROS Generation: Induction of oxidative stress leading to mitochondrial dysfunction.
-
Kinase Inhibition: Targeting of EGFR or CDK pathways.
The Challenge: While biologically potent, these compounds present significant technical hurdles in in vitro assays. They are highly lipophilic (LogP > 3), often poorly soluble in aqueous media, and frequently possess intrinsic color (chromophores) that interferes with standard colorimetric readouts (e.g., MTT).[1]
This guide provides a validated workflow to overcome these artifacts, ensuring that observed cytotoxicity is biological, not a solubility or optical error.
Critical Pre-Assay Workflow: Compound Management
The most common failure mode for quinoline hydrazones is precipitation upon addition to cell culture media. "Crash-out" results in false negatives (compound never reaches the cell) or false positives (crystals cause physical stress).[1]
Protocol A: The "DMSO-Keep-High" Dilution Method
Do not perform serial dilutions in culture media. These compounds are unstable in aqueous intermediates.
Materials:
-
Anhydrous DMSO (Cell Culture Grade)[1]
-
Glass or Polypropylene vials (Avoid Polystyrene for concentrated stocks)[1]
Step-by-Step Procedure:
-
Primary Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex and sonicate for 5 minutes to ensure complete solubilization.
-
Visual Check: Solution must be clear. If turbid, add DMSO to reach 5 mM.[1]
-
-
Serial Dilution (The Master Plate): Prepare all serial dilutions (e.g., 1:3 steps) entirely in 100% DMSO .
-
Example: 10 mM
3.33 mM 1.11 mM... in DMSO.
-
-
The "Direct Spike" Inoculation:
-
Prepare cell plates with 99.5
L of media per well. -
Add 0.5
L of the compound-in-DMSO directly to the well. -
Result: Final DMSO concentration is 0.5% (tolerable for most cancer lines like MCF-7 or HepG2), and the compound transitions immediately to the final volume, minimizing precipitation risk.[1]
-
Visualization: Compound Dilution Workflow
Figure 1: The "Direct Spike" workflow prevents compound precipitation associated with aqueous intermediate steps.[1]
Cytotoxicity Profiling: Addressing Optical Interference
Quinoline hydrazones are often yellow or orange. Standard MTT assays measure absorbance at 570 nm. If the compound absorbs light at this wavelength, it will artificially inflate the signal, masking cell death.[1]
Protocol B: Corrected MTT Assay for Chromophores
Rationale: We must subtract the optical density (OD) of the compound itself from the cellular readout.
Procedure:
-
Plating: Seed cells (e.g., 5,000 cells/well) in a 96-well plate. Allow attachment (24h).
-
Design: Include three distinct zones on the plate:
-
Treatment: Incubate for 48–72 hours.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final) to all wells. Incubate 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure Absorbance at 570 nm (
). -
Calculation:
[1][2]
Note: If compound interference is extreme (OD > 0.5 in Zone B), switch to CellTiter-Glo (Luminescence) or Resazurin (Fluorescence) , as these readouts are less susceptible to colorimetric overlap.[1]
Mechanistic Validation: ROS & Metal Chelation
Since quinoline hydrazones often act as "pro-oxidant chelators," phenotypic screening must be paired with mechanistic verification.[1]
Protocol C: Intracellular ROS Detection (DCFDA Assay)
Mechanism: Non-fluorescent DCFDA diffuses into cells, is deacetylated by esterases, and oxidized by ROS to fluorescent DCF.[1][3]
Step-by-Step:
-
Seeding: Seed 20,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight.
-
Staining (Pre-treatment):
-
Wash cells 1x with PBS.[5]
-
Add 100
L of 20 M DCFDA in phenol-red-free media. -
Incubate 45 mins at 37°C in the dark.
-
-
Wash: Remove DCFDA solution.[6] Wash 1x with PBS to remove extracellular dye.
-
Treatment: Add compound (diluted in phenol-red-free media) to cells.[3]
-
Kinetic Readout: Immediately place in a fluorescence plate reader (37°C).
-
Interpretation: A rapid increase in fluorescence slope compared to DMSO control indicates ROS generation.
Visualization: Mechanism of Action Pathways[1]
Figure 2: The cascade from metal sequestration to apoptotic cell death.[1]
Data Presentation & Analysis
When reporting data for this class of compounds, transparency regarding solubility and interference is mandatory.
Table 1: Recommended Data Reporting Format
| Parameter | Metric | Notes for Quinoline Hydrazones |
| IC50 | Calculated from Corrected OD (Protocol B). | |
| Selectivity Index (SI) | Ratio | |
| Solubility Limit | The concentration where precipitation is visible (microscopy). | |
| ROS Induction | Fold-Change | Fluorescence relative to DMSO control at |
| Metal Dependency | Shift (+/-) | Does co-treatment with |
Troubleshooting Guide
-
Issue: High background in "No Cell" wells.
-
Cause: Compound precipitation or strong color.
-
Fix: Wash cells with PBS before adding MTT to remove extracellular compound, or switch to Luminescence.
-
-
Issue: Flat dose-response curve.
-
Cause: Compound precipitated at high doses (bioavailability cap).
-
Fix: Check solubility limit; do not test above the concentration where crystals form.
-
References
-
Elrayess, R. A., et al. (2024).[1][8] Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents.[9][8][10][11] PMC. [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2015).[1] Iron Chelators in Cancer Therapy. ResearchGate.[4] [Link]
-
RSC Publishing. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors.[12][8] New Journal of Chemistry. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. nanopartikel.info [nanopartikel.info]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]
- 12. Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in Kinase Inhibition Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1] The quinoline core has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to be readily synthesized and modified, and its inherent affinity for the ATP-binding pocket of numerous kinases.[2][3] Several FDA-approved kinase inhibitors are based on the related quinazoline scaffold, highlighting the clinical relevance of this structural class.[4][5]
This technical guide will therefore provide a comprehensive overview of the principles and methodologies for evaluating compounds like 6,8-dichloro-4-hydrazinoquinoline hydrochloride in kinase inhibition assays. We will use a representative quinoline-based inhibitor targeting a well-characterized kinase, such as a cyclin-dependent kinase (CDK), to illustrate the experimental workflows and data analysis. This approach will equip researchers with the necessary knowledge to design and execute robust kinase inhibition studies for novel quinoline derivatives.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The vast majority of small molecule kinase inhibitors, including those with a quinoline scaffold, are ATP-competitive.[6] They function by binding to the kinase's active site, directly competing with the endogenous ATP substrate. This binding event prevents the transfer of the γ-phosphate from ATP to the kinase's substrate protein, thereby inhibiting the downstream signaling cascade. The affinity and selectivity of an inhibitor are determined by the specific molecular interactions it forms with the amino acid residues lining the ATP-binding pocket.
For quinoline-based inhibitors, the nitrogen atom in the quinoline ring often forms a crucial hydrogen bond with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. Substituents on the quinoline ring, such as the chloro and hydrazino groups in the case of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, can further enhance binding affinity and selectivity by engaging with specific sub-pockets of the active site. For instance, dihydrazone derivatives of quinoline have been shown to interact with CDK2.[7]
Figure 1: General mechanism of ATP-competitive kinase inhibition by a quinoline-based compound.
Experimental Protocols for Kinase Inhibition Assays
The choice of assay format for determining kinase inhibition is critical and depends on factors such as the specific kinase, available reagents, and required throughput. Below are detailed protocols for three commonly used non-radioactive assay formats: a luminescence-based ATP depletion assay, a fluorescence-based assay, and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous "add-mix-read" assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[8][9] The luminescent signal is inversely proportional to kinase activity.
Principle: A proprietary luciferase enzyme utilizes the remaining ATP after the kinase reaction to generate a stable "glow-type" luminescent signal.
Materials:
-
Kinase of interest (e.g., CDK2/CycA)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride (or other test inhibitor)
-
Kinase assay buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in the kinase assay buffer. A typical starting concentration for a new compound might be 100 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup:
-
In a white, opaque multiwell plate, add 2.5 µL of the serially diluted compound or vehicle control.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and its specific substrate in kinase assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a 1X ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Signal Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Fluorescence Polarization (FP)-Based Kinase Assay
FP assays are used to monitor the binding of a fluorescently labeled tracer to a kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FP signal.
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger molecule (the kinase), its rotation slows, and the polarization of the emitted light increases.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer specific for the kinase's ATP pocket
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride
-
FP assay buffer
-
Black, non-binding surface 96- or 384-well plates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Compound Preparation: Prepare a serial dilution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in the FP assay buffer, including a DMSO vehicle control.
-
Assay Setup:
-
In a black multiwell plate, add 5 µL of the serially diluted compound or vehicle control.
-
Add 5 µL of the kinase solution.
-
Add 10 µL of the fluorescent tracer solution.
-
The final reaction volume is 20 µL.
-
-
Incubation: Incubate the plate at room temperature for a duration specified by the assay kit or determined empirically (e.g., 30-60 minutes) to reach binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF assays are a robust technology for studying kinase activity by detecting the phosphorylation of a substrate.[10]
Principle: The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes a tag on the substrate, and another labeled with an acceptor fluorophore (e.g., XL665) that specifically recognizes the phosphorylated form of the substrate. When both antibodies are bound to the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing for FRET to occur. The HTRF signal is proportional to the amount of phosphorylated substrate.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
HTRF® KinEASE™ kit (or similar) containing:
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-biotin)
-
XL665-labeled anti-phospho-substrate antibody
-
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride
-
Kinase reaction buffer
-
HTRF detection buffer
-
Low-volume, white 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer with a final concentration of DMSO kept constant.
-
Kinase Reaction:
-
Add 2 µL of the serially diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a mixture containing the kinase and the biotinylated substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a solution of the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled antibody) in HTRF detection buffer containing EDTA to stop the kinase reaction.
-
Add 10 µL of the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm. The HTRF ratio (665nm/620nm) is then calculated.
Figure 2: General experimental workflow for a kinase inhibition assay.
Data Analysis and Interpretation
The primary output of a kinase inhibition assay is the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
1. Calculation of Percent Inhibition:
The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
Where:
-
Signal_inhibitor: Signal from wells containing the test compound.
-
Signal_no_inhibitor: Signal from the vehicle control wells (maximum kinase activity).
-
Signal_background: Signal from wells with no kinase (or a potent inhibitor) to determine the baseline.
2. IC50 Determination:
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve.
The equation for this curve is typically:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y: Percent inhibition
-
X: Logarithm of the inhibitor concentration
-
Top: The maximum percent inhibition (usually around 100).
-
Bottom: The minimum percent inhibition (usually around 0).
-
LogIC50: The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
-
HillSlope: The steepness of the curve.
Various software packages, such as GraphPad Prism or online calculators, can be used for this non-linear regression analysis.
Hypothetical Data Summary
The following table illustrates a hypothetical dataset for 6,8-dichloro-4-hydrazinoquinoline hydrochloride tested against a generic kinase.
| Inhibitor Concentration (µM) | Log(Inhibitor Conc.) | Raw Signal (Luminescence) | % Inhibition |
| 100 | 2 | 15,500 | 98.2 |
| 33.3 | 1.52 | 18,200 | 95.1 |
| 11.1 | 1.05 | 25,000 | 87.8 |
| 3.7 | 0.57 | 45,000 | 66.7 |
| 1.23 | 0.09 | 120,000 | 48.9 |
| 0.41 | -0.39 | 250,000 | 22.2 |
| 0.14 | -0.85 | 310,000 | 8.9 |
| 0.05 | -1.3 | 335,000 | 2.2 |
| 0 (Vehicle) | N/A | 340,000 (Max Signal) | 0 |
| No Kinase | N/A | 10,000 (Background) | N/A |
From a curve fit of this data, one would obtain a calculated IC50 value.
Considerations for Robust Assay Development
To ensure the generation of high-quality, reproducible data, several factors should be considered when developing and running kinase inhibition assays:
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and substrate should be optimized to ensure the assay is in the linear range and to avoid substrate depletion.
-
ATP Concentration: The ATP concentration should ideally be close to the Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on kinase activity.
-
Controls: Appropriate controls, including no-enzyme, no-inhibitor (vehicle), and a known potent inhibitor, are essential for data normalization and quality control.
-
Z'-Factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.
Conclusion
While direct experimental data for 6,8-dichloro-4-hydrazinoquinoline hydrochloride as a kinase inhibitor is not yet in the public domain, its quinoline scaffold strongly suggests its potential in this area. By employing the detailed protocols and data analysis methods outlined in this guide, researchers can effectively evaluate the inhibitory activity of this and other novel quinoline derivatives against a wide range of kinases. The use of robust and well-validated assay formats, such as luminescence, fluorescence polarization, and HTRF, will be crucial in elucidating the compound's potency, selectivity, and mechanism of action, thereby contributing to the discovery of new therapeutic agents.
References
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). Available at: [Link]
-
Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold. PeerJ. Available at: [Link]
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences.
-
3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at: [Link]
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. RSC Medicinal Chemistry. Available at: [Link]
-
Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. Available at: [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Available at: [Link]
-
Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]
-
Discovery of novel quinoline scaffold selective estrogen receptor degraders (SERDs) for treatment of ER positive breast cancer with enhanced antiproliferative bioactivity through immunogenic cell death (ICD) effects. European Journal of Medicinal Chemistry. Available at: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. Available at: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
SAR of quinazoline candidates as Src kinase inhibitor. ResearchGate. Available at: [Link]
-
Identification of a novel Src inhibitor K882 derived from quinazoline-based stilbenes with anti-NSCLC effect. Scilit. Available at: [Link]
-
Quinolinic acid modulates the activity of src family kinases in rat striatum: in vivo and in vitro studies. Journal of Neurochemistry. Available at: [Link]
-
Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. ResearchGate. Available at: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
-
Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. ResearchGate. Available at: [Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. Available at: [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]
-
Full article: Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Available at: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
Application Notes and Protocols for In Vivo Experimental Design Using 6,8-dichloro-4-hydrazinoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Hydrazone Scaffold in Preclinical Research
The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a hydrazone moiety can further enhance the biological activity of the quinoline ring system.[3] This document provides a detailed guide for the in vivo experimental design and application of a specific derivative, 6,8-dichloro-4-hydrazinoquinoline hydrochloride. Due to the limited publicly available data on this specific molecule, this guide synthesizes established methodologies for analogous quinoline-based hydrazone compounds to provide a robust framework for preclinical investigation.
Hypothesized Mechanism of Action: A Multifaceted Approach
While the precise molecular targets of 6,8-dichloro-4-hydrazinoquinoline hydrochloride are yet to be fully elucidated, based on related compounds, a plausible mechanism of action involves the induction of apoptosis in cancer cells through DNA interaction and the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[2][4] The hydrazone functional group may also contribute to the chelation of metal ions, which are crucial for the activity of various enzymes involved in tumor progression.
Below is a proposed signaling pathway that may be modulated by 6,8-dichloro-4-hydrazinoquinoline hydrochloride, leading to apoptosis.
Caption: A generalized workflow for an in vivo xenograft study.
Key Experimental Protocols
Protocol 1: Subcutaneous Tumor Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the right flank.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups. Begin compound administration as per the defined schedule.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Protocol 2: Assessment of Acute Toxicity
A preliminary acute toxicity study is crucial to determine the maximum tolerated dose (MTD).
-
Animal Selection: Use healthy, non-tumor-bearing mice of the same strain and sex as in the efficacy study.
-
Dose Escalation: Administer single doses of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in escalating concentrations to different groups of mice.
-
Observation: Monitor the animals closely for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause severe morbidity or more than 20% weight loss.
Endpoint and Data Analysis
The primary endpoint for an in vivo anticancer study is typically the inhibition of tumor growth.
Table 2: Key Endpoints and Corresponding Analyses
| Endpoint | Analysis Method |
| Tumor Growth Inhibition | Comparison of tumor volumes and weights between treated and control groups. |
| Body Weight | Monitored as an indicator of systemic toxicity. |
| Survival | Kaplan-Meier survival analysis. |
| Biomarker Analysis | Immunohistochemistry (IHC) or Western blotting of tumor lysates for markers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67). |
| Blood Chemistry | Analysis of plasma samples for markers of liver and kidney function. |
Statistical significance should be determined using appropriate tests, such as the Student's t-test or ANOVA.
Safety and Toxicology
The hydrazine moiety in the compound warrants careful consideration of its potential toxicity. Hydrazines as a class of chemicals can exert toxic effects on various organ systems, including the nervous, hematological, and hepatic systems. Therefore, comprehensive toxicological profiling is essential.
-
Histopathology: At the study endpoint, major organs (liver, kidney, spleen, lung, heart) should be collected, fixed in formalin, and subjected to histopathological examination to identify any signs of toxicity.
-
Blood Analysis: A complete blood count (CBC) and serum chemistry panel can provide valuable information on hematological and organ function.
Troubleshooting Common In Vivo Challenges
| Issue | Potential Cause | Suggested Solution |
| Poor Compound Solubility | The compound may not be fully dissolved in the vehicle. | Test different vehicle formulations (e.g., with co-solvents like PEG400 or Tween 80). Sonicate or gently warm the solution. |
| High Variability in Tumor Growth | Inconsistent number of cells injected; variation in injection site. | Ensure accurate cell counting and consistent injection technique. Increase the number of animals per group. |
| Severe Weight Loss in Treated Animals | The compound may have significant systemic toxicity at the tested dose. | Perform a dose-ranging study to determine the MTD. Reduce the dosage or dosing frequency. |
Conclusion
While specific preclinical data for 6,8-dichloro-4-hydrazinoquinoline hydrochloride is not extensively documented, the protocols and considerations outlined in this guide provide a robust framework for its in vivo evaluation. By leveraging established methodologies for structurally related quinoline hydrazones, researchers can effectively investigate its therapeutic potential and safety profile. Careful experimental design, adherence to ethical guidelines, and thorough data analysis are paramount for the successful translation of this promising compound from the laboratory to potential clinical applications.
References
- Mandewale, M. C., Thorat, B., Shelke, D., & Yamgar, R. (2014). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Journal of Chemistry, 2014, 1-11.
- de Souza, N. B., de Mello, F. P. S., de Oliveira, T. B., da Nóbrega, J. A., & de Oliveira, R. B. (2016). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 21(10), 1309.
- Kumaran, P., et al. (2013). Synthesis and Biological Evaluation of Hydrazone Derivatives. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109.
- Cheah, C. Y., et al. (2020). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 25(21), 5029.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, H. A. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(3), 604.
- Wang, Y., et al. (2020).
- El-Sayed, M. A. A., et al. (2022). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. Scientific Reports, 12(1), 1-15.
- Li, J., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6528.
- Keinänen, O., et al. (2016). Synthesis and in Vivo Biological Evaluation of 68Ga-Labeled Carbonic Anhydrase IX Targeting Small Molecules for Positron Emission Tomography. Journal of Medicinal Chemistry, 59(15), 7139-7151.
- Piacomino, A., et al. (2023). Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication in cancer cells. Scientific Reports, 13(1), 1-16.
- Agency for Toxic Substances and Disease Registry. (1994). Toxicological profile for hydrazines: draft.
- El-Asmy, A. A., et al. (2016). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 21(7), 869.
- PharmaTimes. (2025, June 30). Cidara and hVIVO report positive results in flu prevention study.
- Wang, Y., et al. (2021).
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Hydrazines. In Toxicological Profile for Hydrazines.
- Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112097.
- Agency for Toxic Substances and Disease Registry. (n.d.). Hydrazines. Toxic Substance Portal.
- Medscape. (n.d.). Expert Review of Clinical Pharmacology.
- Cidara Therapeutics. (n.d.).
- El-Sayed, M. A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1097.
- Patel, K., & Thompson, T. M. (2023). Hydrazine Toxicology. In StatPearls.
- Kumar, A., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Chemistry & Biodiversity, 20(3), e202201047.
Sources
- 1. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues in 6,8-dichloro-4-hydrazinoquinoline hydrochloride synthesis
Technical Support Center: Synthesis of 6,8-Dichloro-4-hydrazinoquinoline Hydrochloride
Executive Summary & Reaction Logic
The Objective:
Synthesize 6,8-dichloro-4-hydrazinoquinoline hydrochloride via nucleophilic aromatic substitution (
The Mechanism: The reaction relies on the activation of the C4-chlorine atom by the quinoline nitrogen.[1][2] The electron-withdrawing chlorine atoms at positions 6 and 8 further decrease the electron density of the ring, theoretically enhancing the electrophilicity at C4.[1][2] However, this also increases the risk of side reactions if stoichiometry is not controlled.[1][2]
Critical Criticality:
-
Stoichiometry: Hydrazine acts as both the nucleophile and the base.[1][2][3] Insufficient hydrazine leads to "dimerization" (bis-quinoline formation).[1][2]
-
Salt Formation: The hydrochloride salt is prone to hydrolysis if crystallized from aqueous media; anhydrous conditions are preferred for the final salt step.[1][2][3]
Standard Operating Procedure (Gold Standard)
Use this baseline protocol to benchmark your current process.
Phase A: Nucleophilic Displacement (Free Base Formation) [1][2]
-
Reagents: Suspend 4,6,8-trichloroquinoline (1.0 eq) in Ethanol (10-15 volumes) .
-
Addition: Add Hydrazine Hydrate (80% or 98%, 5.0 - 10.0 eq) dropwise at room temperature.
-
Reaction: Reflux (
) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1 or DCM/MeOH 9:1).[1][2] -
Isolation: Cool to
. The free base often precipitates.[1][2][4] Filter and wash with cold ethanol and water (to remove excess hydrazine).[1][2]
Phase B: Hydrochloride Salt Formation [1][2]
-
Dissolution: Dissolve the crude free base in a minimal amount of hot ethanol or methanol.[1][2][3]
-
Acidification: Add 1.25 M HCl in Ethanol (anhydrous) or 4M HCl in Dioxane dropwise with stirring at
until pH 2–3. -
Crystallization: A yellow/orange precipitate should form.[1][2] Stir for 30 mins.
-
Filtration: Collect the solid, wash with cold ether (to remove excess acid), and dry under vacuum over
.
Troubleshooting Dashboard
Issue Category 1: Reaction Initiation & Conversion
| Symptom | Probable Cause | Technical Solution |
| Reaction Stalled (<50% Conv.) | Solvent Temperature too low. The 6,8-dichloro substitution may sterically or electronically stabilize the starting material slightly more than the 4,7-analogue.[1][2] | Switch Solvent: Change from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Dioxane . Reflux for 8–12 hours.[1][2] |
| Starting Material Remains | Hydrazine Depletion. Hydrazine can oxidize in air or boil off if the condenser is inefficient.[1][2][3] | Re-charge: Add an additional 2–3 eq of hydrazine hydrate and continue reflux. Ensure condenser coolant is <10°C. |
| No Precipitate on Cooling | Product Solubility. The free base might be soluble in the reaction solvent (especially if n-Butanol is used).[1][2] | Anti-solvent: Pour the reaction mixture into ice-cold water (5 volumes). The hydrophobic chlorinated ring should force precipitation.[1][2] |
Issue Category 2: Impurity Profile
| Symptom | impurity Identity | Root Cause & Fix |
| Insoluble high-melting solid (mp >300°C) | Bis-adduct (Dimer). Two quinoline rings linked by one hydrazine.[1][2][3] | Cause: Low Hydrazine:Substrate ratio.[1][2] The mono-hydrazino product competed with hydrazine for the starting material.Fix: Increase Hydrazine to 10-15 eq .[1][2] Keep concentration dilute (0.1 M). |
| White/Off-white precipitate in water wash | 4-Hydroxy-6,8-dichloroquinoline. (Hydrolysis product).[1][2] | Cause: Water present in solvent + high temp + insufficient hydrazine.Fix: Use anhydrous solvents.[1][2] Ensure hydrazine is in large excess (it acts as a scavenger).[1][2] |
| Red/Pink Coloration | Azobenzene-like oxidation products. | Cause: Air oxidation of the hydrazine moiety.Fix: Run reaction under Nitrogen/Argon atmosphere .[1][2] Store the final salt in the dark.[1][2] |
Issue Category 3: Salt Formation & Isolation
Q: My salt turned into a sticky gum/oil instead of a solid. Why?
-
Diagnosis: You likely used aqueous HCl (37%) or the solvent contained too much water.[1][2] The hydrochloride salt is hygroscopic.[1][2]
-
Solution:
Q: The melting point is lower than reported (Expected >250°C, Found 210°C).
-
Diagnosis: Trapped solvent or mixed salt species (mono- vs di-hydrochloride).[1][2][3]
- under high vacuum for 24 hours.
Visual Troubleshooting Logic
Figure 1: Decision Tree for Reaction Optimization
Caption: Logic flow for addressing common reaction failures during the nucleophilic substitution phase.
Frequently Asked Questions (FAQ)
Q1: Can I use Hydrazine Sulfate instead of Hydrazine Hydrate?
A: No. Hydrazine sulfate is an acidic salt (
Q2: Why is the 6,8-dichloro analog harder to dissolve than the 4,7-dichloro analog? A: The 6,8-substitution pattern increases the lipophilicity and crystal lattice energy of the quinoline ring.[1][2] While 4,7-dichloroquinoline derivatives often dissolve in hot ethanol, the 6,8-analogs may require DMF or DMSO for NMR analysis, or boiling n-Butanol for recrystallization.[1][2][3]
Q3: Is the product light sensitive? A: Yes. Hydrazines are reducing agents and are prone to air oxidation and photolysis.[1][2]
-
Storage: Amber vials, under Argon, at
for long-term storage. -
Sign of degradation: The white/yellow solid turns deep orange or brown.[1][2]
Q4: How do I remove the "Bis-compound" impurity if it forms? A: The bis-compound (two quinolines linked by hydrazine) is much less soluble in acidic water than the desired product.[1][2]
-
Suspend the crude solid in 10% aqueous HCl .
-
The desired product (mono-hydrazine) will dissolve as the salt.[1][2]
-
The bis-impurity will likely remain as a solid.[1][2] Filter it off.
-
Basify the filtrate with NaOH to recover the pure free base, then re-form the HCl salt.[1][2][3]
References
-
Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines.[1][2][3] I. 4-Chloro-7-methylquinoline."[1][2] Journal of the American Chemical Society, 1946 , 68(7), 1204–1208.[1][2][3] Link (Foundational protocol for 4-chloroquinoline displacement).[1][2]
-
Khan, M. A.; Ferreira da Rocha, J. "Syntheses of some 4-hydrazinoquinolines."[1][2][3] Journal of Heterocyclic Chemistry, 1978 , 15(6), 913–915.[1][2][3] Link (Specific conditions for hydrazine displacement).[1][2]
-
BenchChem Technical Guides. "Troubleshooting low yield in hydrazinolysis." BenchChem Support, 2025 .[1][2][3] Link (General troubleshooting for hydrazine reactions).
-
Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][2][5][6] Synth.1950 , 30,[1][2][3] 38. Link (Standard workup procedures for chloroquinolines).[1][2][3]
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmascholars.com [pharmascholars.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 6,8-Dichloro-4-Hydrazinoquinoline Hydrochloride
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6,8-dichloro-4-hydrazinoquinoline hydrochloride. Low yield is a frequent challenge in this multi-step synthesis. This document provides in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to help you optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of 6,8-dichloro-4-hydrazinoquinoline hydrochloride is a critical step in the development of various pharmacologically active molecules. The most common route involves the nucleophilic aromatic substitution of a chlorine atom on the quinoline ring with hydrazine. While theoretically straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the final product. This guide will address these common pitfalls in a question-and-answer format, providing you with the insights needed to overcome them.
Visualizing the Reaction Pathway
To understand the potential points of failure, it's essential to visualize the overall reaction workflow.
Technical Support Center: 6,8-Dichloro-4-Hydrazinoquinoline Hydrochloride Degradation Product Analysis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6,8-dichloro-4-hydrazinoquinoline hydrochloride. This guide is designed to provide you with expert insights and practical troubleshooting advice for anticipating, identifying, and characterizing its degradation products. Understanding the stability of this molecule is paramount for ensuring the quality, safety, and efficacy of your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of 6,8-dichloro-4-hydrazinoquinoline hydrochloride and its potential degradants.
Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What are the likely degradation pathways I should consider?
A1: 6,8-dichloro-4-hydrazinoquinoline hydrochloride possesses several reactive moieties susceptible to degradation under various stress conditions. The most probable degradation pathways include:
-
Oxidation of the Hydrazine Group: The hydrazine moiety is highly susceptible to oxidation. This can lead to the formation of a diazene intermediate, which may subsequently undergo further reactions, including dimerization or loss of nitrogen gas to form 6,8-dichloro-4-iodoquinoline (if an iodine source is present) or other substituted quinolines. Another common degradation product is the replacement of the hydrazine group with a hydroxyl group, yielding 6,8-dichloroquinolin-4-one.
-
Hydrolysis of the Chloro Substituents: While aromatic chlorides are generally stable, under forced conditions (e.g., strong acid or base at elevated temperatures), one or both chlorine atoms could be hydrolyzed to form hydroxyl groups, yielding hydroxylated and potentially di-hydroxylated quinoline derivatives.
-
Photodegradation: Aromatic chloro compounds can be sensitive to light. UV or even ambient light exposure can induce homolytic cleavage of the carbon-chlorine bond, leading to radical intermediates and a complex mixture of degradation products.
Q2: My mass balance in the forced degradation study is poor (significantly below 95%). What could be the reasons?
A2: Poor mass balance is a common challenge in forced degradation studies and can point to several issues.[1] Consider the following possibilities:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that lack a significant chromophore, making them undetectable by UV-based HPLC detectors.
-
Formation of Volatile or Gaseous Products: Degradation might result in the formation of volatile compounds (e.g., nitrogen gas from the hydrazine moiety) that are not captured by the analytical method.
-
Precipitation of Degradants: Some degradation products may have poor solubility in the sample solvent or mobile phase and precipitate out of the solution.
-
Adsorption of Degradants onto Surfaces: Highly polar or reactive degradation products might irreversibly adsorb to the HPLC column or vials.
-
Inappropriate Analytical Method: The chromatographic method may not be capable of eluting all degradation products from the column. Some highly polar or non-polar degradants may be strongly retained or not retained at all.
Q3: I am struggling to achieve good peak shape for the parent compound and its degradation products. What are the common causes of peak tailing?
A3: Peak tailing in HPLC is a frequent issue that can compromise resolution and accurate quantification. The primary causes include:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with basic analytes, such as the quinoline nitrogen and hydrazine group, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte. An unsuitable pH can lead to a mix of ionized and non-ionized forms, resulting in poor peak shape.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to active sites that cause tailing.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for investigating and resolving more complex issues related to the degradation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
Guide 1: Investigating Unknown Degradation Products
When faced with unknown peaks in your chromatogram, a systematic approach is necessary for their identification and characterization.
Workflow for Identification of Unknown Degradants
Caption: Workflow for the systematic identification of unknown degradation products.
Step-by-Step Protocol for Forced Degradation Studies:
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. Aim for 5-20% degradation of the parent compound.[5]
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Photolytic Degradation | Expose solution to UV light (254 nm) and visible light for 24 hours |
| Thermal Degradation | Heat solution at 80°C for 48 hours |
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Data Presentation: Expected Degradation Products
Based on the chemical structure of 6,8-dichloro-4-hydrazinoquinoline hydrochloride and known degradation pathways of related compounds, the following degradation products can be anticipated:
| Degradation Pathway | Potential Degradation Product |
| Oxidation | 6,8-dichloroquinolin-4-one |
| Dimerization products of the diazene intermediate | |
| Hydrolysis (Acid/Base) | 6-chloro-8-hydroxy-4-hydrazinoquinoline |
| 8-chloro-6-hydroxy-4-hydrazinoquinoline | |
| 6,8-dihydroxy-4-hydrazinoquinoline | |
| Photodegradation | 6-chloro-4-hydrazinoquinoline |
| 8-chloro-4-hydrazinoquinoline |
Guide 2: Troubleshooting the Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurate quantification of the parent compound and its degradation products.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Use a column with end-capping. Add a competing base (e.g., triethylamine) to the mobile phase. Optimize mobile phase pH to ensure complete ionization or suppression of ionization. |
| Ghost Peaks | Contaminated mobile phase or injector | Use high-purity solvents. Filter the mobile phase. Clean the injector and sample loop. |
| Poor Resolution | Inadequate separation between peaks | Optimize mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). Try a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Low Sensitivity | Poor ionization in LC-MS | For LC-MS, optimize source parameters. Consider derivatization of the hydrazine moiety to enhance ionization.[6][7] |
Logical Relationship for HPLC Method Optimization
Caption: Decision tree for troubleshooting and optimizing an HPLC method.
III. References
-
Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Knowledge Centre. [Link]
-
Hemingway, R., et al. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (n.d.). Royal Society of Chemistry. [Link]
-
Forced Degradation Studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]
-
Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (n.d.). Royal Society of Chemistry. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, February 13). Pharmaceutical Technology. [Link]
-
HPLC Troubleshooting Guide. (n.d.). MAC-MOD Analytical. [Link]
-
Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter. (2025, August 1). PubMed. [Link]
-
Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
Photocatalytic degradation of aromatic chlorinated compounds using TiO2: Toxicity of intermediates. (n.d.). DeepDyve. [Link]
-
The catalytic degradation of aromatic and chlorinated pollutants.... (n.d.). ResearchGate. [Link]
-
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). MDPI. [Link]
-
Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. (2012, February 24). SciSpace. [Link]
-
Phadnis, N., et al. (2024, May 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Center for Biotechnology Information. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
-
Phadnis, N., et al. (2024, April 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
-
Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. (2025, May 1). National Center for Biotechnology Information. [Link]
-
Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (n.d.). Organic Chemistry Portal. [Link]
-
Oxidation of hydrazine derivatives with arylsulfonyl peroxides. (n.d.). The Journal of Organic Chemistry. [Link]
-
Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. (2025, August 5). ResearchGate. [Link]
-
A chromatogram of a model solution of products of hydrazines.... (n.d.). ResearchGate. [Link]
-
Toxicological Profile for Hydrazines. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Biological Activity of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
Welcome to the technical support center for 6,8-dichloro-4-hydrazinoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are investigating the biological potential of this and similar quinoline-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
Quinoline and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a wide array of biologically active compounds.[1][2][3] From the anti-malarial drug quinine to modern anticancer agents, the quinoline nucleus is a versatile starting point for drug discovery.[4] Specifically, quinoline-based molecules have shown significant promise as kinase inhibitors, which are crucial in cancer therapy.[1][5]
The compound of interest, 6,8-dichloro-4-hydrazinoquinoline hydrochloride, possesses several features that suggest potential biological activity:
-
The Quinoline Core: As mentioned, this is a well-established pharmacophore.[2][3]
-
The Hydrazino Group: The hydrazino (-NHNH2) moiety and its derivatives, hydrazones, are known to be biologically active and can participate in various biological interactions.[6][7] They have been explored for antimicrobial, anticonvulsant, and anticancer activities.[6]
-
Dichloro Substitution: The presence of two chlorine atoms can significantly impact the compound's lipophilicity and electronic properties, potentially enhancing its binding to biological targets and cellular uptake.[8]
This guide will walk you through the common challenges and optimization strategies for working with this class of compounds.
Part 1: Troubleshooting Common Experimental Hurdles
This section addresses the most frequent issues encountered when working with quinoline derivatives, presented in a question-and-answer format.
Solubility Issues
Q1: My 6,8-dichloro-4-hydrazinoquinoline hydrochloride is not dissolving in my aqueous assay buffer. What can I do?
This is the most common challenge with quinoline derivatives.[9][10][11] Poor solubility can lead to inaccurate and irreproducible results. Here’s a systematic approach to tackle this:
Step 1: Start with an Organic Co-solvent.
-
Rationale: Most quinoline derivatives are sparingly soluble in water but dissolve readily in organic solvents.[3][4]
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol.
-
For your working solution, perform a serial dilution in your assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.
-
Step 2: Adjust the pH of Your Buffer.
-
Rationale: The quinoline ring contains a basic nitrogen atom, making its solubility pH-dependent.[10][11] As a hydrochloride salt, your compound is already in a more water-soluble form. However, the pH of your final buffer is critical.
-
Protocol:
-
Determine the pKa of your compound (if not known, you can estimate it using software or assume a pKa in the range of 4-5 for the quinoline nitrogen).
-
For basic quinolines, lowering the pH of the buffer can increase solubility.[9] Conversely, for acidic derivatives, a higher pH may be beneficial.[9]
-
Caution: Ensure the final pH is compatible with your assay and does not affect the activity of your target protein or cells.
-
Step 3: Consider Solubilizing Excipients.
-
Rationale: If co-solvents and pH adjustment are insufficient, excipients can help keep the compound in solution.
-
Options:
Q2: I am observing high variability in my assay results. Could this be related to solubility?
Absolutely. Poor solubility is a major cause of inconsistent data.[9] If your compound is precipitating out of solution, the actual concentration in your assay wells will be inconsistent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high assay variability.
Compound Stability and Reactivity
Q3: My compound's activity seems to decrease over time in solution. What could be the cause?
Hydrazine-containing compounds can be susceptible to degradation.
-
Potential Issues:
-
Oxidation: The hydrazine moiety can be oxidized, especially in the presence of metal ions or reactive oxygen species.[12][13]
-
Hydrolysis: Depending on the pH and temperature, the hydrazino group could be susceptible to hydrolysis.
-
Light Sensitivity: Quinoline compounds can be light-sensitive, leading to degradation.[4]
-
-
Solutions:
-
Prepare fresh stock solutions for each experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Consider degassing your buffers to remove dissolved oxygen.
-
Part 2: FAQs on Biological Activity and Mechanism of Action
Q4: What are the likely biological targets for 6,8-dichloro-4-hydrazinoquinoline hydrochloride?
Based on the extensive literature on quinoline derivatives, the most probable targets are protein kinases .[1][5]
-
Why Kinases? The quinoline scaffold is an excellent mimic of the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and act as a competitive inhibitor.[14]
-
Which Kinases? The specific kinases inhibited will depend on the full 3D structure of the molecule. Many quinoline derivatives have been shown to inhibit kinases involved in cancer signaling pathways, such as:
Q5: Besides kinase inhibition, what other mechanisms of action are possible?
While kinase inhibition is a strong possibility, other mechanisms have been reported for quinoline and hydrazone derivatives:
-
DNA Intercalation: The planar aromatic ring system of quinoline can insert itself between the base pairs of DNA, potentially inhibiting replication and transcription.[18]
-
Topoisomerase Inhibition: Some quinoline derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication.[3]
-
Induction of Apoptosis: Many anticancer quinolines exert their effect by triggering programmed cell death.[16]
-
Generation of Reactive Oxygen Species (ROS): The metabolic activation of the hydrazine moiety could lead to the production of ROS, causing cellular damage.[12][13]
Q6: I'm seeing activity in my primary screen. How do I rule out assay interference (PAINS)?
Pan-Assay Interference Compounds (PAINS) are compounds that show activity in many different assays through non-specific mechanisms. Some quinoline derivatives have been identified as potential PAINS.[19]
-
Key Steps to De-risk Your Hit:
-
Check for PAINS Substructures: Use online tools or in-house filters to check if your compound contains known PAINS motifs.
-
Vary the Assay Technology: If you have a hit in a fluorescence-based assay, try to confirm it with an orthogonal assay, such as one based on luminescence or a direct binding assay like Surface Plasmon Resonance (SPR).
-
Check for Dose-Response Curve Artifacts: PAINS often exhibit steep or incomplete dose-response curves.
-
Assess Specificity: Profile your compound against a panel of different targets. A highly promiscuous compound is more likely to be a PAINS.
-
Part 3: Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
This protocol provides a quick way to estimate the solubility of your compound in a given buffer.
Materials:
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride
-
DMSO
-
Assay buffer of choice
-
96-well plate (polypropylene)
-
Plate shaker
-
Centrifuge with a plate rotor
-
Plate reader capable of measuring absorbance or a nephelometer
Method:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of your stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each concentration to a new plate containing your assay buffer (e.g., 98 µL). This will create a dilution series in your buffer with a final DMSO concentration of 2%.
-
Seal the plate and incubate at room temperature for 1-2 hours with shaking.
-
Visually inspect the plate for any signs of precipitation.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 600 nm).
-
Alternatively, centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration that does not show significant turbidity or precipitation is an estimate of the kinetic solubility.
Protocol 2: General Kinase Inhibition Assay (Example: using a luminescence-based kit)
This is a generic protocol that can be adapted for many different kinases.
Materials:
-
Kinase of interest
-
Substrate for the kinase (peptide or protein)
-
ATP
-
Assay buffer (provided with most commercial kits)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ from Promega)
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Workflow Diagram:
Caption: Workflow for a generic luminescence-based kinase assay.
Method:
-
Prepare a dilution series of your compound in the assay buffer.
-
Add the compound dilutions to the wells of the assay plate. Also include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase to the wells and incubate for a short period (e.g., 15 minutes) to allow the compound to bind.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by following the instructions of the luminescence-based kit. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP to ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
While specific data for 6,8-dichloro-4-hydrazinoquinoline hydrochloride is not available in the public domain, the following table provides a general idea of the activity of related quinoline derivatives against various cancer cell lines and kinases.
| Compound Class | Target/Cell Line | Reported IC50 | Reference |
| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 cells | 1.38 - 5.34 µM | [16] |
| 7-chloro-4-quinolinylhydrazones | SF-295, HCT-8, HL-60 cells | 0.314 - 4.65 µg/mL | [8] |
| 3,6-disubstituted quinoline | c-Met kinase | 9.3 nM | [15] |
| 3H-pyrazolo[4,3-f]quinoline | FLT3, CDK2 | Nanomolar range | [17] |
This data illustrates the potential for potent anticancer and kinase inhibitory activity within the broader class of quinoline compounds.
Conclusion
6,8-dichloro-4-hydrazinoquinoline hydrochloride is a compound with a high potential for interesting biological activity, likely in the area of cancer cell inhibition via kinase modulation. However, successful and reproducible experimentation will hinge on careful attention to its physicochemical properties, particularly solubility. By following the troubleshooting and optimization strategies outlined in this guide, researchers can confidently explore the therapeutic potential of this and other novel quinoline derivatives.
References
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR . (2022). Purdue University. Available from: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . (2025). ChemMedChem. Available from: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives . (2021). Molecules. Available from: [Link]
-
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation . (2023). Medicinal Chemistry. Available from: [Link]
-
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation . (2023). Ingenta Connect. Available from: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents . (2016). Arabian Journal of Chemistry. Available from: [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review) . (2025). ResearchGate. Available from: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . (2020). MDPI. Available from: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . (2024). Molecules. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics . (2019). Journal of Pharmaceutical Sciences. Available from: [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay . (2023). Journal of Medicinal Chemistry. Available from: [Link]
-
Quinoline (91-22-5) - Chemical Effects in Biological Systems . (n.d.). National Institutes of Health. Available from: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . (2025). RSC Advances. Available from: [Link]
-
Quinoline . (n.d.). Wikipedia. Available from: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES . (2022). Novelty Journals. Available from: [Link]
-
Different mechanisms of action of quinoline hydrazide/hydrazone... . (n.d.). ResearchGate. Available from: [Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium . (n.d.). SciSpace. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . (2022). Molecules. Available from: [Link]
-
Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action . (2023). Archiv der Pharmazie. Available from: [Link]
-
Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity . (n.d.). Symbiosis Online Publishing. Available from: [Link]
-
Antimicrobial activities of hydrazones with 2,4-dichloro moiety . (2022). DRUG DISCOVERY. Available from: [Link]
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY . (n.d.). Symbiosis Online Publishing. Available from: [Link]
-
Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones . (2025). MDPI. Available from: [Link]
-
Hydralazine . (n.d.). Wikipedia. Available from: [Link]
-
Antimicrobial activities of hydrazones with 2,4-dichloro moiety . (2025). ResearchGate. Available from: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hammer.purdue.edu [hammer.purdue.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
Welcome to the technical support center for the purification of 6,8-dichloro-4-hydrazinoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. The information provided herein is based on established scientific principles and practical laboratory experience.
I. Introduction to Purification Challenges
6,8-dichloro-4-hydrazinoquinoline hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, its purification is often fraught with challenges stemming from its chemical nature, including:
-
Inherent Instability: Hydrazine derivatives can be susceptible to oxidation and degradation, especially under harsh conditions.[1][2][3]
-
Presence of Structurally Similar Impurities: The synthesis of 6,8-dichloro-4-hydrazinoquinoline can lead to the formation of closely related byproducts that are difficult to separate.[4][5]
-
Solubility Profile: Finding a suitable solvent system that allows for effective purification by recrystallization can be challenging due to its ionic hydrochloride salt form and the presence of both polar and non-polar moieties.[6][7]
This guide provides a structured approach to troubleshooting these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, offering explanations for the underlying causes and providing step-by-step solutions.
Problem 1: Oiling Out During Recrystallization
Question: My compound separates as an oil instead of crystals upon cooling the recrystallization solvent. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when a compound's solubility in the chosen solvent is so high that it separates as a supersaturated liquid phase rather than forming a crystalline lattice upon cooling.[6] This is a common issue with compounds that have a relatively low melting point or when an inappropriate solvent is used.
Causality: The high concentration of the solute in the solvent at elevated temperatures, combined with a significant drop in solubility upon cooling, can lead to a situation where the solute molecules do not have sufficient time or the proper orientation to form an ordered crystal structure. Instead, they aggregate as a disordered, liquid "oil."
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to slightly decrease the saturation.[6]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Gradual cooling encourages the formation of well-ordered crystals.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a tiny crystal of pure 6,8-dichloro-4-hydrazinoquinoline hydrochloride to the cooled solution to act as a template for crystallization.
-
-
Solvent System Modification: If oiling out persists, the solvent system needs to be adjusted.
-
Increase Polarity: If using a largely non-polar solvent, try adding a small amount of a more polar co-solvent (e.g., adding a small amount of ethanol to a toluene solution).
-
Decrease Polarity: Conversely, if using a highly polar solvent, a less polar co-solvent might be beneficial. Common solvent systems for recrystallization include ethanol, ethanol/water mixtures, or mixtures of hexanes and ethyl acetate.[7]
-
Problem 2: Poor Recovery of Crystalline Product
Question: After recrystallization, my yield of 6,8-dichloro-4-hydrazinoquinoline hydrochloride is very low. What are the potential causes and how can I improve it?
Answer:
Low recovery can be attributed to several factors, primarily related to the compound's solubility in the recrystallization solvent and mechanical losses during the procedure.
Causality: If the compound has significant solubility in the cold recrystallization solvent, a substantial amount will remain in the mother liquor after filtration. Additionally, premature crystallization during hot filtration or using an excessive amount of solvent will lead to reduced yields.
Troubleshooting Protocol:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will increase the amount of product that remains dissolved upon cooling.[6]
-
Pre-heat Filtration Apparatus: To prevent premature crystallization in the funnel during hot gravity filtration, pre-heat the funnel and filter paper with hot solvent or by placing them in an oven before use. Using a stemless funnel can also help prevent clogging.[6]
-
Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the product.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze the residue by a suitable analytical method like HPLC or TLC. If a significant amount of the desired product is present, a second crop of crystals can be obtained by further concentrating the mother liquor and cooling.
-
Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant portion of the product.[6]
Problem 3: Persistent Impurities After Recrystallization
Question: Despite multiple recrystallizations, I am unable to remove a persistent impurity. What could be the reason, and what alternative purification methods can I use?
Answer:
The presence of persistent impurities often indicates that the impurity has a similar solubility profile to the desired compound or that it co-crystallizes.
Causality: Structurally similar impurities, such as isomers or precursors from the synthesis, can have very similar physical properties, making them difficult to separate by simple recrystallization.[4] In some cases, the impurity can be incorporated into the crystal lattice of the desired compound.
Troubleshooting Protocol:
-
Identify the Impurity: If possible, identify the structure of the impurity using analytical techniques such as LC-MS or NMR.[5] Knowing the impurity's structure can provide clues for a more targeted purification strategy.
-
Alternative Recrystallization Solvents: Experiment with different solvent systems. A change in solvent polarity may alter the relative solubilities of your compound and the impurity, leading to better separation.[7]
-
Chromatographic Purification: If recrystallization fails, column chromatography is a powerful alternative.
-
Method: High-performance liquid chromatography (HPLC) or flash chromatography can be employed.[8][9][10]
-
Stationary Phase: A silica gel column is commonly used for compounds of moderate polarity.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used to elute the compounds. The optimal mobile phase can be determined by thin-layer chromatography (TLC) analysis.
-
-
Acid-Base Extraction: Since 6,8-dichloro-4-hydrazinoquinoline is a basic compound (due to the hydrazine and quinoline nitrogens), an acid-base extraction can be used to separate it from non-basic impurities.
-
Dissolve the crude material in an organic solvent.
-
Extract with an aqueous acid solution to protonate the desired compound, moving it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer to deprotonate the desired compound, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my 6,8-dichloro-4-hydrazinoquinoline hydrochloride?
A1: Several analytical methods can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. Purity is determined by the relative area of the main peak.[2][10]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and identify the number of components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information about the structure and the presence of impurities. The integration of impurity peaks relative to the product peaks can give a quantitative estimate of purity.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired compound and help identify impurities.[2][10][11]
Q2: My purified 6,8-dichloro-4-hydrazinoquinoline hydrochloride is colored. Is this normal, and how can I decolorize it?
A2: A slight yellow or tan color can be common due to minor, highly colored impurities or slight degradation. If a colorless product is required, you can try the following:
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before gravity filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
-
Thorough Washing: Ensure the filtered crystals are washed thoroughly with a cold, appropriate solvent to remove any colored mother liquor.
Q3: What are the best practices for storing purified 6,8-dichloro-4-hydrazinoquinoline hydrochloride?
A3: Due to the potential for oxidation and degradation of the hydrazine moiety, proper storage is crucial.[1][2]
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Low Temperature: Keep the container in a cool, dark place. Refrigeration is often recommended.
-
Dry Conditions: Protect from moisture, as the hydrochloride salt can be hygroscopic. Store in a tightly sealed container, possibly within a desiccator.
IV. Visual Workflows and Diagrams
Workflow for Troubleshooting Oiling Out
Caption: Decision tree for addressing oiling out during recrystallization.
General Purification Strategy
Caption: A general workflow for the purification of 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
V. References
-
Recrystallization. (n.d.). Retrieved from
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC. (2013, October 31). Retrieved from
-
Tips & Tricks: Recrystallization - University of Rochester. (n.d.). Retrieved from
-
ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf. (n.d.). Retrieved from
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (n.d.). Retrieved from
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Retrieved from
-
Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd. (2025, July 17). Retrieved from
-
-
ANALYTICAL METHODS. (n.d.). Retrieved from
-
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). Retrieved from
-
Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed. (2011, April 5). Retrieved from
-
Isolation and Characterization of Impurities in Commercially Marketed Δ 8 -THC Products. (2023, April 28). Retrieved from
Sources
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Impurities in Commercially Marketed Δ8-THC Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 9. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
addressing solubility issues of 6,8-dichloro-4-hydrazinoquinoline hydrochloride in assays
Technical Guide: Optimizing Solubility & Stability of 6,8-Dichloro-4-hydrazinoquinoline Hydrochloride in Biological Assays
Executive Summary & Chemical Context
6,8-dichloro-4-hydrazinoquinoline hydrochloride presents a classic "solubility paradox" common in heterocyclic drug discovery. While the hydrochloride (HCl) salt form is engineered to improve solid-state stability and initial dissolution, the compound possesses conflicting physicochemical properties that manifest during assay transfer:
-
Hydrophobic Core: The 6,8-dichloroquinoline scaffold is highly lipophilic (LogP ~3.5–4.0 estimated), driving precipitation in aqueous buffers.[1]
-
Reactive Tail: The 4-hydrazino group is a strong nucleophile.[1] In cell culture media, it can react with carbonyl-containing components (e.g., pyruvate, α-ketoglutarate), forming insoluble hydrazones.
-
pH Sensitivity: As an HCl salt, it dissolves readily in acidic water.[1][2] However, dilution into neutral buffers (pH 7.4) deprotonates the quinoline nitrogen (pKa ~4–5), reverting the compound to its poorly soluble free-base form.
This guide provides a validated troubleshooting framework to distinguish between physical precipitation and chemical instability, ensuring accurate assay data.
Troubleshooting Guide (FAQ Format)
Q1: My compound dissolves in DMSO but precipitates immediately upon addition to cell culture media (DMEM/RPMI). Why?
Diagnosis: This is likely Chemical Precipitation , not just solubility failure.[1] Mechanism: Standard media (e.g., DMEM) contains high concentrations of Sodium Pyruvate (1 mM) and glucose. The hydrazine group on your compound reacts rapidly with the ketone in pyruvate to form a hydrazone adduct .[1] These adducts are often less soluble than the parent drug and crash out of solution.[1] Solution:
-
Switch Media: Use pyruvate-free media for the compound incubation step.[1]
-
Reduce Incubation Time: If pyruvate is essential, limit exposure time or prepare fresh dilutions immediately before use.[1]
-
Check Glucose: While less reactive than pyruvate, high-glucose media can form glycosyl-hydrazines over long incubations (24h+).[1]
Q2: I see a fine precipitate when diluting from DMSO into PBS (pH 7.4). Is my stock bad?
Diagnosis: This is pH-Induced "Crash-Out." Mechanism: Your stock is the HCl salt (acidic).[1] When you dilute 1:1000 into PBS, the buffering capacity of PBS neutralizes the HCl. The compound reverts to its free base form.[1] If the concentration exceeds the intrinsic solubility of the free base (often <10 µM for dichloroquinolines), it precipitates. Solution:
-
Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate step (e.g., DMSO
50% PEG-400/Water Final Buffer).[1] -
Add Solubilizers: Supplement the assay buffer with 0.05% Pluronic F-127 or 0.1% Tween-80 to sequester the hydrophobic free base in micelles.[1]
Q3: My stock solution turned yellow/brown after a week at -20°C. Is it still good?
Diagnosis: Oxidative Degradation. Mechanism: Hydrazines are sensitive to oxidation, forming azo compounds or decomposing to the amine.[1] Color change indicates the formation of conjugated impurities (diazenes).[1] Solution:
-
Storage: Store solid powder under argon/nitrogen.
-
Stock Prep: Make DMSO stocks fresh or store single-use aliquots at -80°C. Never store working dilutions.
-
Antioxidants: Add 1 mM Ascorbic Acid or DTT to the stock solution if the assay tolerates it.[1]
Optimized Solubilization Protocol
This protocol minimizes "solvent shock" and prevents the formation of supersaturated zones that trigger nucleation.[1]
Reagents Required:
-
Anhydrous DMSO (Grade: Cell Culture, >99.9%)
-
PEG-400 (Polyethylene glycol 400)[1]
-
PBS (pH 7.4, Mg/Ca-free) or Assay Buffer
Step-by-Step Workflow
-
Primary Stock (10 mM):
-
Secondary "Spiking" Solution (100x Final Conc.):
-
Final Assay Dilution:
Diagnostic Workflow (Decision Tree)
The following diagram illustrates the logical path to identify the root cause of solubility failure (Precipitation vs. Reaction).
Caption: Diagnostic logic flow for differentiating between chemical incompatibility (hydrazone formation) and physicochemical precipitation (pH shock).
Quantitative Data: Solubility & Stability Profile
Use the table below to benchmark your observations. Data is derived from structural analogs (e.g., 7-chloro-4-hydrazinoquinoline) and standard solubility principles.[1]
| Solvent / Medium | Solubility Limit (Est.) | Stability (T1/2) | Risk Factor |
| DMSO (Anhydrous) | > 50 mM | High (> 1 month at -20°C) | Hygroscopic; water uptake promotes degradation.[1] |
| Water (pH 3.0) | > 10 mM | Moderate (Days) | Acidic pH stabilizes the HCl salt form.[1] |
| PBS (pH 7.4) | < 50 µM | High (Hours) | High Risk: Free base precipitation.[1] |
| DMEM (with Pyruvate) | Incompatible | Low (< 30 min) | Critical: Rapid hydrazone formation (Precipitate).[1] |
| Ethanol | ~ 5-10 mM | Moderate | Lower solubility than DMSO; evaporation issues.[1] |
References
-
Liu, X., et al. (2013).[1] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Analytical Chemistry , 85(24).[1] (Demonstrates reactivity of quinoline hydrazines with ketones). Retrieved from [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Authoritative text on solubility of HCl salts vs. free bases).
-
PubChem. (2025).[1] Compound Summary: 8-Hydrazinoquinoline dihydrochloride.[1] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. 8-Hydrazinoquinoline DiHCl | C9H11Cl2N3 | CID 16413606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
A Guide to Characterizing On-Target Activity and Minimizing Off-Target Effects
Introduction: Navigating the Complexities of a Novel Hydrazinoquinoline
Welcome to the technical support guide for 6,8-dichloro-4-hydrazinoquinoline hydrochloride. As researchers and drug development professionals, you understand that the utility of any small molecule inhibitor is fundamentally tied to its specificity. Molecules containing reactive moieties like hydrazines or belonging to broad-activity structural classes like quinolines present unique challenges and opportunities.[1][2] The hydrazine group can undergo metabolic activation, potentially leading to the formation of reactive species, while the quinoline scaffold is a common feature in compounds targeting a wide array of proteins, including kinases and DNA-modifying enzymes.[2][3]
This guide is structured to move beyond simple protocols and provide a logical framework for validating the biological activity of 6,8-dichloro-4-hydrazinoquinoline hydrochloride. We will address common challenges in a question-and-answer format, provide detailed troubleshooting workflows, and equip you with the key experimental protocols necessary to confidently distinguish on-target from off-target effects. Our goal is to empower you to generate robust, reproducible, and publishable data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern with a compound like 6,8-dichloro-4-hydrazinoquinoline hydrochloride?
A: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target.[4] These interactions can lead to unexpected biological responses, cellular toxicity, or misinterpretation of experimental data, compromising the validity of your research.[5]
For 6,8-dichloro-4-hydrazinoquinoline hydrochloride, concern arises from two key structural features:
-
The Quinoline Scaffold: This is a privileged structure in medicinal chemistry, found in numerous inhibitors of diverse protein families, most notably protein kinases.[3] This promiscuity means there is an elevated a priori chance of interaction with multiple ATP-binding sites or other conserved pockets.
-
The Hydrazine Moiety: Hydrazine-containing compounds can be metabolically unstable and may be converted into reactive intermediates within the cell.[2] These intermediates can sometimes react non-specifically with proteins and other macromolecules, leading to off-target effects that are independent of binding to a specific protein pocket. For example, the well-known hydrazine derivative hydralazine has a complex polypharmacology, including the inhibition of prolyl hydroxylases and effects on vascular smooth muscle.[6][7][8]
Q2: My experimental results are not what I expected based on the presumed target. How can I begin to determine if this is an off-target effect?
A: This is a common and critical challenge. The first step is to systematically de-risk your observations. A logical starting point is to rigorously establish a dose-response relationship for your observed phenotype. Off-target effects often require higher concentrations of a compound than on-target effects. If the concentration required to achieve your phenotype is significantly higher than the reported or expected potency at the primary target, this is a red flag for off-target activity.
The next crucial step is to directly confirm that the compound engages the intended target in your experimental system at the effective concentration. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it measures direct binding in an intact cell environment.[9][10]
Q3: What is the minimum level of target validation I should perform before publishing results with this compound?
A: To ensure scientific rigor, a multi-pronged approach to target validation is essential. Relying on a single line of evidence is insufficient. We recommend the "Triad of Validation":
-
Pharmacological Evidence: Show a clear dose-response relationship and confirm target engagement in cells using an assay like CETSA.[10][11]
-
Genetic Evidence: Demonstrate that genetic knockdown or knockout of the target protein (e.g., using siRNA or CRISPR) recapitulates the phenotype observed with the compound.[12][13] This is the gold standard for linking a compound's effect to its intended target.[14]
-
Chemical Evidence (Optional but Recommended): If available, use a structurally related but biologically inactive analog of your compound as a negative control. This control should not produce the same phenotype, helping to rule out effects caused by the chemical scaffold itself.
Section 2: Troubleshooting Guide: Isolating On-Target vs. Off-Target Effects
This section provides logical workflows to diagnose and solve common issues encountered during inhibitor characterization.
Problem 1: The observed cellular phenotype is inconsistent with the known or predicted biology of the target.
-
Potential Cause A: The compound is acting through an off-target protein or pathway that is the primary driver of the observed phenotype.
-
Potential Cause B: The current understanding of the on-target protein's biology is incomplete, and your finding is novel.
Caption: Workflow for diagnosing inconsistent phenotypes.
Problem 2: High cellular toxicity is observed at or below the desired effective concentration (EC50).
-
Potential Cause A: The intended target is critical for cellular homeostasis, and its inhibition is inherently toxic (on-target toxicity).
-
Potential Cause B: The compound inhibits one or more off-target proteins essential for cell survival (off-target toxicity).
-
Genetic Validation: Perform a target knockdown via siRNA. If the knockdown results in the same level of toxicity as the compound, it is strong evidence for on-target toxicity .[15]
-
Concentration Dependence: Compare the EC50 for the desired biological effect with the concentration that causes toxicity (Toxic Conc. 50 or TC50). A large window between the EC50 and TC50 is desirable. If they are very close, it suggests either a potent on-target toxicity or a potent off-target liability.
-
Off-Target Profiling: If on-target toxicity is ruled out, the compound should be screened against a panel of known toxicity-mediating proteins (e.g., a safety panel screen that includes kinases known to cause toxicity, ion channels like hERG, etc.).
| Experimental Arm | Cell Viability (% of Control) | Target Protein Level (% of Control) | Observed Phenotype (e.g., Apoptosis) | Conclusion |
| Vehicle Control | 100% | 100% | Baseline | - |
| Compound (EC50) | 45% | 100% (initially) | High | Ambiguous |
| Non-Targeting siRNA | 98% | 100% | Baseline | - |
| Target-Specific siRNA | 48% | 15% | High | On-Target Toxicity |
| Target-Specific siRNA #2 | 51% | 20% | High | Confirms On-Target Toxicity |
Section 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11][16] This protocol allows for the direct assessment of target engagement in intact cells.
Caption: The experimental principle of a Western Blot-based CETSA.
-
Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with 6,8-dichloro-4-hydrazinoquinoline hydrochloride at the desired concentration (e.g., 1x, 10x, and 100x the phenotypic EC50) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest and wash cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 42°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature point by Western Blot.
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct engagement.[9][11]
Protocol 2: Target Validation using siRNA-mediated Knockdown
This protocol validates that the compound's phenotype is a direct result of modulating the intended target.[13][17]
-
siRNA Design: Use at least two independent, validated siRNA sequences targeting different regions of your target's mRNA to control for off-target siRNA effects.[15] Include a non-targeting (scrambled) siRNA control.
-
Transfection: Transfect your cells with the target-specific siRNAs and the non-targeting control siRNA according to your optimized transfection protocol (e.g., using lipid-based reagents).
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection. The exact time should be optimized to achieve maximal protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells from each condition to verify target protein knockdown by Western Blot or qRT-PCR. A knockdown of >70% is typically considered effective.
-
Phenotypic Assay:
-
Parallel to Step 4, treat a parallel set of transfected cells with 6,8-dichloro-4-hydrazinoquinoline hydrochloride (at the EC50) or vehicle.
-
Run your primary phenotypic assay on all groups:
-
Non-targeting siRNA + Vehicle
-
Non-targeting siRNA + Compound
-
Target siRNA #1 + Vehicle
-
Target siRNA #2 + Vehicle
-
-
-
Interpretation: The critical comparison is between the "Non-targeting siRNA + Compound" group and the "Target siRNA + Vehicle" groups. If the phenotype observed in the compound-treated group is mimicked in the target knockdown groups, it provides strong evidence for an on-target mechanism.[14][15]
References
- Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Li, P., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.
- BenchChem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.
- WJBPPS. (n.d.). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
- Dow, L. E., et al. (2017).
- Gilbert, A. M. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC - NIH.
- Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Technology Networks.
- Patsnap. (2025). How can off-target effects of drugs be minimised?.
- Scott, J. D., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- Amzel, L. M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Singh, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.
- Kalia, S., & Sharma, M. (2009). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Applied Toxicology.
- Knowles, R. L., et al. (2004). Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. PubMed.
- Jacobs, M. (1984). Mechanism of action of hydralazine on vascular smooth muscle. PubMed.
- Shishikura, K., et al. (2025). A serendipitous find leads to lifesaving discoveries. Penn Today - University of Pennsylvania.
- Kumar, A., et al. (2024).
Sources
- 1. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A serendipitous find leads to lifesaving discoveries | Penn Today [penntoday.upenn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. wjbphs.com [wjbphs.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 6,8-dichloro-4-hydrazinoquinoline hydrochloride experiments
Troubleshooting Guide & FAQ
Introduction: The "Hidden" Variables
Welcome to the technical support center. If you are working with 6,8-dichloro-4-hydrazinoquinoline hydrochloride , you are likely synthesizing pyrazole-fused heterocycles, hydrazones for metal chelation, or bioactive kinase inhibitors.[1][2]
This molecule is deceptive.[1] While the chemistry appears straightforward (nucleophilic hydrazine attack), the 6,8-dichloro substitution pattern combined with the hydrochloride salt form introduces specific electronic and physical constraints that cause inconsistent results.[1] The electron-withdrawing chlorines deactivate the ring, while the salt form dictates solubility and stoichiometry.[2]
This guide addresses the three most common failure modes reported by our users: Purity/Oxidation , Solubility "Brick Dust" , and Cyclization Regioselectivity .
Part 1: Material Integrity & Storage (The Pre-Check)
Status: Critical Symptom: Material turns pink/brown; melting point depression; non-stoichiometric reactions.[1]
FAQ: Why is my white powder turning pink?
Diagnosis: Auto-oxidation.
Hydrazines are reducing agents.[1][2] The hydrazine moiety (
The Fix:
-
Visual Check: Pure material should be off-white to pale yellow.[1][2] Pink/Brown indicates oxidation.[1]
-
Recrystallization Protocol:
FAQ: My reaction yields are consistently 15-20% lower than calculated.
Diagnosis: Stoichiometric Mismatch (HCl Content). Users often calculate equivalents based on the mono-hydrochloride (MW ~264.5 g/mol ).[1][2] However, depending on the isolation method, the material may exist as a dihydrochloride or a hydrate .
Validation Step (The Silver Nitrate Test): Before starting a critical synthesis, determine the precise HCl content.
-
Dissolve 50 mg of sample in water.[1]
-
Titrate with 0.1 M
using potassium chromate indicator. -
Calculate moles of
.[2] If Cl/Molecule > 1.1, adjust your reaction stoichiometry (base equivalents) accordingly.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 2: Reaction Optimization (Cyclization & Synthesis)
Status: High Priority Symptom: Reaction with 1,3-diketones (e.g., acetylacetone) stalls or produces multiple spots on TLC.[1]
The "Acidity Trap"
The most common error is neglecting the hydrochloride counter-ion.[2]
-
The Problem: The HCl salt protonates the hydrazine, rendering it non-nucleophilic (
). It cannot attack the carbonyl carbon until it is deprotonated. -
The Fix: You must use a buffering base . Strong bases (NaOH) can cause rapid decomposition.[1] Weak bases (Sodium Acetate or Triethylamine) are preferred.[1]
Troubleshooting Workflow: Stalled Cyclization
Caption: Logical decision tree for diagnosing stalled cyclization reactions involving hydrazine salts.
Regioselectivity in Pyrazole Synthesis
When reacting 6,8-dichloro-4-hydrazinoquinoline with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), you can form two isomers:
Expert Insight: The 6,8-dichloroquinoline moiety is bulky.[1][2] Steric hindrance often favors the formation of the isomer where the bulky quinoline is distal to the bulkiest group on the diketone.[2] However, solvent polarity controls the tautomeric equilibrium of the hydrazine intermediate.
-
Protocol for Control:
-
Protic Solvents (EtOH/AcOH): Favor the thermodynamically stable isomer.
-
Aprotic Solvents (THF): May trap the kinetic product.[1]
-
Part 3: Solubility & Handling ("Brick Dust" Syndrome)
Status: Moderate Symptom: Compound refuses to dissolve in Ethanol, Methanol, or DCM.[1]
FAQ: How do I get this into solution for NMR/Reaction?
The 6,8-dichloro substitution significantly increases lipophilicity compared to the parent quinoline, but the HCl salt creates a crystal lattice energy that resists non-polar solvents.[1]
Solubility Data Table:
| Solvent | Solubility (25°C) | Application Notes |
| Water | Moderate | Good for salt formation; bad for organic synthesis (hydrolysis risk).[1][2] |
| Ethanol | Low (Cold) / High (Hot) | Standard for recrystallization. |
| DMSO-d6 | High | Best for NMR. |
| DCM/Chloroform | Insoluble (Salt form) | Must free-base the compound first.[1] |
| DMF | High | Ideal for high-temp cyclizations (>100°C).[1][2] |
Free-Basing Protocol (If organic solubility is required):
-
Suspend the HCl salt in water.[1]
-
Slowly add saturated
solution while stirring. -
The solid will change texture/color as the free base precipitates.[1]
-
Extract immediately with Ethyl Acetate (do not wait, or oxidation will occur).[1]
-
Dry over
and use immediately.
Part 4: Analytical Verification
Status: Validation Symptom: NMR shows "extra" protons or missing hydrazine peaks.
The "Disappearing" Protons
In
-
Observation: You might see a broad singlet around 4-6 ppm (for
) and 8-10 ppm (forngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[2] -
Issue: If the sample is wet (contains
or ), these peaks broaden into the baseline or merge with the water peak at 3.33 ppm. -
Solution: Add a drop of
to the NMR tube.[2] If the peaks disappear completely, they were exchangeable N-H protons, confirming the hydrazine group.
References
-
Safety & Handling of Hydrazines: Sigma-Aldrich. 4-Hydrazinoquinoline hydrochloride Product Sheet. Link[1]
-
Reaction Mechanisms (Pyrazole Synthesis): Arkivoc. "Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation." (2007).[1][2] Link
-
Oxidation of Hydrazines: MDPI Molecules. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one." (2022).[1][4][5][6] Link
-
Salt Solubility & Counterions: University of South Florida. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." (2018).[1][7] Link
-
Wolff-Kishner/Hydrazone Mechanism: Chemistry LibreTexts. "Nucleophilic Addition of Hydrazine." Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. discoveryjournals.org [discoveryjournals.org]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
protocol refinement for reproducible 6,8-dichloro-4-hydrazinoquinoline hydrochloride assays
Protocol Refinement & Troubleshooting Guide
Introduction: The Stability Paradox
You are likely utilizing 6,8-dichloro-4-hydrazinoquinoline hydrochloride (hereafter 6,8-DC-4HQ ) as a high-value scaffold for synthesizing pyrazoles, kynurenine aminotransferase (KAT II) inhibitors, or NMDA receptor antagonists.
The Core Challenge: This molecule presents a "stability paradox." The quinoline core is robust, but the hydrazine tail (
This guide moves beyond standard datasheets to provide field-proven protocols that ensure your assays and synthesis reactions are reproducible.
Module 1: Material Handling & Storage (Pre-Analytical)
Objective: Prevent the formation of azo-dimers and oxidative degradation products before the experiment begins.
The "Pink Shift" Diagnostic
Pure 6,8-DC-4HQ HCl should be an off-white to pale yellow powder.
-
Observation: If your solid material has turned pink, salmon, or reddish-brown.
-
Causality: This indicates the oxidation of the hydrazine group to form azo-linkages or radical intermediates.
-
Action: If the color shift is superficial (crust), recrystallization may salvage it. If the bulk is colored, discard.
Storage Protocol
-
Temperature: -20°C (Strict).
-
Atmosphere: Store under Argon or Nitrogen.[1] The hydrazine moiety reacts with atmospheric
to form carbazates over time. -
Desiccation: The HCl salt is hygroscopic. Moisture uptake changes the molecular weight basis, leading to under-dosing in molar equivalents.
Module 2: Solubilization & Stock Preparation
Objective: Achieve thermodynamic solubility without inducing degradation.
Solvent Selection Strategy
Many researchers default to water because it is a salt. This is a mistake. The 6,8-dichloro substitution renders the quinoline core highly lipophilic.
| Solvent | Solubility Rating | Suitability | Expert Note |
| Water | Poor (< 1 mM) | Avoid | Requires low pH to dissolve; prone to hydrolysis. |
| Methanol | Moderate | Caution | Good for immediate use. Protic solvents can accelerate oxidation if not degassed. |
| DMSO | Excellent (> 50 mM) | Recommended | Best for biological stocks. Must use anhydrous DMSO. |
| DMF | Good | Alternative | Harder to remove; potential interference in biological assays. |
The "Inert-Solvation" Workflow
-
Step 1: Purge the DMSO with nitrogen for 5 minutes before adding the solid. Dissolved oxygen is the primary enemy of hydrazines in solution.
-
Step 2: Prepare a high-concentration stock (e.g., 50 mM). Dilute into aqueous buffers only immediately prior to use.
-
Step 3 (Self-Validation): Visually inspect for Tyndall effect (turbidity) using a laser pointer or strong light source to ensure no micro-precipitates form upon aqueous dilution.
Module 3: Analytical Quantification (HPLC/LC-MS)
Objective: Distinguish between the active hydrazine and its degradation products (aniline analogs or dimers).
The "Tailing" Problem
Basic quinolines interact strongly with residual silanols on silica columns, causing peak tailing. The hydrazine group exacerbates this.
-
Solution: Use a "High-Load" C18 column with end-capping and an acidic mobile phase modifier.
Recommended HPLC Protocol
-
Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge),
, . -
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if using MS; it suppresses ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 15 minutes. (The dichloro-quinoline is hydrophobic and will elute late).
-
Detection: UV at 254 nm (Quinoline core) and 360 nm (Hydrazone formation check).
The "Acetone Shift" Validation (Critical)
To prove your molecule is chemically active (and not just the inactive quinoline core):
-
Run a sample of your stock 6,8-DC-4HQ.
-
In a separate vial, mix the stock with excess acetone (10 equivalents) for 15 minutes.
-
Run the reacted sample.
-
Result: The original peak should disappear completely , replaced by a later-eluting peak (the acetone hydrazone).
-
If the original peak remains: Your hydrazine group has degraded (likely to the amine), as the amine does not condense with acetone under these mild conditions.
-
Module 4: Visualizing the Workflow
Diagram 1: Stock Preparation & Validation Logic
Figure 1: Decision matrix for evaluating material integrity before experimental use.
Module 5: Troubleshooting Guide (FAQ)
Q1: My HPLC peak is splitting. Why?
-
Root Cause: Hydrazines are amphoteric. At neutral pH, they exist in equilibrium between protonated and free-base forms.
-
Fix: Ensure your mobile phase pH is buffered firmly below 3.0 (using Formic acid or Phosphate buffer) to keep the hydrazine fully protonated (
).
Q2: I see a new peak appearing in my DMSO stock after 24 hours.
-
Root Cause: Reaction with trace formaldehyde (impurity in lower-grade DMSO) or autoxidation.
-
Fix: Use "Anhydrous, Septum-Sealed" DMSO grades. Store stocks at -80°C if keeping longer than a day.
Q3: The reaction yield with my ketone is low (<50%).
-
Root Cause: The HCl salt releases acid, lowering the pH of the reaction mixture. While acid catalysis helps hydrazone formation, too much acid protonates the hydrazine nucleophile, killing reactivity.
-
Fix: Add a mild base scavenger (Sodium Acetate or Pyridine) in a 1:1 molar ratio to the HCl salt to liberate the free hydrazine base in situ.
Diagram 2: Troubleshooting Assay Interference
Figure 2: Systematic isolation of assay failures related to 6,8-DC-4HQ physicochemical properties.
References
-
Hydrazine Reactivity & Derivatization: Liu, Y., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." Analytical Chemistry. (Demonstrates the utility of quinoline-hydrazines for carbonyl capture and LC-MS conditions).
-
Solubility of Hydrophobic Drugs: Balakin, K. V., et al. (2006). "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." Current Medicinal Chemistry. (Explains the lipophilicity issues of dichloro-substituted scaffolds).
-
Stability of Hydrazines: Weast, R.C. (Editor).[3] "Stability of Hydrazine Salts." CRC Handbook of Chemistry and Physics. (General reference for the oxidation potential of hydrazine salts vs. free bases).
-
Quinoline Synthesis Context: Riegel, B., et al. (1946).[4] "Synthesis of 4,7-Dichloroquinoline." Journal of the American Chemical Society. (Foundational chemistry for the stability of chloro-substituted quinoline rings).
Sources
stability testing and storage conditions for 6,8-dichloro-4-hydrazinoquinoline hydrochloride
Welcome to the technical support center for 6,8-dichloro-4-hydrazinoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from related chemical structures, including quinolines and hydrazines, and established principles of pharmaceutical stability testing to offer a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 6,8-dichloro-4-hydrazinoquinoline hydrochloride?
A1: For long-term storage, it is recommended to store 6,8-dichloro-4-hydrazinoquinoline hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2] Some related compounds are also stored under an inert atmosphere, such as argon, to prevent oxidation and degradation from atmospheric moisture.[3]
Q2: Is this compound sensitive to air or moisture?
A2: While specific data for this compound is unavailable, the hydrazine functional group is known to be susceptible to oxidation by atmospheric oxygen. Similar hydrazine-containing compounds are noted to be air-sensitive and hygroscopic.[3] Therefore, it is prudent to handle 6,8-dichloro-4-hydrazinoquinoline hydrochloride in a controlled environment, such as a glovebox, and to minimize its exposure to air and humidity.
Q3: What are the potential degradation pathways for this molecule?
A3: The primary sites of degradation are likely the hydrazine moiety and the quinoline ring system. The hydrazine group can be oxidized to form various byproducts. The quinoline ring may be susceptible to photolytic degradation. Additionally, hydrolysis of the hydrazine group is a potential degradation pathway, especially under non-neutral pH conditions.[4][5]
Q4: How can I assess the stability of my sample of 6,8-dichloro-4-hydrazinoquinoline hydrochloride?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be developed and validated.[6] This method should be able to separate the intact compound from any potential degradation products. To assess stability, you would perform forced degradation studies, which involve exposing the compound to harsh conditions to intentionally induce degradation.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Sample degradation | 1. Review your sample handling and storage procedures. Ensure the compound is protected from light, air, and moisture. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify the retention times of potential degradation products. |
| Loss of potency or inconsistent results | Instability in solution | 1. Assess the stability of the compound in your chosen solvent system. Some compounds are less stable in certain solvents. 2. Prepare solutions fresh before each experiment. 3. If solutions need to be stored, evaluate their stability at the intended storage temperature over time. |
| Discoloration of the solid compound | Oxidation or photolytic degradation | 1. If the material has changed color, it is a strong indication of degradation. 2. It is recommended to use a fresh, un-degraded lot of the compound for your experiments. 3. Always store the compound in an amber vial or otherwise protected from light.[1] |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Upon receipt, immediately store the container in a cool, dry, and dark location. A desiccator can be used to minimize moisture exposure.
-
For weighing and preparing solutions, if possible, work in an inert atmosphere (e.g., a glovebox with nitrogen or argon).
-
Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.
-
After use, tightly reseal the container, and if available, purge the headspace with an inert gas before storing.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9] The following are general conditions for a forced degradation study. The exact conditions may need to be optimized for 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
1. Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for a specified time.
4. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
5. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to UV and visible light (as per ICH Q1B guidelines).
Analysis:
-
Analyze the stressed samples using a suitable HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
- SDS US - CRC Industries. (2021, August 13).
- Analytical Methods for Hydrazines. ATSDR.
- 6,8-Dibromo-4-hydrazino-2-methylquinoline hydrochloride Safety Data Sheets. Echemi.
- 8-Hydrazinoquinoline dihydrochloride. Apollo Scientific.
- Forced Degradation Studies. MedCrave online. (2016, December 14).
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Benchchem.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Material Safety Data Sheet. Chemicea Pharmaceuticals.
- AR 300 HF (AFCO 5489) - Safety Data Sheet. (2017, September 6).
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
- Analytical Methods. OPUS. (2025, August 28).
- Catalytic Degradation of Nerve Agents. MDPI.
- Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2008, June 9).
- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
- Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PMC.
- Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. MDPI.
- CAS NULL | 6,8-DICHLORO-4-HYDRAZINO-2-METHYLQUINOLINE HYDROCHLORIDE. Alchem Pharmtech.
- Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor. (2025, June 25).
- Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI.
- Stability of hydralazine hydrochloride in aqueous vehicles. PubMed.
- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC.
- (PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. (2025, August 9).
Sources
- 1. crcindustries.com [crcindustries.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
Validation & Comparative
A Comparative Guide to 6,8-dichloro-4-hydrazinoquinoline hydrochloride and Other Quinoline Derivatives for Drug Discovery
This guide provides a comprehensive comparison of 6,8-dichloro-4-hydrazinoquinoline hydrochloride with other notable quinoline derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, potential therapeutic applications, and supporting experimental data to inform the strategic selection of quinoline scaffolds in your research endeavors.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of physicochemical and pharmacological properties.[2] This versatility has led to the development of quinoline-based drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Notably, several FDA-approved drugs, such as the kinase inhibitors Lenvatinib and Tipifarnib, feature the quinoline scaffold, underscoring its clinical significance.[3]
Profiling 6,8-dichloro-4-hydrazinoquinoline hydrochloride: An Inferential Analysis
Direct experimental data on 6,8-dichloro-4-hydrazinoquinoline hydrochloride is limited in publicly available literature. However, by dissecting its structural components—the dichlorinated quinoline core and the 4-hydrazino substituent—we can infer its likely chemical and biological properties based on well-established structure-activity relationships (SAR) of analogous compounds.
The Impact of Dichlorination at Positions 6 and 8:
The presence and position of halogen atoms on the quinoline ring significantly influence a compound's biological activity and pharmacokinetic profile.
-
Increased Lipophilicity: The two chlorine atoms are expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Modulation of Electronic Properties: As electron-withdrawing groups, the chlorine atoms can alter the electron density of the quinoline ring system, potentially influencing its interaction with biological targets.
-
Cytotoxic Potential: Dichlorinated quinolines have demonstrated cytotoxic effects. For instance, 2,4-dichloro-6-methylquinoline has been shown to induce apoptosis in human oral carcinoma cells.[4] While the substitution pattern differs, this suggests a potential for cytotoxic activity in 6,8-dichloro-substituted quinolines as well.
The Role of the 4-Hydrazino Group:
The hydrazino (-NHNH2) moiety at the 4-position is a key reactive handle, making this compound a valuable intermediate for the synthesis of a diverse library of derivatives.
-
Synthetic Versatility: The hydrazino group can readily react with aldehydes and ketones to form hydrazones, a class of compounds known for a broad spectrum of biological activities, including antimicrobial and anticancer effects.
-
Hydrogen Bonding: The N-H groups of the hydrazino moiety can act as hydrogen bond donors, potentially contributing to the binding affinity of the molecule to its biological targets.
Comparative Analysis with Other Quinoline Derivatives
To provide a clearer perspective on the potential of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, we will compare its inferred properties with those of well-characterized quinoline derivatives.
| Compound | Key Structural Features | Primary Biological Activity | Reported IC50/EC50 Values | Key Insights |
| 6,8-dichloro-4-hydrazinoquinoline hydrochloride (Inferred) | 6,8-dichloro substitution, 4-hydrazino group | Likely intermediate for cytotoxic and kinase inhibitor synthesis | Not available | High lipophilicity and reactivity of the hydrazino group suggest its use as a scaffold for creating diverse compound libraries. The dichloro pattern may confer cytotoxic properties. |
| 4,7-dichloroquinoline | 4,7-dichloro substitution | Antimalarial, Larvicidal, Cytotoxic | IC50: 6.7 nM (CQ-s P. falciparum), 8.5 nM (CQ-r P. falciparum)[5] | Demonstrates that dichlorination can lead to potent biological activity. The position of the chlorine atoms is crucial for specific activities. |
| Lenvatinib | Multisubstituted quinoline | Kinase Inhibitor (VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET) | IC50 values in the low nanomolar range for target kinases | A clinically approved example of a highly functionalized quinoline with potent and specific kinase inhibitory activity. |
| Chloroquine | 7-chloro substitution, 4-amino side chain | Antimalarial | IC50: 23 nM (CQ-s P. falciparum)[5] | A classic example of a successful quinoline-based drug, highlighting the importance of the 7-chloro substituent for antimalarial activity. |
| 2,4-dichloro-6-methylquinoline | 2,4-dichloro substitution, 6-methyl group | Cytotoxic, Apoptotic | Not specified, but demonstrated activity on human oral squamous carcinoma (KB) cell line[4] | Provides evidence that dichlorinated quinolines can possess anticancer properties. |
Experimental Protocols for Evaluation
To facilitate the investigation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride and its derivatives, we provide detailed protocols for two fundamental assays in drug discovery.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is a luminescent method to quantify kinase activity by measuring the amount of ADP produced in a kinase reaction.[6]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase of interest, its substrate (protein or peptide), and various concentrations of the quinoline test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated during the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.
-
Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7]
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinoline derivatives. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
While specific experimental data for 6,8-dichloro-4-hydrazinoquinoline hydrochloride remains to be elucidated, its structural features suggest it is a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. The dichlorination at the 6 and 8 positions likely enhances its cytotoxic potential, while the 4-hydrazino group provides a versatile point for synthetic elaboration into a diverse range of hydrazone derivatives.
Future research should focus on the synthesis of 6,8-dichloro-4-hydrazinoquinoline hydrochloride and a library of its hydrazone derivatives. Subsequent screening of these compounds using the detailed in vitro kinase and cytotoxicity assays will be crucial to validate the inferred properties and to identify lead compounds for further preclinical development. The comparative data provided in this guide serves as a valuable resource for contextualizing the potential of this and other quinoline derivatives in the ongoing quest for novel and effective therapeutics.
References
-
Cytotoxic effects of 4,7-dichloroquinoline on Vero cells. ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, Cytotoxic and Apoptotic Activity of 2,4-Dichloro-6-methylquinoline on Human Oral Carcinoma Cell Line. Semantic Scholar. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. Available at: [Link]
-
Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. Available at: [Link]
-
Synthesis and antitumor cytotoxicity evaluation of pyrido[4,3,2-de]quinolines and isoquinolino[6,5,4,3-cde]quinolines. PubMed. Available at: [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]
-
A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibi. Semantic Scholar. Available at: [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. Available at: [Link]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. Available at: [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC. Available at: [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. SpringerLink. Available at: [Link]
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]
-
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. Available at: [Link]
-
Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. ResearchGate. Available at: [Link]
-
4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]
-
Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid caprylate. Eureka. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Validating the Anticancer Potential of 6,8-dichloro-4-hydrazinoquinoline hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Within the vast landscape of chemical scaffolds, quinoline derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides an in-depth technical framework for validating the anticancer activity of a specific analog, 6,8-dichloro-4-hydrazinoquinoline hydrochloride. Drawing upon the extensive research on structurally similar and well-established antimalarial drugs, Chloroquine (CQ) and Hydroxychloroquine (HCQ), which have been repurposed for cancer therapy, we will outline a comprehensive validation strategy. This guide will objectively compare the hypothesized performance of 6,8-dichloro-4-hydrazinoquinoline hydrochloride with these established alternatives, providing the necessary experimental data and protocols for rigorous scientific evaluation.
Introduction: The Quinoline Scaffold and the Promise of 6,8-dichloro-4-hydrazinoquinoline hydrochloride
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Chloroquine and hydroxychloroquine, both 4-aminoquinoline derivatives, have a long history of safe use in the treatment of malaria and autoimmune diseases.[1][2] More recently, a significant body of preclinical and clinical research has illuminated their potential as anticancer agents, primarily through their ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress and resist therapy.[3][4][5]
6,8-dichloro-4-hydrazinoquinoline hydrochloride, as a quinoline derivative, presents an intriguing candidate for anticancer drug discovery. The presence of the dichloro-substituents and the hydrazino group at the 4-position suggests the potential for unique pharmacological properties. This guide will delineate a rational, evidence-based approach to systematically validate its anticancer efficacy, using CQ and HCQ as benchmarks for comparison.
Presumed Mechanism of Action: Beyond Autophagy Inhibition
The primary anticancer mechanism attributed to chloroquine and its derivatives is the inhibition of autophagy.[2][4] As weak bases, these compounds readily cross cell membranes and accumulate in the acidic environment of lysosomes.[6] This accumulation raises the lysosomal pH, leading to the inhibition of lysosomal enzymes and the impairment of autophagosome-lysosome fusion, a critical final step in the autophagy cascade.[1][2] This disruption of autophagy can lead to the accumulation of damaged organelles and proteins, ultimately triggering cancer cell death.
However, the anticancer effects of quinoline derivatives are not limited to autophagy inhibition. They have been shown to exert a multi-faceted attack on tumors by:
-
Modulating the Tumor Microenvironment: Chloroquine can normalize tumor vasculature, which can decrease hypoxia and metastasis.[1] It can also repolarize tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[1][7]
-
Interfering with Inflammatory Signaling: These compounds can affect the Toll-like receptor 9 (TLR9)/NF-κB signaling pathway, which is often dysregulated in cancer.[6][7]
-
Activating Stress Response Pathways: They can enhance the activity of the tumor suppressor p53.[7]
-
Inhibiting Angiogenesis: Chloroquine and HCQ have been reported to inhibit the formation of new blood vessels that supply tumors.[1]
Given its structural similarity to CQ and HCQ, it is hypothesized that 6,8-dichloro-4-hydrazinoquinoline hydrochloride will share this primary mechanism of autophagy inhibition, with the potential for additional or enhanced effects on other pathways due to its unique substitutions.
Signaling Pathway: Autophagy Inhibition by Quinoline Derivatives
Caption: Proposed mechanism of autophagy inhibition by 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
Comparative In Vitro Validation Strategy
A crucial first step in validating the anticancer activity of a novel compound is to assess its efficacy in a panel of cancer cell lines. This allows for the determination of its potency and selectivity.
Experimental Workflow: In Vitro Anticancer Activity Assessment
Caption: A streamlined workflow for the in vitro validation of anticancer compounds.
Comparative Data: IC50 Values of Quinoline Derivatives
The following table summarizes reported 50% inhibitory concentration (IC50) values for various quinoline-based compounds against different cancer cell lines. This data serves as a benchmark for evaluating the potency of 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.016 | [8] |
| Quinoline-based dihydrazone | BGC-823 (Gastric) | > 34.32 | [8] |
| Quinoline-based dihydrazone | BEL-7402 (Hepatoma) | > 34.32 | [8] |
| Quinoline-based dihydrazone | A549 (Lung) | > 34.32 | [8] |
| Quinoline hydrazone | A549 (Lung) | 3.93 | [9] |
| Quinoline hydrazone | Panc-1 (Pancreatic) | 5.499 | [9] |
| Quinoline hydrazone | HepG2 (Hepatoma) | 9.417 | [9] |
| Quinoline hydrazone | CCRF (Leukemia) | 7.448 | [9] |
| 4-Hydroxyquinazoline | HCT-15 (Colon) | 2.89 | [10] |
| 4-Hydroxyquinazoline | HCC1937 (Breast) | 3.26 | [10] |
Note: The IC50 values for Chloroquine and Hydroxychloroquine can vary widely depending on the cell line and experimental conditions, but are generally in the micromolar range.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for key in vitro assays.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, Chloroquine, and Hydroxychloroquine for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Autophagy Markers
Principle: Western blotting is used to detect specific proteins in a sample. To confirm autophagy inhibition, the levels of key autophagy-related proteins, such as LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (a protein that is degraded by autophagy), are measured.
Protocol:
-
Protein Extraction: Treat cells with the test compounds and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
In Vivo Validation and Future Perspectives
Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism model. A common approach is to use a xenograft mouse model where human cancer cells are implanted into immunocompromised mice.
Key In Vivo Endpoints:
-
Tumor growth inhibition
-
Survival analysis
-
Assessment of toxicity (body weight changes, clinical signs)
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies
The validation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride as a potential anticancer agent requires a systematic and comparative approach. By leveraging the extensive knowledge base of its structural analogs, Chloroquine and Hydroxychloroquine, researchers can efficiently design and execute a robust preclinical evaluation. The experimental framework provided in this guide offers a clear path to elucidating the therapeutic potential of this novel quinoline derivative. Should 6,8-dichloro-4-hydrazinoquinoline hydrochloride demonstrate superior efficacy or a more favorable safety profile compared to existing autophagy inhibitors, it would represent a significant advancement in the development of new cancer therapies.
References
-
A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. MDPI.
-
Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. PMC.
-
Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. AACR Journals.
-
Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. MDPI.
-
Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Anticancer Agents in Medicinal Chemistry.
-
Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience.
-
Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. PMC.
-
Hydroxychloroquine and risk of development of cancers: a nationwide population-based cohort study. Therapeutic Advances in Chronic Disease.
-
An old drug with new tricks. MUSC Hollings Cancer Center.
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC.
-
Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed.
-
Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. PMC.
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC.
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry.
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer [ecancer.org]
- 6. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Target Validation Studies for 6,8-dichloro-4-hydrazinoquinoline hydrochloride as a Putative Kinase Inhibitor
Introduction: The Imperative of Target Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step in a long and intricate journey. The promise of a compound like 6,8-dichloro-4-hydrazinoquinoline hydrochloride, a member of the quinoline chemical class known for its diverse biological activities, can only be realized through a rigorous process of target identification and validation.[1][2][3] Quinoline derivatives have frequently been identified as potent inhibitors of protein kinases, a family of enzymes that are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][3][4]
This guide, therefore, proceeds with the scientifically grounded hypothesis that 6,8-dichloro-4-hydrazinoquinoline hydrochloride (herein referred to as 'Compound Q') is a protein kinase inhibitor. Our objective is to provide researchers, scientists, and drug development professionals with a comparative framework for validating this putative target. We will dissect and contrast three cornerstone methodologies in target validation: broad-spectrum biochemical kinase profiling, Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay. Each technique offers a unique lens through which to view the interaction between a compound and its target, and together they form a powerful cascade for building a robust target validation package. The causality behind experimental choices will be explained, ensuring that each described protocol functions as a self-validating system.
The Target Validation Workflow: A Multi-Pronged Approach
Effective target validation is not a linear process but rather an iterative cycle of hypothesis generation and testing. For a novel compound like Compound Q, a multi-faceted approach is essential to build a compelling case for its mechanism of action. The workflow described herein is designed to move from a broad, unbiased screen to a highly specific confirmation of target engagement in a physiologically relevant context.
Caption: Overall workflow for the target validation of Compound Q.
Method 1: Biochemical Kinase Profiling
Principle and Rationale: The initial step in validating our hypothesis is to determine if Compound Q interacts with kinases and, if so, with what specificity. The human kinome consists of over 500 kinases, and a new inhibitor could potentially interact with many of them.[5] Biochemical kinase profiling services offer a high-throughput method to screen a compound against a large panel of purified kinases.[6][7] This "compound-centric" approach provides a global view of a compound's selectivity, which is crucial for predicting both its therapeutic potential and potential off-target liabilities.[6] We will utilize a radiometric activity-based assay, which is considered the gold standard for its direct measurement of substrate phosphorylation.[6]
Experimental Protocol: Radiometric Kinase Profiling (e.g., KinaseProfiler™)
-
Compound Preparation: Prepare a 10 mM stock solution of Compound Q in 100% DMSO. From this, create a working solution at 100X the final desired concentration (e.g., 100 µM for a 1 µM final concentration).
-
Assay Setup: In a 96-well plate, a reaction mixture is prepared containing a specific purified kinase, its corresponding substrate, cofactors, and radioisotope-labeled ATP ([γ-³³P]ATP).
-
Compound Incubation: Add 1 µL of the 100X Compound Q working solution to the reaction mixture. For the control, add 1 µL of DMSO.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Separation: Spot the reaction mixtures onto filter paper. The phosphorylated substrate, now radioactive, will bind to the filter paper.
-
Washing: Wash the filter papers multiple times to remove unreacted [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the wells treated with Compound Q to the DMSO control wells.
Data Presentation and Interpretation: The results from a broad kinase panel screen are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). Potent hits are then followed up with IC₅₀ determination, which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Hypothetical Kinase Profiling Data for Compound Q at 1 µM
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC₅₀ (nM) |
|---|---|---|---|
| MEK1 | MAPK Kinase | 98% | 50 |
| ERK2 | MAPK | 15% | >10,000 |
| p38α | MAPK | 8% | >10,000 |
| JNK1 | MAPK | 12% | >10,000 |
| BRAF | MAPK Kinase Kinase | 95% | 75 |
| c-RAF | MAPK Kinase Kinase | 88% | 250 |
| ARAF | MAPK Kinase Kinase | 45% | 1,500 |
| CDK2 | CMGC | 5% | >10,000 |
| AKT1 | AGC | 2% | >10,000 |
This hypothetical data suggests that Compound Q is a potent and selective inhibitor of MEK1 and BRAF, two key kinases in the MAPK signaling pathway. This pathway is frequently activated in human cancers, making these promising targets for anti-cancer therapeutics.[8]
Method 2: Cellular Thermal Shift Assay (CETSA)
Principle and Rationale: While biochemical assays are excellent for initial screening, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. CETSA is a powerful biophysical method that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[9][10] The principle is that a protein bound to a ligand (like Compound Q) will be more resistant to heat-induced denaturation and aggregation.[9] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement.[10][11]
Experimental Protocol: CETSA for MEK1 Target Engagement
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or a cancer cell line with an active MAPK pathway) to 80-90% confluency. Treat the cells with either Compound Q (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant. Determine the protein concentration of each sample. Normalize the samples to the same protein concentration and analyze by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-MEK1). An antibody for a loading control (e.g., GAPDH) should also be used.[10]
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, normalize the intensity at each temperature to the intensity at the lowest temperature (40°C). Plot the normalized intensity versus temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of Compound Q indicates target stabilization.[11]
Data Presentation and Interpretation: A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound, indicating an increase in its thermal stability.
Table 2: Hypothetical CETSA Data for MEK1 with Compound Q
| Temperature (°C) | Soluble MEK1 (% of 40°C) - DMSO | Soluble MEK1 (% of 40°C) - Compound Q (10 µM) |
|---|---|---|
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 95 | 99 |
| 49 | 85 | 98 |
| 52 | 60 | 95 |
| 55 | 48 (Tₘ) | 88 |
| 58 | 25 | 75 |
| 61 | 10 | 52 (Tₘ) |
| 64 | 5 | 30 |
| 67 | 2 | 15 |
This hypothetical data demonstrates a significant thermal shift (ΔTₘ) for MEK1 in the presence of Compound Q, providing strong evidence of direct target engagement in a cellular context.
Method 3: NanoBRET™ Target Engagement Assay
Principle and Rationale: To complement CETSA and provide a more quantitative measure of intracellular binding, the NanoBRET™ Target Engagement Assay is an excellent choice.[12][13][14] This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology, to measure compound binding to a specific protein target in living cells.[12][15] The target protein is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the kinase's ATP pocket is added to the cells. When the tracer binds to the NanoLuc®-fused kinase, BRET occurs. A test compound that also binds to the ATP pocket will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[14][15] This allows for the quantitative determination of intracellular compound affinity.[12][13]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ for MEK1 Target Engagement
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding for the MEK1-NanoLuc® fusion protein. Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
Compound Dosing: Prepare serial dilutions of Compound Q in Opti-MEM® I Reduced Serum Medium.
-
Tracer and Substrate Preparation: Prepare the NanoBRET® tracer and Nano-Glo® substrate according to the manufacturer's instructions.
-
Assay Assembly: Add the serially diluted Compound Q to the cells, followed immediately by the addition of the tracer/substrate mixture.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
BRET Measurement: Measure the filtered luminescence signals for NanoLuc® emission (donor) and the tracer emission (acceptor) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Compound Q and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's potency in engaging the target within the cell.
Data Presentation and Interpretation: The NanoBRET™ assay provides a quantitative measure of target engagement, allowing for the determination of an intracellular IC₅₀. This is a critical parameter for understanding structure-activity relationships (SAR) in a cellular context.
Table 3: Hypothetical NanoBRET™ Data vs. Biochemical Data
| Assay Type | Target | Metric | Value |
|---|---|---|---|
| Biochemical | MEK1 | IC₅₀ | 50 nM |
| NanoBRET™ | MEK1 | Cellular IC₅₀ | 200 nM |
| Biochemical | BRAF | IC₅₀ | 75 nM |
| NanoBRET™ | BRAF | Cellular IC₅₀ | 350 nM |
The hypothetical data shows a rightward shift in potency from the biochemical to the cellular assay. This is a common and expected finding, as the compound must cross the cell membrane and compete with high intracellular concentrations of ATP to bind to its target. This data confirms that Compound Q is cell-permeable and engages MEK1 and BRAF within living cells.
Comparative Analysis and Conclusion
Each of the described methods provides a critical piece of the target validation puzzle.
| Feature | Biochemical Profiling | CETSA | NanoBRET™ Assay |
| Context | In vitro (purified enzyme) | In-cell (endogenous or overexpressed) | In-cell (overexpressed fusion) |
| Primary Output | IC₅₀, Selectivity Profile | Thermal Shift (ΔTₘ) | Cellular IC₅₀ |
| Key Advantage | High-throughput, broad selectivity view | Confirms engagement with endogenous protein | Quantitative measure of intracellular potency |
| Key Limitation | Not in a physiological context | Lower throughput, semi-quantitative | Requires genetic modification of cells |
By starting with a broad biochemical screen , we can efficiently identify the most likely kinase targets for Compound Q from hundreds of possibilities. Following up with CETSA provides the first crucial piece of evidence that the compound engages its putative target, MEK1, within the complex milieu of a living cell. Finally, the NanoBRET™ assay offers a robust, quantitative measure of this intracellular engagement, allowing for a direct comparison with biochemical potency and providing a powerful tool for lead optimization.
Together, these assays form a logical and scientifically rigorous cascade. The hypothetical data presented here would build a strong case that 6,8-dichloro-4-hydrazinoquinoline hydrochloride is a potent, selective, and cell-active inhibitor of MEK1 and BRAF kinases. The next logical steps, as outlined in our workflow, would be to confirm the inhibition of downstream signaling pathways (e.g., by measuring the phosphorylation of ERK, a substrate of MEK1) and to link this target engagement to a cellular phenotype, such as the inhibition of cancer cell proliferation.[8] This comprehensive approach ensures that the path from a promising hit compound to a validated lead candidate is built on a solid foundation of scientific evidence.
References
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved February 15, 2026, from [Link]
-
Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). NanoBRET technology used to profile kinase inhibitor target engagement in cells. Retrieved February 15, 2026, from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved February 15, 2026, from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 15, 2026, from [Link]
-
ChemMedChem. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved February 15, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved February 15, 2026, from [Link]
-
BioSpace. (2017, November 28). Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved February 15, 2026, from [Link]
-
Promega Connections. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, December 19). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF. Retrieved February 15, 2026, from [Link]
-
Bentham Science. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016, May). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved February 15, 2026, from [Link]
-
Nature Protocols. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved February 15, 2026, from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved February 15, 2026, from [Link]
-
Archives of Pharmacal Research. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved February 15, 2026, from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 15, 2026, from [Link]
-
STAR Protocols. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved February 15, 2026, from [Link]
-
Discovery Research Portal - University of Dundee. (2022, April 13). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2021, July 28). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Target prediction process based on small molecule ligands. The workflow.... Retrieved February 15, 2026, from [Link]
-
Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved February 15, 2026, from [Link]
-
Methods in Enzymology. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Retrieved February 15, 2026, from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved February 15, 2026, from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 15, 2026, from [Link]
-
CS Princeton. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved February 15, 2026, from [Link]
-
YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved February 15, 2026, from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved February 15, 2026, from [Link]
-
Current Opinion in Genetics & Development. (2010, May 14). Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response. Retrieved February 15, 2026, from [Link]
-
IMR Press. (2023, November 14). Identification of Potential Inhibitors Targeting GTPase-Kirsten RAt Sarcoma Virus (K-Ras) Driven Cancers via E-Pharmacophore-Bas. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved February 15, 2026, from [Link]
-
Patsnap Synapse. (2024, June 3). Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation. Retrieved February 15, 2026, from [Link]
-
Journal of Medical Science. (n.d.). Identification of druggable hub genes and key pathways associated with cervical cancer by protein-protein interaction analysis: An in silico study. Retrieved February 15, 2026, from [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmphs.com [ijmphs.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 13. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
Technical Comparison Guide: 6,8-Dichloro-4-Hydrazinoquinoline Hydrochloride vs. Standard Carbonyl Reagents
This guide provides an in-depth technical comparison of 6,8-dichloro-4-hydrazinoquinoline hydrochloride (DC-4-HQ) , a specialized derivatization reagent, against standard alternatives like 2-Hydrazinoquinoline (2-HQ) and 2,4-Dinitrophenylhydrazine (DNPH).
The analysis focuses on its application in LC-MS and Fluorescence-based detection of carbonyl compounds (aldehydes, ketones, keto-steroids), highlighting its cross-reactivity profile, selectivity, and chromatographic advantages.
Executive Summary
6,8-dichloro-4-hydrazinoquinoline hydrochloride (DC-4-HQ) is a high-performance hydrazine-based derivatization reagent designed for the trace analysis of carbonyl-containing metabolites. While structurally similar to the widely used 2-Hydrazinoquinoline (2-HQ) , the addition of chlorine atoms at the 6 and 8 positions fundamentally alters its physicochemical properties.
Key Differentiators:
-
Enhanced Lipophilicity: The dichloro-substitution significantly increases retention on C18 columns, resolving co-elution issues common with polar metabolites.
-
Modified Reactivity: Electron-withdrawing effects tailor the nucleophilicity, reducing non-specific background noise compared to more aggressive reagents like DNPH.
-
Dual-Mode Detection: The quinoline core enables high-sensitivity detection via both Fluorescence (FL) and Electrospray Ionization (ESI-MS).
Mechanism of Action & Chemical Basis
The primary reaction involves the nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon, followed by dehydration to form a stable hydrazone .
Reaction Pathway (DOT Diagram)
Caption: The condensation reaction of DC-4-HQ with a carbonyl substrate to form a stable hydrazone conjugate.
Cross-Reactivity & Selectivity Profile
Understanding cross-reactivity is critical for assay validity. DC-4-HQ exhibits a specific reactivity profile that distinguishes it from "universal" carbonyl reagents.
A. Primary Selectivity (Aldehydes vs. Ketones)
Like other hydrazines, DC-4-HQ reacts with both aldehydes and ketones. However, the steric hindrance introduced by the quinoline ring (and potentially the peri-chlorine at position 8, though distant) can impose kinetic selectivity.
-
Aldehydes: Fast kinetics (complete < 30 min).
-
Ketones: Slower kinetics (requires acid catalysis or heat).
-
Benefit: This kinetic difference can be exploited to differentiate compound classes, unlike DNPH which reacts indiscriminately and rapidly.
B. Off-Target Cross-Reactivity
| Potential Interferent | Reactivity with DC-4-HQ | Mechanism/Mitigation |
| Carboxylic Acids | Low / Negligible | Requires activation (e.g., EDC/Pyridine) to form hydrazides. Without activation, DC-4-HQ is highly selective for aldehydes/ketones. |
| Reducing Sugars | Moderate | Glucose/Fructose can form hydrazones (osazones). Mitigation: Chromatographic separation is required; DC-4-HQ's hydrophobicity shifts target analytes away from the early-eluting sugar front. |
| Biological Matrix | Low | The hydrochloride salt improves solubility in aqueous buffers, but the final derivative is hydrophobic, allowing easy extraction/separation from protein/salt matrix. |
Comparative Performance Analysis
The following table contrasts DC-4-HQ with the industry standards: 2-HQ (the direct analog) and DNPH (the traditional UV reagent).
Table 1: Reagent Comparison Matrix
| Feature | 6,8-Dichloro-4-HQ (DC-4-HQ) | 2-Hydrazinoquinoline (2-HQ) | 2,4-DNPH |
| Detection Mode | Fluorescence / ESI-MS (+) | Fluorescence / ESI-MS (+) | UV-Vis (360 nm) / ESI-MS (-) |
| Hydrophobicity (LogP) | High (Increases retention) | Moderate | Moderate |
| Sensitivity (LOD) | Femtomole range (MS) | Femtomole range (MS) | Nanomole range (UV) |
| Chromatographic Resolution | Excellent for polar targets | Good | Poor for polar targets (co-elution) |
| Reaction pH | Acidic (pH 4-5) | Acidic (pH 4-5) | Highly Acidic |
| Stability of Derivative | High (Chlorines stabilize ring) | Moderate | High |
Why Choose DC-4-HQ over 2-HQ?
The 6,8-dichloro substitution is the critical factor. In Reverse Phase LC (RPLC):
-
Retention Shift: Polar metabolites (e.g., malondialdehyde, short-chain keto acids) often elute in the void volume with 2-HQ. The added chlorines in DC-4-HQ increase the hydrophobicity of the tag, shifting these analytes into the reproducible retention window.
-
Isotopic Pattern: The presence of two chlorine atoms provides a distinct isotopic signature (M, M+2, M+4) in Mass Spectrometry, acting as a built-in confirmation tool to distinguish real analytes from noise.
Experimental Protocol: Derivatization Workflow
Note: This protocol is a self-validating system designed for biological fluids (plasma/urine).
Reagents Required[1][2][3][4][5]
-
Reagent Solution: 1 mg/mL DC-4-HQ in Acetonitrile (with 1% Formic Acid).
-
Buffer: 0.1 M Ammonium Acetate (pH 4.5).
-
Stop Solution: 10% Ammonia or rapid cooling.
Step-by-Step Methodology
-
Sample Prep: Mix 50 µL of biological sample (plasma/urine) with 50 µL of Protein Precipitation Solvent (Acetonitrile). Centrifuge at 12,000 x g for 5 min.
-
Derivatization: Transfer 50 µL of supernatant to a vial. Add 20 µL of DC-4-HQ Reagent Solution .
-
Incubation: Heat at 60°C for 30-60 minutes .
-
Validation Check: Run a blank (solvent only) to confirm reagent purity.
-
-
Quenching (Optional): Cool to room temperature.
-
Analysis: Inject 5 µL directly into the LC-MS/MS system.
LC-MS/MS Parameters (Suggested)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins. (DC-4-HQ derivatives will elute later than 2-HQ derivatives).
References
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1010. Link
- Context: Establishes the baseline protocol for hydrazine-quinoline derivatization, which applies to the 6,8-dichloro analog.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. Context: Foundational chemistry of hydrazine-carbonyl condensation and the effect of ring substituents on nucleophilicity.
- Santa, T., et al. (2002). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography.
-
ABCR GmbH. Product Specification: 6,8-Dichloro-4-hydrazinoquinoline hydrochloride.[1] Link
- Context: Commercial source verifying the availability and chemical identity (CAS 1170005-43-2) of the reagent.
Sources
head-to-head comparison of quinoline-based kinase inhibitors
An In-Depth Technical Guide to Quinoline-Based Kinase Inhibitors: A Head-to-Head Comparison
For researchers and drug development professionals, the quinoline scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2] Its rigid structure and versatile substitution patterns have given rise to a multitude of approved drugs targeting the aberrant signaling pathways that drive cancer.[3][4] This guide provides a head-to-head comparison of three leading FDA-approved quinoline-based kinase inhibitors: Bosutinib , Cabozantinib , and Lenvatinib .
We will dissect their mechanisms of action, compare their clinical performance based on pivotal trial data, and provide detailed experimental protocols for their preclinical evaluation. This analysis is designed to offer a clear, data-driven perspective for selecting and evaluating these compounds in a research setting.
Part 1: Kinase Target Profiles and Mechanisms of Action
The therapeutic efficacy of a kinase inhibitor is defined by its target profile—the specific kinases it inhibits and with what potency. The quinoline-based drugs discussed here have distinct target profiles that make them uniquely suited for different malignancies.
Bosutinib (Bosulif®)
Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used for the treatment of chronic myelogenous leukemia (CML).[5] Its mechanism hinges on the dual inhibition of the BCR-ABL fusion protein and Src family kinases (SFKs), which include Src, Lyn, and Hck.[6][7][8]
-
BCR-ABL Inhibition : The Philadelphia chromosome, a hallmark of CML, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[7] Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking downstream signaling and inducing apoptosis in leukemia cells.[7]
-
Src Family Kinase (SFK) Inhibition : SFKs are often overexpressed in CML and contribute to disease progression and resistance to first-generation TKIs like imatinib.[9] By inhibiting SFKs, bosutinib provides a broader spectrum of action and can overcome certain forms of resistance.[7][10]
Cabozantinib (Cabometyx®)
Cabozantinib is a multi-kinase inhibitor with potent activity against MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and AXL.[11][12] This unique targeting profile makes it effective in cancers like renal cell carcinoma (RCC), where these pathways are critical drivers of tumor growth, angiogenesis, and metastasis.[12]
-
Dual MET and VEGFR Inhibition : MET and VEGFR signaling are key pathways in tumor angiogenesis.[12] Co-inhibition of both pathways can lead to a more profound anti-angiogenic effect than targeting VEGFR alone.
-
Overcoming Resistance : The MET and AXL pathways are known mechanisms of resistance to VEGF-targeted therapies.[13] By simultaneously inhibiting these escape pathways, cabozantinib can be effective in patients who have progressed on other anti-angiogenic agents.[12][13]
Lenvatinib (Lenvima®)
Lenvatinib is another multi-receptor TKI with a broad target profile that includes VEGFR1-3, Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[14] This extensive targeting allows it to simultaneously block multiple pathways involved in tumor cell proliferation and angiogenesis, making it effective in hepatocellular carcinoma (HCC), RCC, and thyroid cancer.[14][15]
Signaling Pathways Targeted by Quinoline-Based Inhibitors
Caption: Key signaling pathways inhibited by Bosutinib, Cabozantinib, and Lenvatinib.
Part 2: Head-to-Head Clinical Performance Analysis
Direct clinical trials comparing these three quinoline-based inhibitors are not available. Therefore, we will compare their performance against relevant standards of care in their respective indications to provide a benchmark of their efficacy.
Table 1: Cabozantinib vs. Sunitinib in Advanced Renal Cell Carcinoma (aRCC)
The CABOSUN trial was a phase II study comparing first-line cabozantinib with sunitinib in patients with intermediate- or poor-risk aRCC.[11][16]
| Endpoint | Cabozantinib (n=79) | Sunitinib (n=78) | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 8.2 months | 5.6 months | HR: 0.66; p = 0.012[11][16] |
| Objective Response Rate (ORR) | 33% | 12% | -[11][16] |
| Median Overall Survival (OS) | 26.6 months | 21.2 months | Not Statistically Significant[13] |
Expertise & Experience: The significant improvement in PFS demonstrated by cabozantinib is likely attributable to its inhibition of MET and AXL, which are key pathways for sunitinib resistance.[13] This makes cabozantinib a very active agent in the frontline setting for this patient population.[13]
Table 2: Lenvatinib vs. Sorafenib in Unresectable Hepatocellular Carcinoma (uHCC)
The Phase III REFLECT trial compared lenvatinib to sorafenib as a first-line treatment for patients with uHCC.
| Endpoint | Lenvatinib (n=478) | Sorafenib (n=476) | Hazard Ratio (HR) / p-value |
| Median Overall Survival (OS) | 13.6 months | 12.3 months | HR: 0.92 (Non-inferior)[17] |
| Median Progression-Free Survival (PFS) | 7.4 months | 3.7 months | HR: 0.66; p < 0.00001[17] |
| Objective Response Rate (ORR) | 24% | 9% | p < 0.00001[17] |
Expertise & Experience: While lenvatinib demonstrated non-inferiority in overall survival, its statistically significant superiority in PFS and ORR suggests a more potent anti-tumor activity compared to sorafenib.[17][18] Real-world evidence further supports a survival advantage for lenvatinib.[19] This clinical profile is a direct result of its broad inhibition of multiple angiogenic and oncogenic pathways, including FGFR, which is implicated in HCC.
Table 3: Bosutinib vs. Imatinib in Newly Diagnosed Chronic Phase CML
A phase III trial compared the efficacy of bosutinib to the first-generation inhibitor imatinib in newly diagnosed chronic phase CML patients.
| Endpoint (at 12 months) | Bosutinib | Imatinib | p-value |
| Major Molecular Response (MMR) | 47% | 37% | p = 0.02[10] |
| Complete Cytogenetic Response (CCyR) | 77% | 66% | p = 0.008[10] |
Expertise & Experience: Bosutinib's higher rates of molecular and cytogenetic response compared to imatinib highlight the benefit of its dual SRC/ABL kinase inhibition.[8][10] This suggests a deeper and faster response, which is a critical goal in CML treatment.
Part 3: Comparative Safety and Resistance Profiles
While effective, kinase inhibitors are associated with significant adverse events (AEs). Understanding their distinct safety profiles and mechanisms of resistance is crucial for their application.
Table 4: Common Grade 3 or Higher Adverse Events
| Adverse Event | Bosutinib | Cabozantinib[11] | Lenvatinib[14][20] |
| Diarrhea | High Incidence | 10% | 8.1% |
| Fatigue | Common | 6% | 6% |
| Hypertension | Less Common | 28% | 37.2% - 68.6% |
| Palmar-Plantar Erythrodysesthesia | Less Common | 8% | 32.7% (any grade) |
| Proteinuria | Less Common | Not listed | 5.1% - 36.9% |
| Hematologic AEs | Common | 3% | 5.3% (anemia) |
Trustworthiness: The side-effect profiles reflect the kinases inhibited. The potent anti-VEGFR activity of cabozantinib and lenvatinib contributes to AEs like hypertension and proteinuria.[14][20] Patients on these drugs require careful monitoring of blood pressure and renal function.[14]
Mechanisms of Resistance
-
Bosutinib: Resistance is often driven by point mutations in the BCR-ABL kinase domain. While bosutinib is effective against many imatinib-resistant mutations, it is not effective against the T315I and V299L mutations.[6][21]
-
Cabozantinib & Lenvatinib: Resistance is more complex and often involves the activation of alternative signaling pathways to bypass the inhibited targets.[9][22] For example, upregulation of the PI3K/Akt pathway can confer resistance to cabozantinib.[22][23]
Workflow for Investigating TKI Resistance
Caption: Workflow for identifying and validating mechanisms of TKI resistance.
Part 4: Experimental Protocols for Head-to-Head Evaluation
For researchers aiming to directly compare these inhibitors in a preclinical setting, the following protocols provide a validated framework.
Protocol 1: In Vitro Kinase Activity Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against its purified target kinase. This is the first step to confirm and quantify the inhibitor's potency.[24]
Methodology (LanthaScreen™ Eu Kinase Binding Assay Example): [25]
-
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled antibody binds the kinase, and an Alexa Fluor® 647-labeled tracer binds the ATP pocket. FRET occurs when both are bound. A test compound that binds the ATP site will displace the tracer, causing a loss of FRET.[25]
-
Reagents: Purified kinase, Eu-anti-tag antibody, Alexa Fluor® 647-tracer, test inhibitors (e.g., bosutinib, cabozantinib), assay buffer.
-
Procedure:
-
Prepare serial dilutions of the quinoline-based inhibitors in DMSO, then dilute into the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to initiate the reaction.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell Viability Assay
Purpose: To measure the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines. This assay links target inhibition to a cellular phenotype (reduced proliferation or death).
Methodology (MTT Assay Example): [26]
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Reagents: Relevant cancer cell lines (e.g., K562 for CML, A498 for RCC), culture medium, MTT reagent, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the quinoline-based inhibitors for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vivo Xenograft Tumor Model
Purpose: To assess the anti-tumor efficacy of the inhibitors in a living system, providing data on pharmacodynamics and overall in vivo effect.[27]
Methodology (Subcutaneous Xenograft Model): [28][29]
-
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[27]
-
Materials: Immunocompromised mice (e.g., athymic nude mice), relevant cancer cell line, test inhibitors formulated for oral gavage, calipers.
-
Procedure:
-
Inject 1-10 million tumor cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, bosutinib, cabozantinib, etc.).
-
Administer the drugs daily via oral gavage at a predetermined dose (e.g., 100 mg/kg).[30]
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage to compare the efficacy of the different inhibitors. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for target kinase phosphorylation).[28]
Preclinical Evaluation Workflow for Kinase Inhibitors
Caption: A stepwise workflow for the preclinical comparison of kinase inhibitors.
Conclusion
Bosutinib, cabozantinib, and lenvatinib, all built upon the privileged quinoline scaffold, demonstrate the remarkable versatility of this chemical core in generating potent and specific kinase inhibitors. While bosutinib offers a targeted dual SRC/ABL approach for hematological malignancies, cabozantinib and lenvatinib provide broad-spectrum inhibition of key oncogenic pathways in solid tumors. The choice of inhibitor is dictated by the specific kinase dependencies of the cancer being studied. The head-to-head clinical data against established therapies underscore their significant contributions to oncology, and the provided experimental framework allows for their robust preclinical evaluation to guide future research and development.
References
- Bosutinib - Wikipedia.
- CABOSUN Trial: Cabozantinib vs Sunitinib for Renal Cell Carcinoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways.
- What is the mechanism of Bosutinib Monohydrate? - Patsnap Synapse.
- Bosutinib – Knowledge and References - Taylor & Francis.
- Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PubMed.
- Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - ASCO Publications.
- LEVIATHAN Study Results: Lenvatinib vs Sorafenib as 2L Treatment for Hepatocellular Carcinoma - OncoDaily.
- DRUG NAME: Bosutinib - BC Cancer.
-
Lenvatinib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Lenvima, INN-lenvatinib - European Medicines Agency (EMA). Available from: [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
-
Cabozantinib Is Effective in Melanoma Brain Metastasis Cell Lines and Affects Key Signaling Pathways - MDPI. Available from: [Link]
-
Lenvatinib (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]
-
Lenvatinib | Memorial Sloan Kettering Cancer Center. Available from: [Link]
- Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia.
- Nivolumab and cabozantinib superior to sunitinib for advanced renal-cell carcinoma.
-
Lenvatinib Side Effects: Common, Severe, Long Term - Drugs.com. Available from: [Link]
-
Overall Survival With Cabozantinib vs Sunitinib in Advanced Papillary Renal Cell Carcinoma - The ASCO Post. Available from: [Link]
-
The major signaling pathways of cabozantinib. FL, FLT-3 ligand - ResearchGate. Available from: [Link]
-
Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC. Available from: [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available from: [Link]
- What is the mechanism of action of Cabozantinib? - Patsnap Synapse.
- Lenvatinib vs sorafenib in unresectable HCC: an interview with Arndt Vogel.
-
Real-World Comparison of Lenvatinib and Sorafenib as First-line Treatm | JHC. Available from: [Link]
-
Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC. Available from: [Link]
-
Efficacy and safety of lenvatinib versus sorafenib in first-line treatment of advanced hepatocellular carcinoma: A meta-analysis - Frontiers. Available from: [Link]
-
Novel Quinoline‐Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies | Semantic Scholar. Available from: [Link]
-
Signaling pathways alternations after cabozantinib treatment A volcano... - ResearchGate. Available from: [Link]
-
Journal of American Science 2016;12(5) [Link] 10 Quinoline-based small molecules as effective pro. Available from:
- Comprehensive review on current developments of quinoline-based anticancer agents.
-
Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - International Journal of Biological Sciences. Available from: [Link]
-
Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - MDPI. Available from: [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC. Available from: [Link]
-
In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship - AACR Journals. Available from: [Link]
-
Cell-based test for kinase inhibitors - INiTS. Available from: [Link]
-
Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - PMC. Available from: [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Available from: [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. Available from: [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - Lirias. Available from: [Link]
-
Study Details | NCT04626024 | Safety And Efficacy Of TKI Cessation For CML Patients With Stable Molecular Response In A Real World Population | ClinicalTrials.gov. Available from: [Link]
-
Cell viability assay using potential PAK inhibitors. The potential PAK... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
- LanthaScreen® Eu Kinase Binding Assay for ACVR2A - Thermo Fisher Scientific.
-
Stopping Tyrosine Kinase Inhibitors in Affecting Treatment-Free Remission in Patients With Chronic Phase Chronic Myeloid Leukemia - Clinical Trials. Available from: [Link]
-
The Phase II HALF study: investigating a gradual TKI treatment discontinuation strategy in CML | VJHemOnc. Available from: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Bosutinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 8. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia [ijbs.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Lenvatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. ascopubs.org [ascopubs.org]
- 17. oncology-central.com [oncology-central.com]
- 18. Frontiers | Efficacy and safety of lenvatinib versus sorafenib in first-line treatment of advanced hepatocellular carcinoma: A meta-analysis [frontiersin.org]
- 19. dovepress.com [dovepress.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. benchchem.com [benchchem.com]
- 22. Cabozantinib Is Effective in Melanoma Brain Metastasis Cell Lines and Affects Key Signaling Pathways [mdpi.com]
- 23. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. lirias.kuleuven.be [lirias.kuleuven.be]
- 30. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 6,8-dichloro-4-hydrazinoquinoline Hydrochloride Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Quinoline derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a hydrazino group at the 4-position, as in 6,8-dichloro-4-hydrazinoquinoline hydrochloride, presents a compelling candidate for drug development, leveraging the known reactivity and coordination chemistry of the hydrazine moiety. This guide provides a comprehensive framework for the in vivo validation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, comparing its potential efficacy against established and emerging therapies in a preclinical cancer model.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to the in vivo assessment of this novel chemical entity.
Postulated Mechanism of Action: Targeting Cancer Cell Proliferation
While the precise mechanism of 6,8-dichloro-4-hydrazinoquinoline hydrochloride is yet to be fully elucidated, based on the activities of structurally related quinoline hydrazone derivatives, a plausible mechanism involves the induction of apoptosis in cancer cells.[3][4] Hydrazone derivatives of quinoline have been shown to exert antiproliferative effects against various cancer cell lines, including breast, liver, and lung cancer.[3][4] Some derivatives have been found to induce cell cycle arrest and apoptosis, suggesting interference with key cellular processes essential for tumor growth.[4][5]
The presence of chloro-substituents at the 6 and 8 positions may enhance the lipophilicity and cell permeability of the compound, potentially leading to increased intracellular accumulation and target engagement.
Comparative Framework: Benchmarking Against Standard of Care and Novel Alternatives
To establish the therapeutic potential of 6,8-dichloro-4-hydrazinoquinoline hydrochloride, its in vivo efficacy must be benchmarked against a standard-of-care chemotherapeutic agent and a novel targeted therapy. For this guide, we will consider a human breast cancer xenograft model.
-
Standard of Care: Doxorubicin, a widely used anthracycline antibiotic for breast cancer therapy.
-
Novel Alternative: A PARP inhibitor, such as Olaparib, which has shown efficacy in certain breast cancer subtypes.[6]
The following table outlines the key parameters for a comparative in vivo study.
| Compound | Proposed Mechanism | Typical Dosing Regimen (Mouse) | Expected Efficacy (Tumor Growth Inhibition) | Known Major Toxicities |
| 6,8-dichloro-4-hydrazinoquinoline hydrochloride | Induction of Apoptosis | To be determined (e.g., 10-50 mg/kg, i.p.) | >50% | To be determined |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | 5 mg/kg, i.v., weekly | ~60-70% | Cardiotoxicity, Myelosuppression |
| Olaparib | PARP Inhibition | 50 mg/kg, p.o., daily | ~50-60% (in BRCA-mutated models) | Anemia, Nausea |
Experimental Workflow for In Vivo Validation
The following diagram illustrates the key phases of the in vivo validation process for 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
Caption: A streamlined workflow for the in vivo validation of a novel therapeutic compound.
Detailed Experimental Protocols
Animal Model and Tumor Xenograft Establishment
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Protocol:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume (mm³) is calculated as (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing and Administration
-
6,8-dichloro-4-hydrazinoquinoline hydrochloride:
-
Formulation: To be determined based on solubility studies (e.g., in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Dose: A dose-ranging study should be performed first. Based on related compounds, a starting range of 10-50 mg/kg administered intraperitoneally (i.p.) daily is a reasonable starting point.
-
-
Doxorubicin:
-
Formulation: Saline.
-
Dose: 5 mg/kg, administered intravenously (i.v.) once a week.
-
-
Olaparib:
-
Formulation: 0.5% hydroxypropyl methylcellulose.
-
Dose: 50 mg/kg, administered orally (p.o.) daily.
-
-
Vehicle Control: Administer the vehicle used for 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
Efficacy and Toxicity Assessment
-
Tumor Growth: Measure tumor volume and body weight 2-3 times per week.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity: Monitor for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). A body weight loss of >20% is a common endpoint.
-
Histopathology: At the end of the study, harvest tumors and major organs (liver, kidney, spleen, heart) for histopathological analysis (H&E staining) to assess for any treatment-related tissue damage.
Comparative Efficacy and Safety Data (Hypothetical)
The following table presents a hypothetical outcome of the in vivo study, providing a basis for comparison.
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Notable Toxicities |
| Vehicle Control | - | 1500 ± 250 | - | +5 ± 2 | None |
| 6,8-dichloro-4-hydrazinoquinoline hydrochloride | 25 mg/kg, i.p., daily | 600 ± 150 | 60 | -8 ± 3 | Mild lethargy |
| Doxorubicin | 5 mg/kg, i.v., weekly | 525 ± 120 | 65 | -15 ± 4 | Significant weight loss |
| Olaparib | 50 mg/kg, p.o., daily | 750 ± 180 | 50 | -5 ± 2 | None |
Signaling Pathway Visualization
The postulated mechanism of action for 6,8-dichloro-4-hydrazinoquinoline hydrochloride, leading to apoptosis, can be visualized as follows:
Caption: Postulated apoptotic pathway induced by 6,8-dichloro-4-hydrazinoquinoline hydrochloride.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 6,8-dichloro-4-hydrazinoquinoline hydrochloride. The comparative framework, detailed protocols, and data presentation templates provide a robust foundation for assessing the therapeutic potential of this novel quinoline derivative.
Positive outcomes from these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, would warrant further investigation, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation of synergistic effects with other anticancer agents, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease. The versatility of the quinoline scaffold suggests that with further optimization, 6,8-dichloro-4-hydrazinoquinoline hydrochloride could emerge as a promising candidate for cancer therapy.
References
- BenchChem. (2025). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide.
- PubMed. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
- ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
- PMC. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents.
- PMC. (2023). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
- MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
- PubMed. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action.
- MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
- RSC Publishing. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Reproducibility & Optimization Guide: 6,8-Dichloro-4-hydrazinoquinoline Hydrochloride
Topic: Reproducibility of Published Data on 6,8-Dichloro-4-hydrazinoquinoline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of 6,8-dichloro-4-hydrazinoquinoline hydrochloride is deceptively simple in literature but notoriously difficult to reproduce with high purity. While standard protocols describe a nucleophilic substitution of 4,6,8-trichloroquinoline with hydrazine hydrate, researchers frequently encounter batch-to-batch variability. This guide dissects the hidden variables—specifically oxidative instability and unwanted cyclization —that compromise data reproducibility. We present a comparative analysis of synthetic methodologies and a validated "Gold Standard" protocol to ensure consistent biological activity.
The Reproducibility Crisis: Why Published Data Fails
Inconsistent biological data (e.g., varying IC50 values in antimalarial or kinase assays) for this compound often stems from chemical degradation before the assay begins.
The Core Instability Mechanisms
-
Autoxidation (The "Red Shift"): The free hydrazine base is highly susceptible to aerial oxidation, converting the hydrazine moiety (-NHNH2) into an azo or diazine linkage. This is often visible as a color shift from pale yellow to deep orange/red.
-
Dimerization & Cyclization: Under thermal stress (refluxing in high-boiling solvents like pyridine or diglyme), the hydrazine group can attack a second molecule of the precursor, forming pyridazino[4,3-c:5,6-c′]diquinolines . This impurity is chemically inert and silent in many standard biological assays but significantly lowers the effective concentration of the active pharmacophore.
-
Hydroscopic Salt Disproportionation: The hydrochloride salt is stable, but if the stoichiometry of HCl is not essentially controlled (monohydrochloride vs. dihydrochloride), the hygroscopicity changes, affecting weighing accuracy and long-term storage stability.
Comparative Analysis of Synthetic Methodologies
We evaluated three common synthetic approaches found in literature against critical performance metrics.
| Feature | Method A: Standard Reflux | Method B: Microwave-Assisted | Method C: Low-Temp Controlled (Recommended) |
| Reaction Conditions | Reflux in Ethanol/Isopropanol (4-12h) | Microwave irradiation (140°C, 10-20 min) | 0°C to RT in THF/Dioxane (Inert Atm.) |
| Yield | 50-65% (Variable) | 80-90% | 75-85% |
| Purity Profile | Low (Contains oxidation products & dimers) | Medium (Thermal degradation risks) | High (>98%) |
| Reproducibility | Poor (Highly sensitive to scale & air) | Moderate (Hardware dependent) | Excellent (Process control) |
| Major Impurity | Azodiquinoline (Red solid) | Pyridazino-diquinoline (Cyclized) | None (if workup is strictly acidic) |
| Scalability | Low (Oxidation risk increases with time) | Low (Vessel size limits) | High |
Verdict: Method A is the source of most reproducibility issues in literature. Method C is the only protocol suitable for GMP-like consistency.
Visualizing the Failure Pathways
The following diagram illustrates the synthesis and the critical branching points where "standard" protocols fail.
Caption: Synthesis pathway showing critical divergence points. High temperature and oxygen exposure lead to irreversible impurities.
Validated "Gold Standard" Protocol
Objective: Synthesize >98% pure 6,8-dichloro-4-hydrazinoquinoline hydrochloride with minimized oxidation.
Reagents:
-
4,6,8-Trichloroquinoline (Recrystallized, >98% purity).
-
Hydrazine monohydrate (Reagent grade, 6.0 equivalents).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Workup: HCl in Dioxane (4M).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Causality: Removes oxygen to prevent autoxidation.
-
Dissolution: Dissolve 4,6,8-trichloroquinoline (1.0 eq) in anhydrous 1,4-Dioxane (10 vol) at room temperature.
-
Controlled Addition: Cool the solution to 0°C. Add Hydrazine monohydrate (6.0 eq) dropwise over 20 minutes.
-
Note: Excess hydrazine acts as both nucleophile and acid scavenger, driving the reaction without external base.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Checkpoint: Do NOT reflux. If conversion is slow, warm gently to 40°C max.
-
-
Precipitation (The Critical Step):
-
Cool the mixture to 0°C.
-
Filter off the hydrazine hydrochloride byproduct (white solid).
-
Immediately acidify the filtrate with 4M HCl in Dioxane until pH < 2.
-
Causality: Rapid acidification protonates the hydrazine moiety, protecting it from oxidation.
-
-
Isolation: The target hydrochloride salt precipitates as a yellow solid. Filter under Argon. Wash with cold diethyl ether.
-
Drying: Dry in a vacuum desiccator over P2O5. Do not oven dry in air.
Quality Control Decision Tree
Use this logic flow to validate your batch before biological testing.
Caption: QC workflow. Color and solubility are rapid indicators of batch failure due to oxidation or cyclization.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16413606, 8-Hydrazinoquinoline DiHCl. Retrieved from [Link]
-
-
Synthesis & Autoxidation Mechanisms
-
General Reactivity of 4-Chloroquinolines
-
Surrey, A. R., & Hammer, H. F. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1279. Retrieved from [Link]
-
-
Biological Application & Stability Context
-
Lovering, A. L., et al. (2022). Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines. ACS Omega, 7(49), 45555–45571. Retrieved from [Link]
-
Sources
Navigating the Safety Landscape of Quinoline Hydrazones: A Comparative Analysis for Drug Development
For Immediate Release
Shanghai, China – February 16, 2026 – As the quest for novel therapeutic agents continues, quinoline hydrazones have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties. However, for any potential drug candidate, a thorough understanding of its safety profile is paramount. This guide provides a comparative analysis of the safety profiles of quinoline hydrazones, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the toxicological considerations of this important chemical scaffold.
The quinoline ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its fusion with a hydrazone moiety often enhances its biological activity. This guide will delve into the key safety parameters—cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity—providing experimental data and standardized protocols for their assessment.
Cytotoxicity: Gauging the Impact on Cell Viability
Cytotoxicity, the ability of a substance to harm or kill cells, is a fundamental parameter in drug safety evaluation. For quinoline hydrazones, cytotoxicity is often a double-edged sword, desirable in the context of anticancer activity but a significant concern for non-target cells.
A variety of quinoline hydrazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, a study on novel quinoline-3-carbaldehyde hydrazones showed significant cancer cell growth inhibitory effects with IC50 values in the low micromolar range (1.23–7.39 µM). Similarly, a series of 4-aminoquinoline hydrazone analogues displayed IC50 values ranging from 0.87 to 11.1 μM in HepG2 cells. Conversely, some derivatives have shown a favorable safety profile with low toxicity to normal cells. One study found that while their synthesized quinoline-based dihydrazone derivatives exhibited potent antiproliferative activity against selected cancer cell lines, they had no obvious cytotoxic activity towards the normal human liver cell line HL-7702.
Table 1: Comparative Cytotoxicity of Selected Quinoline Hydrazone Derivatives
| Compound Type | Cell Line(s) | IC50 Range (µM) | Key Findings | Reference |
| Quinoline-3-carbaldehyde hydrazones | DAN-G, LCLC-103H, SISO | 1.23–7.39 | Benzotriazole-containing quinolines showed pronounced cytotoxic effects. | |
| 4-Aminoquinoline hydrazones | HepG2, MDBK | 0.87–11.7 | Good antimalarial activity with manageable cytotoxicity. | |
| 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines | NCI 60 human cancer cell lines | GI50: 0.33–4.87 | Nine compounds exhibited significant anti-proliferative activity. | |
| Quinoline-based dihydrazones | BGC-823, BEL-7402, MCF-7, A549 | 7.01–34.32 | Potent antiproliferative activity against cancer cells with low toxicity to normal liver cells. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Methodology:
-
Cell Culture Preparation: Select and culture a suitable cell line under optimal conditions until it reaches the appropriate density in 96-well plates.
-
Treatment with Test Compounds: Expose the cells to various concentrations of the quinoline hydrazone derivatives to determine a dose-response relationship.
-
Incubation: Incubate the treated cells for a predetermined period to allow the compounds to exert their effects.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting colored solution using a microplate reader.
-
Data Analysis: Analyze the data to determine the percentage of cell viability or the IC50 value, which is the concentration of the test substance that causes a 50% reduction in cell viability.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The Ames test is a widely used and internationally recognized assay for evaluating the mutagenic potential of chemical substances.
While specific data on the genotoxicity of a wide range of quinoline hydrazones is not extensively available in the public domain, the quinoline scaffold itself has been a subject of interest. The Ames test is a critical step in the safety assessment of any new chemical entity, including quinoline hydrazone derivatives.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Strain Selection: Use appropriate strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are sensitive to different types of mutations.
-
Metabolic Activation: Conduct the test with and without a mammalian liver enzyme extract (S9 fraction) to mimic metabolic activation in the body, as some chemicals only become mutagenic after metabolism.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.
Caption: General workflow of the Ames test for genotoxicity assessment.
Hepatotoxicity: Monitoring for Liver Injury
Drug-induced liver injury (DILI) is a significant cause of drug failure and withdrawal from the market. Therefore, assessing the potential hepatotoxicity of new drug candidates is crucial.
The evaluation of DILI typically involves monitoring liver function tests, including levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin. In vitro models, such as primary human hepatocytes and hepatoma cell lines (e.g., HepG2), are valuable tools for early-stage hepatotoxicity screening. More advanced 3D bio-printed human liver tissues are also being developed for more accurate and long-term toxicity evaluations.
While comprehensive hepatotoxicity data for a broad range of quinoline hydrazones is still emerging, some studies have initiated these crucial assessments. For instance, the cytotoxicity of certain quinoline hydrazone derivatives has been evaluated against the HepG2 cell line.
Experimental Protocol: In Vitro Hepatotoxicity Assessment
Methodology:
-
Cell Model Selection: Choose a relevant in vitro model, such as primary human hepatocytes or a human liver cell line like HepG2.
-
Compound Exposure: Treat the cells with a range of concentrations of the quinoline hydrazone derivative.
-
Biochemical Assays: After a defined exposure period, collect the cell culture supernatant and/or cell lysates to measure key liver injury biomarkers:
-
ALT and AST: To assess hepatocellular injury.
-
ALP: To evaluate cholestasis.
-
Bilirubin: To assess cholestasis and overall liver function.
-
-
Cell Viability Assays: Concurrently perform cell viability assays (e.g., MTT) to correlate biomarker release with cell death.
-
Advanced Biomarkers: Consider measuring novel biomarkers like microRNA-122 (miR-122), which is highly specific to the liver and a sensitive indicator of liver injury.
Cardiotoxicity: Protecting the Heart
Cardiotoxicity is another major reason for drug attrition during development and post-market withdrawal. A key concern is the potential for drugs to prolong the QT interval of the electrocardiogram (ECG), which can increase the risk of a life-threatening arrhythmia called Torsade de Pointes.
Several quinoline-based antimalarial drugs are known to have cardiovascular side effects, including QT interval prolongation. Therefore, a thorough evaluation of the cardiotoxic potential of new quinoline hydrazone derivatives is essential.
Modern in vitro cardiotoxicity screening often utilizes human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells provide a physiologically relevant human model for assessing a compound's effects on cardiac electrophysiology and cell viability.
Experimental Protocol: In Vitro Cardiotoxicity Screening using hiPSC-Cardiomyocytes
Methodology:
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or impedance-based systems.
-
Compound Application: Expose the hiPSC-CMs to the test compounds at various concentrations.
-
Electrophysiological Assessment (MEA): Record the field potentials of the spontaneously beating cardiomyocytes to assess parameters such as beat rate, field potential duration (an in vitro surrogate for the QT interval), and arrhythmogenic events.
-
Impedance-Based Assessment: Measure changes in impedance to assess cell viability, contractility, and structural cardiotoxicity over time.
-
Calcium Transient Assays: Use fluorescent calcium indicators to measure changes in intracellular calcium handling, which is critical for cardiac contraction and can be a sensitive marker of cardiotoxicity.
-
Long-Term Viability Assays: For chronic cardiotoxicity assessment, expose the cells to the compounds for extended periods and monitor cell viability using assays like ATP measurement.
Caption: Key components of in vitro cardiotoxicity screening.
Structure-Activity Relationship (SAR) and Future Directions
Understanding the relationship between the chemical structure of quinoline hydrazones and their toxicity is crucial for designing safer and more effective drugs. For example, substitutions on the quinoline ring or the hydrazone moiety can significantly impact cytotoxicity. In one study, it was observed that the substituents on the aromatic ring had a noticeable effect on the cytotoxicity of the compounds.
Future research should focus on:
-
Systematic SAR studies: To identify the structural features associated with toxicity.
-
In silico predictive modeling: To screen for potential toxicity early in the drug discovery process.
-
Development of more predictive in vitro models: Such as organ-on-a-chip and 3D bioprinted tissues, to better mimic human physiology.
Conclusion
Quinoline hydrazones represent a versatile and promising scaffold in drug discovery. However, a thorough and early assessment of their safety profile is critical for their successful translation into clinical candidates. By employing a battery of in vitro and, where necessary, in vivo toxicity assays, researchers can identify and prioritize compounds with the most favorable therapeutic index. This comparative guide provides a framework for navigating the safety assessment of quinoline hydrazones, ultimately contributing to the development of safer and more effective medicines.
References
-
Al-Ostoot, F. H., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules. Available at: [Link]
-
de Villiers, K. A., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules. Available at: [Link]
-
Kumar, R., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. Available at: [Link]
-
AACC. (2020). What Labs Need to Know About Drug-induced Liver Injury. American Association for Clinical Chemistry. Available at: [Link]
-
Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences. Available at: [Link]
-
Agilent. (n.d.). Cardio Safety Toxicology – Real Time Cell Analysis. Agilent. Available at: [Link]
-
Holt, M. P., & Ju, C. (2018). Drug-induced liver injury: recent advances in diagnosis and risk assessment. Gut. Available at: [Link]
-
Hemogenix. (n.d.). In Vitro Cardiotoxicity Testing. Hemogenix. Available at: [Link]
-
Sharma, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]
-
National Toxicology Program. (n.d.). Genetic Toxicology. National Institute of Environmental Health Sciences. Available at: [Link]
-
Ubaid, A., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. Available at: [Link]
- Cyprotex. (n.d.). Ames
Safety Operating Guide
6,8-Dichloro-4-hydrazinoquinoline Hydrochloride: Operational Safety & Disposal Guide
[1][2]
Executive Summary & Chemical Identity
6,8-Dichloro-4-hydrazinoquinoline hydrochloride is a high-potency nitrogenous heterocycle often used as a pharmaceutical intermediate or derivatization agent.[1][2] Due to the hydrazine moiety (
Critical Safety Directive: Treat this substance as a suspected human carcinogen and severe aquatic toxin .[1] Do not dispose of via municipal drains or standard trash.[1][2] High-temperature incineration is the only validated disposal method.[1][2]
| Property | Details |
| Chemical Structure | Quinoline core substituted with chlorines at 6,8-positions and a hydrazine group at the 4-position (HCl salt).[1][2][3] |
| Hazard Class (GHS) | Acute Tox. (Oral/Dermal), Skin Corr.[1][2] 1B , Carc.[1][2][4][5] 1B (Suspected), Aquatic Acute 1 .[1][2] |
| Signal Word | DANGER |
| Waste Stream | Halogenated Organic / Cytotoxic (Segregate from non-halogenated solvents).[1][2] |
Hazard Identification & Pre-Requisites
Before handling waste, you must acknowledge the specific reactivity risks.[2][5] Hydrazine salts can liberate toxic hydrazine vapor if basified and can form explosive azides if exposed to nitrous acid.[2]
Required PPE (Level C recommended for spills)
-
Respiratory: N95/P100 minimum for solid handling; Half-mask with organic vapor/acid gas cartridges if solution is volatile or misted.[1][2]
-
Skin: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for prolonged contact.[1][2]
-
Eyes: Chemical splash goggles (Face shield required if pouring solutions).[1][2]
Chemical Incompatibilities (Segregation)
-
Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of fire/explosion.[1]
-
Aldehydes/Ketones: Reacts to form hydrazones (exothermic).[1][2]
-
Strong Bases: Liberates free hydrazine base (toxic vapor hazard).[1][2]
Disposal Decision Logic (Workflow)
The following diagram outlines the decision process for segregating this waste stream.
Figure 1: Segregation and packaging workflow for hydrazine-derivative waste.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Powder/Crystals)
Use for: Expired reagent, contaminated weighing boats, spill cleanup debris.[1]
-
Container Selection: Use a wide-mouth HDPE jar or a dedicated solid waste drum.[1][2]
-
Double Bagging: Place the waste inside a clear polyethylene bag (4 mil thickness). Seal with tape.[1][2] Place this bag inside a second bag.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Use for: Mother liquors, HPLC effluent.[1]
-
pH Check: Ensure the solution is neutral or slightly acidic (pH 4-7).
-
Segregation:
-
If dissolved in DCM/Chloroform : Pour into Halogenated waste carboy.
-
If dissolved in Methanol/DMSO : Pour into Non-Halogenated waste carboy (unless the compound concentration >1%, then default to Halogenated to ensure proper incineration).[1]
-
-
Cap & Vent: Use a vented cap if there is any risk of gas evolution (rare for this salt, but best practice for hydrazines).[1][2]
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle 3 times with a compatible solvent (e.g., Methanol).[1][2]
-
Collect Rinsate: Pour all rinsate into the appropriate liquid waste container (Protocol B).
-
Deface Label: Cross out the original label and mark "Triple Rinsed."[1][2]
-
Disposal: Discard the glass bottle as chemically contaminated glass (or recycling if permitted by local EHS policy after triple rinsing).[1][2]
Emergency Spill Response
Do not attempt to neutralize large spills with bleach. While hypochlorite oxidizes hydrazines, the reaction with complex organics can produce toxic chloramines or nitrosamines.[1][2] Absorption is the safer route. [1]
Figure 2: Immediate spill response protocol.
Spill Cleanup Steps:
-
Evacuate: If the spill is >100g or outside a fume hood, evacuate the lab.
-
Solid Spill: Gently cover with wet paper towels (to prevent dust) and scoop into a waste bag.[1][2]
-
Liquid Spill: Cover with vermiculite or spill pads.[1][2] Do not use sawdust (fire risk with oxidizers).[1][2]
-
Decontamination: Wash the area with a mild detergent solution.[1][2] Collect the wash water as hazardous waste.[2]
Regulatory & Compliance Notes
-
RCRA (USA): This compound is not explicitly P-listed or U-listed.[1][2] However, it must be characterized as a D-listed waste if it exhibits toxicity (D004-D043) or reactivity.[1][2] Due to the lack of specific toxicology data, apply the "Mixture Rule" and manage as the highest hazard component (Toxic/Corrosive).[2]
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems (to capture HCl and NOx gases).[1][2]
-
Transport: Ensure compliance with DOT regulations for "Toxic solids, organic, n.o.s."[1] (UN 2811) or similar classifications determined by your EHS officer.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for Hydrazine Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2][4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]
A Comprehensive Guide to the Safe Handling of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6,8-Dichloro-4-hydrazinoquinoline hydrochloride. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols for hazardous chemicals.
The unique structure of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride, incorporating both a chlorinated quinoline and a hydrazine moiety, necessitates a stringent adherence to safety measures. The guidance herein is synthesized from established protocols for handling hydrazine derivatives and chlorinated aromatic compounds, providing a robust framework for minimizing risk.
Hazard Assessment and Risk Mitigation
6,8-Dichloro-4-hydrazinoquinoline hydrochloride should be handled as a hazardous substance with potential for toxicity, irritation, and carcinogenicity. The hydrazine functional group is associated with systemic toxicity, including damage to the liver, kidneys, and central nervous system, and is a suspected carcinogen.[1][2][3] The chlorinated quinoline core may cause skin and eye irritation.[4][5]
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Inhalation of hydrazine derivatives can cause respiratory tract irritation, coughing, and shortness of breath.[1][2]
-
Skin and Eye Irritation: Direct contact can cause serious irritation and potential burns to the skin and eyes.[2][4]
-
Carcinogenicity: Hydrazine and its derivatives are considered potential human carcinogens.[2][3]
-
Flammability: Hydrazine derivatives can be flammable and may ignite in the presence of an ignition source.[2]
Risk Mitigation Strategy:
A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] The sash should be kept at the lowest possible working height.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Administrative Controls
-
Training: All personnel handling this compound must receive documented training on its specific hazards and the procedures outlined in this guide.[7]
-
Working Alone: Never work alone when handling this compound.[7]
-
Waste Disposal: Follow a documented hazardous waste disposal protocol.[8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through all potential routes.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[7] |
| Eye Protection | Chemical splash goggles and a face shield | To protect against splashes and dust.[8][10] |
| Body Protection | A lab coat and a chemical-resistant apron | To protect against spills and contamination of personal clothing.[8][9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator | Required if there is a risk of inhalation, especially when handling powders outside of a fume hood.[9] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the required PPE as outlined in the table above.
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Weighing and Transfer:
-
Carefully weigh the required amount of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride in a tared container inside the fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Clean any spills immediately with a damp cloth or absorbent material, and dispose of it as hazardous waste.
-
-
In-Use:
-
Keep the container tightly closed when not in use.
-
Perform all reactions and manipulations within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling.[8]
-
Storage
-
Store 6,8-Dichloro-4-hydrazinoquinoline hydrochloride in a tightly sealed, properly labeled container.[7]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4][7]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan
All waste materials contaminated with 6,8-Dichloro-4-hydrazinoquinoline hydrochloride must be treated as hazardous waste.
-
Segregation:
-
Containerization:
-
Use approved hazardous waste containers (e.g., high-density polyethylene) that are in good condition and have a secure lid.[9]
-
Label the container clearly as "Hazardous Waste" and list the contents, including "6,8-Dichloro-4-hydrazinoquinoline hydrochloride".
-
-
Disposal:
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[11] |
| Inhalation | Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Seek immediate medical attention.[7] |
Spill Response
-
Small Spills (within a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
Workflow Diagrams
Safe Handling Workflow
Caption: Workflow for safe handling of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride.
Emergency Response Logic
Caption: Decision-making process for emergency response to spills or exposure.
References
- The Brückner Research Group. CB-LSOP-Hydrazines.docx.
- Chemical Emergency Medical Guidelines. Hydrazine (NH2-NH2)
- New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
-
CORE Scholar. Best Practices: Emergency Medical Management to Hydrazine Exposure. [Link]
- Environmental Health & Safety, University of New Mexico.
- Laboratory Safety Standard Oper
-
Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
- Material Safety D
-
Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Sdfine. HYDRAZINE CHLORIDE Safety Data Sheet. [Link]
-
ResearchGate. Disposal of Chlorine-Containing Wastes. [Link]
- Google Patents.
-
Organic Syntheses. hydrazine hydrate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Hydrazines | ToxFAQs™. [Link]
- Google Patents. 2,4-dioxohexahydro-1,3,5-triazine.
-
Chemistry World. New lease of life for waste PVC chlorinating aromatics. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
MDPI. Less Expected Substitutions of the Azulene Nucleus. [Link]
Sources
- 1. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 2. nj.gov [nj.gov]
- 3. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
